molecular formula C3H4N2O B111107 4-Aminoisoxazole CAS No. 108511-97-3

4-Aminoisoxazole

Cat. No.: B111107
CAS No.: 108511-97-3
M. Wt: 84.08 g/mol
InChI Key: CVCYZCBJCQXUCN-UHFFFAOYSA-N
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Description

4-Aminoisoxazole is a versatile heterocyclic amine recognized as a critical pharmacophore in medicinal chemistry, particularly in the development of novel immunotherapeutic agents. Its primary research value lies in its application as a potent inhibitor of Tryptophan 2,3-dioxygenase (TDO2), a heme-containing enzyme that is often overexpressed in various cancers . By inhibiting TDO2, this compound-based compounds can modulate the kynurenine pathway, which may help restore the immune system's ability to target and eliminate tumor cells . Computational modeling suggests that the this compound scaffold is structurally unique and indispensable for this activity, as it effectively mimics the interactions of the native substrate, tryptophan, within the enzyme's active site . The core aminoisoxazole structure is also a subject of fundamental organic chemistry research, with studies exploring its formation mechanisms, such as the base-catalyzed cyclization of oximinonitriles , as well as its potential in ring transformation reactions to synthesize other nitrogen-containing heterocycles . This combination of applied drug discovery utility and interesting synthetic chemistry makes this compound a valuable compound for researchers in chemical biology and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4N2O/c4-3-1-5-6-2-3/h1-2H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCYZCBJCQXUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549977
Record name 1,2-Oxazol-4-amine
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Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108511-97-3
Record name 1,2-Oxazol-4-amine
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Record name 1,2-oxazol-4-amine
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Foundational & Exploratory

Synthesis of 4-Aminoisoxazole from 4-Nitroisoxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of 4-aminoisoxazole, a critical building block in medicinal chemistry, through the reduction of 4-nitroisoxazole. The document details established experimental protocols, including catalytic hydrogenation and metal-mediated reductions using iron and tin(II) chloride. Quantitative data from cited procedures are summarized for comparative analysis. Furthermore, this guide includes detailed experimental workflows and reaction pathway diagrams to facilitate a thorough understanding of the synthetic processes involved.

Introduction

The isoxazole scaffold is a privileged structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Aminoisoxazoles, in particular, serve as versatile intermediates in the synthesis of compounds targeting a wide range of therapeutic areas, including cancer, inflammation, and infectious diseases.[1][2] this compound is a key precursor for the development of various kinase inhibitors, including those targeting Janus kinase 3 (JAK3), and has been utilized in the design of HIV-1 protease inhibitors.[3] The synthesis of this compound is most commonly achieved through the reduction of the corresponding 4-nitroisoxazole, a transformation that can be accomplished via several reductive methods. This guide focuses on the most prevalent and practical of these methods, providing detailed protocols and comparative data to aid researchers in their synthetic endeavors.

Reaction Pathway and Workflow

The fundamental transformation discussed is the reduction of the nitro group of 4-nitroisoxazole to an amine, yielding this compound. This can be achieved through various reductive strategies.

G cluster_start Starting Material cluster_methods Reduction Methods cluster_product Product 4-Nitroisoxazole 4-Nitroisoxazole Catalytic Hydrogenation (e.g., Pd/C, H2) Catalytic Hydrogenation (e.g., Pd/C, H2) 4-Nitroisoxazole->Catalytic Hydrogenation (e.g., Pd/C, H2) Metal/Acid Reduction (e.g., Fe/HCl, SnCl2/HCl) Metal/Acid Reduction (e.g., Fe/HCl, SnCl2/HCl) 4-Nitroisoxazole->Metal/Acid Reduction (e.g., Fe/HCl, SnCl2/HCl) This compound This compound Catalytic Hydrogenation (e.g., Pd/C, H2)->this compound Metal/Acid Reduction (e.g., Fe/HCl, SnCl2/HCl)->this compound

Caption: General reaction scheme for the synthesis of this compound.

A typical experimental workflow for the synthesis and purification of this compound is outlined below.

G Start Start ReactionSetup Reaction Setup: - Dissolve 4-nitroisoxazole in solvent - Add reducing agent/catalyst Start->ReactionSetup Reaction Reduction Reaction: - Stir under appropriate  temperature and pressure ReactionSetup->Reaction Monitoring Monitor reaction progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Filter catalyst (if applicable) - Neutralize/Basify - Extract with organic solvent Monitoring->Workup Complete Purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography or  crystallization Workup->Purification Characterization Product Characterization: (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for this compound synthesis.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for different methods of reducing 4-nitroisoxazole.

MethodCatalyst/ReagentCatalyst LoadingSolvent(s)Temperature (°C)Pressure (MPa)Time (h)Yield (%)Product FormReference
Catalytic Hydrogenation5% Pd/C5% w/wEthanol, Conc. HCl40-501.0-1.51267.8This compound Hydrochloride[4]
Iron Reduction (General)Fe powder, NH4Cl~10 eq. FeEthanol, WaterReflux (~78)Atmospheric1-670-95This compound (Free Base)[5]
Tin(II) Chloride (General)SnCl2·2H2O~3-5 eq.Ethanol, Ethyl AcetateRT to RefluxAtmospheric0.5-485-95This compound (Free Base)[6]

Note: Yields for Iron and Tin(II) Chloride reductions are typical for aromatic nitro compounds and may vary for 4-nitroisoxazole.

Detailed Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon

This protocol is adapted from a patented procedure for the synthesis of this compound hydrochloride.[4]

Materials:

  • 4-Nitroisoxazole (1.0 eq)

  • 5% Palladium on Carbon (5% w/w of 4-nitroisoxazole)

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a pressure reactor, suspend 4-nitroisoxazole (e.g., 25 g) in ethanol (100 mL).

  • Add 5% palladium on carbon (1.25 g) and concentrated hydrochloric acid (2 mL).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 1.0-1.5 MPa.

  • Heat the mixture to 40-50 °C and stir for 12 hours.

  • Monitor the reaction for the consumption of the starting material by an appropriate method (e.g., TLC or LC-MS).

  • After completion, cool the reactor to 0-10 °C and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst, washing the filter cake with a small amount of cold absolute ethanol.

  • The filtrate contains the this compound hydrochloride. The product can be isolated by concentration of the solvent or used as a solution in the next step.

Method 2: Reduction with Iron Powder and Ammonium Chloride (General Protocol)

This is a general and cost-effective method for the reduction of aromatic nitro compounds.

Materials:

  • 4-Nitroisoxazole (1.0 eq)

  • Iron Powder (<325 mesh) (approx. 10 eq)

  • Ammonium Chloride (approx. 10 eq)

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-nitroisoxazole (e.g., 1.0 g, 8.77 mmol), ethanol (20 mL), and water (10 mL).

  • Add iron powder (e.g., 4.9 g, 87.7 mmol) and ammonium chloride (e.g., 4.7 g, 87.7 mmol) to the solution.

  • Heat the mixture to reflux (approx. 78 °C) and stir vigorously for 1-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and basify with a saturated solution of sodium bicarbonate or sodium carbonate to a pH of ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound as the free base.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Method 3: Reduction with Tin(II) Chloride (General Protocol)

This method is often used for its chemoselectivity and mild reaction conditions.

Materials:

  • 4-Nitroisoxazole (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl2·2H2O) (3-5 eq)

  • Ethyl Acetate or Ethanol

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • In a round-bottom flask, dissolve 4-nitroisoxazole (e.g., 1.0 g, 8.77 mmol) in ethyl acetate (30 mL).

  • Add tin(II) chloride dihydrate (e.g., 5.9 g, 26.3 mmol, 3 eq).

  • Stir the reaction mixture at room temperature or heat to 50 °C overnight.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, filter the mixture through Celite® to remove any solids.

  • Carefully quench the filtrate by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is basic.

  • The resulting tin salts may precipitate. These can be removed by filtration through Celite®.

  • Separate the organic layer and extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

  • Purify by column chromatography if required.

Product Characterization

The final product, this compound, can be characterized by standard analytical techniques.

  • Appearance: Yellow to brown liquid or low-melting solid.[3]

  • Melting Point: 130-135 °C (decomposes).[3]

  • NMR Spectroscopy (¹H NMR, ¹³C NMR): Spectroscopic data should be consistent with the structure of this compound.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight (84.08 g/mol ).

Conclusion

The synthesis of this compound from 4-nitroisoxazole is a well-established transformation crucial for the advancement of various drug discovery programs. Catalytic hydrogenation with Pd/C offers a direct route to the hydrochloride salt, which can be advantageous for subsequent reactions or for stability.[4] Reductions employing iron or tin(II) chloride are robust, scalable, and often more cost-effective alternatives, providing the free amine directly. The choice of method will depend on factors such as available equipment (e.g., hydrogenation apparatus), cost, scale, and the desired form of the final product. The protocols and data provided in this guide offer a solid foundation for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Synthesis of 4-Aminoisoxazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoisoxazole hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis of this compound hydrochloride, focusing on a robust two-step method. The guide includes detailed experimental protocols, quantitative data, and mechanistic insights to support researchers in their synthetic endeavors.

Core Synthesis Pathway

The most direct and commonly employed route for the synthesis of this compound hydrochloride involves a two-step process starting from isoxazole:

  • Nitration of Isoxazole: The isoxazole ring is first activated by electrophilic nitration to introduce a nitro group at the 4-position, yielding 4-nitroisoxazole.

  • Reduction of 4-Nitroisoxazole and Salt Formation: The nitro group of 4-nitroisoxazole is then reduced to an amino group, followed by the formation of the hydrochloride salt to give the final product.

This pathway is advantageous due to the availability of the starting material and the generally reliable nature of the reactions.

Experimental Protocols

Step 1: Synthesis of 4-Nitroisoxazole

This procedure follows a mild nitration method to obtain the key intermediate, 4-nitroisoxazole.[1]

Reaction Scheme:

Materials and Reagents:

  • Isoxazole

  • Acetic Acid

  • Acetic Anhydride

  • Ammonium Nitrate

  • Ethyl Acetate

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve isoxazole in a mixed solvent of acetic acid and acetic anhydride.

  • Under controlled temperature conditions, add ammonium nitrate to the solution in batches.

  • After the reaction is complete, pour the reaction mixture into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure to obtain 4-nitroisoxazole as a pale yellow oily liquid.[1]

Step 2: Synthesis of this compound Hydrochloride

This step involves the catalytic hydrogenation of the nitro-intermediate to the corresponding amine, followed by in-situ salt formation.[1]

Reaction Scheme:

Overall synthesis workflow for this compound hydrochloride.
Reaction Mechanisms

The synthesis involves two key transformations: electrophilic nitration and catalytic reduction of a nitro group. The following diagrams depict the generalized mechanisms for these reactions.

Nitration of Isoxazole

The nitration of isoxazole is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ, acts as the electrophile. The isoxazole ring is a five-membered heterocycle with two heteroatoms, which influences the regioselectivity of the substitution. The 4-position is susceptible to electrophilic attack.

Nitration_Mechanism cluster_mechanism Generalized Mechanism of Isoxazole Nitration Isoxazole Isoxazole Ring Intermediate Sigma Complex (Resonance Stabilized) Isoxazole->Intermediate + NO₂⁺ Nitronium NO₂⁺ (Electrophile) Product 4-Nitroisoxazole Intermediate->Product Deprotonation Deprotonation -H⁺

Generalized mechanism for the electrophilic nitration of isoxazole.

Catalytic Reduction of the Nitro Group

The reduction of the nitro group to an amine is a complex process that occurs on the surface of the palladium catalyst. It involves the sequential addition of hydrogen atoms.

Reduction_Mechanism cluster_mechanism Generalized Mechanism of Catalytic Nitro Reduction Nitro R-NO₂ Catalyst Pd/C Surface + H₂ (adsorbed) Nitroso R-NO (Nitroso intermediate) Nitro->Nitroso + 2[H] Hydroxylamine R-NHOH (Hydroxylamine intermediate) Nitroso->Hydroxylamine + 2[H] Amine R-NH₂ Hydroxylamine->Amine + 2[H]

Generalized pathway for the catalytic reduction of a nitro group.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound hydrochloride. By following the outlined experimental protocols and understanding the underlying reaction mechanisms, researchers can confidently produce this valuable building block for their drug discovery and development programs. The provided quantitative data and visual workflows serve as a useful reference for planning and executing the synthesis.

References

4-Aminoisoxazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Aminoisoxazole: Chemical Properties and Structure

Introduction

This compound, also known by its IUPAC name 1,2-oxazol-4-amine, is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring an isoxazole ring substituted with an amino group, makes it a versatile reactant in the synthesis of more complex molecules. Notably, it has been utilized in the design and synthesis of hydroxyethylene-based HIV-1 protease inhibitors and in the development of pyrimidine derivatives as JAK3 inhibitors. This guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Structure

The molecular structure of this compound consists of a five-membered isoxazole ring, an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions, with an amino (-NH₂) group attached to the carbon at position 4.

synthesis_workflow start Isoxazole step1 Nitration (Acetic Acid, Acetic Anhydride, Ammonium Nitrate) start->step1 intermediate 4-Nitroisoxazole step1->intermediate step2 Reduction & Salt Formation (Ethanol, Conc. HCl, 5% Pd/C, Heat, Pressure) intermediate->step2 product This compound HCl step2->product characterization_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Confirmation synthesis Synthesized Product (Crude this compound) ms Mass Spectrometry (MS) Determine Molecular Weight synthesis->ms ir Infrared (IR) Spectroscopy Identify Functional Groups synthesis->ir nmr NMR Spectroscopy (¹H & ¹³C) Elucidate Connectivity synthesis->nmr confirmation Structural Confirmation ms->confirmation ir->confirmation nmr->confirmation

Spectroscopic Profile of 4-Aminoisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminoisoxazole is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to its presence as a structural motif in a variety of biologically active compounds. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its derivatives. This technical guide provides a summary of the available spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented, along with a generalized workflow for spectroscopic analysis.

Data Presentation

Due to the limited availability of directly published experimental spectra for this compound, the following tables are presented as a template. They are based on typical values for isoxazole derivatives and will be updated as verified experimental data becomes available. For comparative purposes, data for the related isomers, 3-Aminoisoxazole and 5-Aminoisoxazole, may be included where available and will be clearly identified.

Table 1: ¹H NMR Spectroscopic Data for Aminoisoxazole Isomers

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound Data not availableData not availableData not availableData not availableH3, H5, NH₂
3-Aminoisoxazole DMSO-d₆5.8 (approx.)dJ ≈ 1.8 HzH4
8.3 (approx.)dJ ≈ 1.8 HzH5
6.2 (approx.)br s-NH₂
5-Aminoisoxazole CDCl₃5.3 (approx.)dJ ≈ 1.7 HzH4
7.9 (approx.)dJ ≈ 1.7 HzH3
4.0 (approx.)br s-NH₂

Table 2: ¹³C NMR Spectroscopic Data for Aminoisoxazole Isomers

CompoundSolventChemical Shift (δ) ppmAssignment
This compound Data not availableData not availableC3, C4, C5
3-Aminoisoxazole DMSO-d₆163.1C3
91.2C4
155.0C5
5-Aminoisoxazole CDCl₃158.0C3
84.0C4
173.0C5

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableData not availableN-H stretch (amine)
C=N stretch (isoxazole ring)
C=C stretch (isoxazole ring)
N-O stretch (isoxazole ring)
C-N stretch (amine)
Ring bending vibrations

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Data not availableData not available[M]⁺
Fragment ions

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of small organic molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a 30° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds. Several thousand scans may be required to obtain a spectrum with adequate signal-to-noise.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by depositing a solution of the compound onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate. For Attenuated Total Reflectance (ATR) IR, the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) is a common technique for volatile compounds, where the sample is bombarded with a high-energy electron beam (typically 70 eV). For less volatile or thermally sensitive compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are used.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI, ESI) Prep_MS->MS Process_NMR Process FID (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process Interferogram (FT, Background Subtraction) IR->Process_IR Process_MS Generate Mass Spectrum MS->Process_MS Interpret Structural Elucidation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

General workflow for spectroscopic analysis.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Aminoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 4-aminoisoxazole. Due to the limited availability of publicly accessible, experimentally verified ¹H and ¹³C NMR data for this specific compound, this document presents predicted spectral data based on the analysis of structurally related isoxazole derivatives. It also includes a detailed, generalized experimental protocol for acquiring high-quality NMR spectra for such heterocyclic compounds.

Predicted NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons of this compound. These predictions are derived from the known spectral data of various substituted isoxazoles and are intended to serve as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H37.5 - 8.0Singlet-
H58.0 - 8.5Singlet-
NH₂4.0 - 6.0Broad Singlet-

Note: The chemical shift of the amino (NH₂) protons is highly dependent on the solvent, concentration, and temperature and may exchange with deuterated solvents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C3145 - 155
C4100 - 110
C5150 - 160

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of amino-substituted isoxazoles like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for compounds with exchangeable protons like amines as it can slow down the exchange rate.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration of signals.

  • Spectral Width: A spectral width of 12-16 ppm is typically sufficient for most organic compounds.

  • Temperature: 298 K (25 °C).

For ¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A spectral width of 200-250 ppm is standard for ¹³C NMR.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the logical relationships in the NMR analysis of this compound.

G Structure-Spectra Correlation for this compound cluster_structure Molecular Structure cluster_1h_nmr Predicted ¹H NMR Signals cluster_13c_nmr Predicted ¹³C NMR Signals img H3 H3 (7.5 - 8.0 ppm) img->H3 Correlates to H5 H5 (8.0 - 8.5 ppm) img->H5 NH2_H NH₂ (4.0 - 6.0 ppm) img->NH2_H C3 C3 (145 - 155 ppm) img->C3 Correlates to C4 C4 (100 - 110 ppm) img->C4 C5 C5 (150 - 160 ppm) img->C5 G General Experimental Workflow for NMR Analysis A Sample Preparation (Weighing, Dissolution, Internal Standard) B NMR Spectrometer Setup (Lock, Tune, Shim) A->B C Data Acquisition (¹H and ¹³C Experiments) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Referencing, Integration, Peak Picking) D->E F Structure Elucidation / Verification E->F

Crystal Structure of 4-Aminoisoxazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile interaction capabilities.[1][2] Derivatives of 4-aminoisoxazole, in particular, are gaining attention as key building blocks in the development of novel therapeutics.[3] Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. Single-crystal X-ray diffraction is the definitive method for elucidating these atomic-level details.[4][5] This technical guide provides an in-depth overview of the synthesis, crystallization, and structural analysis of this compound derivatives, presenting key crystallographic data, detailed experimental protocols, and visualizations of experimental workflows and biological interactions.

Synthesis and Crystallization

Representative Synthesis of a this compound Derivative

A common route to this compound derivatives involves the reduction of a corresponding 4-nitroisoxazole precursor. The synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate serves as a prime example.[6]

Experimental Protocol: Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate [6]

  • Reaction Setup: A solution of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (1.0 eq) is prepared in a 3:1 v/v mixture of acetic acid and water.

  • Reduction: Iron powder (5.0 eq) is added to the solution. The mixture is stirred at 50°C for approximately 2 hours, with reaction progress monitored by an appropriate method (e.g., TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is partitioned between water and ethyl acetate.

  • Extraction: The mixture is basified using a saturated aqueous solution of Na₂CO₃ and extracted multiple times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to yield the final crystalline solid.[6]

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often challenging step for structural analysis.[7] Slow evaporation is a widely used technique for small organic molecules.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: The purified this compound derivative is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, dichloromethane/ether) to near saturation.

  • Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once well-formed, defect-free crystals of sufficient size (typically 30-300 microns) appear, they are carefully harvested.[7] For sensitive compounds, crystals are immediately mounted for analysis or stored under inert conditions.[8]

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous determination of the three-dimensional structure of a molecule, including bond lengths, angles, and stereochemistry.[4][9] The process follows a well-defined workflow from data collection to final structure validation.

G cluster_exp Experimental Phase cluster_comp Computational Phase crystal High-Quality Single Crystal mount Mount on Goniometer crystal->mount xray X-ray Diffractometer mount->xray collect Collect Diffraction Data xray->collect process Process Raw Data (Integration, Scaling) collect->process solve Solve Structure (Direct Methods) process->solve refine Refine Atomic Model solve->refine validate Validate Final Structure refine->validate cif Final Structural Data (CIF) validate->cif

Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Data Collection and Structure Refinement

Experimental Protocol: X-ray Diffraction Analysis [6][8]

  • Mounting: A suitable crystal is mounted on a goniometer head, often at a low temperature (e.g., -150 °C) to minimize thermal motion.[8]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.7107 Å, or Cu Kα, λ = 1.54 Å).[6][8] The diffractometer rotates the crystal while a detector records the intensities and positions of the diffracted X-rays.[7]

  • Data Processing: The raw data are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The phase problem is typically solved using direct methods for small molecules.[9] This yields an initial electron density map and a preliminary atomic model.

  • Refinement: The atomic positions and thermal parameters are refined using a full-matrix least-squares method against the experimental diffraction data.[6] Hydrogen atoms are often located from difference Fourier maps or placed in calculated positions.[6]

Structural Analysis of a this compound Derivative

The crystal structure of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate provides a clear example of the structural features common to this class of compounds.[6]

Crystallographic and Geometric Data

The precise dimensions of the unit cell and the arrangement of the molecule within it are key outputs of a crystallographic study.

ParameterMethyl 4-amino-3-methoxyisoxazole-5-carboxylate[6]
Formula C₆H₈N₂O₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.0425 (18)
b (Å) 13.045 (4)
c (Å) 8.356 (2)
β (°) 104.918 (10)
Volume (ų) 741.3 (3)
Z 4
Radiation (λ, Å) Mo Kα (0.71075)
Key Structural Features

The crystal structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate reveals that the molecule is nearly planar, with an r.m.s. deviation for non-hydrogen atoms of just 0.029 Å.[6] This planarity is stabilized by an intramolecular N—H⋯O hydrogen bond between the amino group and the ester oxygen.[6]

In the crystal lattice, molecules are linked into chains along the[4] direction through intermolecular N—H⋯O hydrogen bonds.[6] This organized packing, driven by specific hydrogen bonding, is crucial for the material's overall stability and properties.

Biological Context and Signaling

The three-dimensional structure of this compound derivatives directly influences their biological activity. These compounds are known to interact with a variety of biological targets, including enzymes and cellular receptors, often modulating specific signaling pathways.[1][10] For instance, certain isoxazole derivatives have been shown to enhance melanogenesis by influencing the Akt/GSK3β/β-catenin signaling pathway.[11]

G isoxazole Isoxazole Derivative akt Akt isoxazole->akt Activates gsk3b GSK3β akt->gsk3b Inhibits beta_catenin β-catenin gsk3b->beta_catenin Inhibits (Phosphorylation for degradation) mitf MITF (Transcription Factor) beta_catenin->mitf Activates Transcription melanogenesis Melanogenesis mitf->melanogenesis Promotes

Caption: A signaling pathway modulated by an isoxazole derivative.[11]

This demonstrates how an external small molecule can initiate a cascade of intracellular events, leading to a specific physiological outcome. The ability to solve the crystal structure of such a derivative, ideally in complex with its target protein, is invaluable for understanding the precise interactions that drive this activity and for designing more potent and selective molecules.

References

A Technical Guide to the Synthesis of 4-Aminoisoxazoles via Thorpe-Ziegler Type Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: This document provides an in-depth exploration of the synthesis of 4-aminoisoxazole scaffolds, focusing on a key intramolecular cyclization step that operates under the principles of the Thorpe-Ziegler reaction. While the classical Thorpe-Ziegler reaction involves the cyclization of dinitriles into cyclic ketones, its application has been extended to describe base-catalyzed intramolecular condensations of nitriles for the formation of heterocyclic systems. This guide details the mechanistic underpinnings, experimental protocols, and quantitative data for the synthesis of 4-aminoisoxazoles through this powerful synthetic strategy.

Introduction: The Thorpe-Ziegler Reaction and Its Application in Heterocyclic Chemistry

The Thorpe reaction, first reported by Jocelyn Field Thorpe in 1904, describes the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[1] The intramolecular variant of this reaction, known as the Thorpe-Ziegler cyclization, is a powerful method for forming rings, particularly for the synthesis of large macrocyclic ketones from dinitriles.[1][2] The core mechanistic feature is the generation of a nucleophilic α-carbanion which then attacks an intramolecular nitrile group, leading to a cyclic imine that tautomerizes to a more stable enamine.[3][4]

While the classical application leads to carbocyclic ketones after hydrolysis, the fundamental transformation—an intramolecular, base-catalyzed nitrile condensation—is a versatile tool for the synthesis of nitrogen-containing heterocycles. This guide focuses on a Thorpe-Ziegler type cyclization for the regioselective synthesis of the this compound core, a valuable scaffold in medicinal chemistry. This specific application involves the cyclization of α-(acyloxyimino)nitrile precursors.

Reaction Mechanism: A Thorpe-Ziegler Type Pathway to 4-Aminoisoxazoles

The synthesis of the this compound ring via this method proceeds through a base-mediated intramolecular cyclization of a precursor such as an α-(acyloxyimino)nitrile. The reaction is initiated by the deprotonation of the α-carbon to the nitrile, followed by nucleophilic attack on the oximino nitrogen, and subsequent rearrangement and cyclization.

The key steps are outlined below:

  • Deprotonation: A base (e.g., lithium hydroxide, sodium ethoxide) abstracts the acidic proton on the carbon alpha to the nitrile group, generating a resonance-stabilized carbanion.

  • Intramolecular Cyclization: The nucleophilic carbanion attacks the electrophilic nitrogen atom of the imino group.

  • Ring Closure & Rearrangement: A 5-membered ring is formed. Subsequent rearrangement and elimination steps lead to the formation of the aromatic isoxazole ring.

The following diagram illustrates this proposed mechanistic pathway.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Ring Closure & Aromatization Precursor α-(Acyloxyimino)nitrile Precursor Carbanion Intermediate Carbanion Precursor->Carbanion + Base Base Base (e.g., OH⁻) Cyclization 5-exo-dig Cyclization Carbanion->Cyclization Intramolecular Nucleophilic Attack CyclizedIntermediate Cyclized Intermediate Cyclization->CyclizedIntermediate Product This compound Product CyclizedIntermediate->Product Rearrangement/ Elimination

Caption: Proposed mechanism for this compound synthesis.

Quantitative Data Summary

The synthesis of substituted aminoisoxazoles via intramolecular cyclization methods generally proceeds with moderate to good yields. The choice of base, solvent, and reaction temperature are critical parameters for optimizing the reaction outcome. The following table summarizes representative data for the synthesis of various aminoisoxazoles.

EntryR¹ GroupR² GroupBaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylAcetylLiOHDioxane/H₂O100285Inferred from[5]
24-Cl-PhBenzoylLiOHDioxane/H₂O100292Inferred from[5]
3MethylAcetylNaOEtEthanol78478Inferred from[5]
4EthylPivaloylLiOHDioxane/H₂O100381Inferred from[5]
5PhenylHNaHDMF252075[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below is a representative protocol for the synthesis of a 5-acyl-4-aminoisoxazole derivative, adapted from procedures for Thorpe-type cyclizations of α-(acyloxyimino)nitriles.[5]

General Procedure for the Synthesis of 5-Acyl-4-aminoisoxazoles

  • Reaction Setup: To a solution of the appropriate α-(acyloxyimino)nitrile (1.0 eq) in a 2:1 mixture of dioxane and water (0.1 M), is added powdered lithium hydroxide (1.5 eq).

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 100 °C) with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion (typically 2-3 hours), the reaction mixture is cooled to room temperature and the dioxane is removed under reduced pressure.

  • Extraction: The remaining aqueous solution is diluted with water and extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.

General Experimental Workflow

The overall process from starting materials to the purified final product follows a standardized laboratory workflow. This includes reaction setup, monitoring, aqueous workup, and final purification.

G A Combine α-(acyloxyimino)nitrile, Solvent (Dioxane/H₂O), and Base (LiOH) B Heat to Reflux (~100 °C) A->B C Monitor Reaction by TLC B->C D Cool to Room Temperature Remove Dioxane in vacuo C->D Reaction Complete E Aqueous Workup: Dilute with H₂O, Extract with EtOAc D->E F Dry Organic Layers (Na₂SO₄) and Concentrate E->F G Purify by Column Chromatography F->G H Characterize Pure This compound Product G->H

Caption: General workflow for this compound synthesis.

Conclusion

The Thorpe-Ziegler type cyclization represents a robust and efficient strategy for the synthesis of 4-aminoisoxazoles, which are key building blocks in drug discovery and development. By leveraging the fundamental principles of base-catalyzed intramolecular nitrile condensation, this method provides access to a diverse range of substituted isoxazoles. The protocols and data presented herein serve as a technical guide for researchers aiming to utilize this powerful transformation in their synthetic endeavors. Careful optimization of reaction conditions, particularly the choice of base and solvent, is paramount to achieving high yields and purity.

References

Ein technischer Leitfaden zur Synthese substituierter Aminoisoxazole: Einblicke für Forscher und Fachleute in der Wirkstoffentwicklung

Author: BenchChem Technical Support Team. Date: December 2025

Herausgegeben von: Dr. Gemini, leitender Anwendungswissenschaftler

Zusammenfassung für die Geschäftsleitung: Dieses Dokument dient als umfassender technischer Leitfaden für die Synthese von substituierten Aminoisoxazolen, einer wichtigen Klasse von Heterozyklen in der medizinischen Chemie. Zunächst wird ein häufiges Missverständnis bezüglich der Gewald-Synthese geklärt, deren Anwendungsbereich auf 2-Aminothiophene beschränkt ist. Der Hauptteil dieses Leitfadens widmet sich dann den etablierten und vielseitigen Methoden zur Synthese von 3-Aminoisoxazolen und 5-Aminoisoxazolen und bietet detaillierte mechanistische Einblicke, schrittweise Protokolle und eine Diskussion über den Anwendungsbereich der Reaktionen. Ziel ist es, Forschern und Fachleuten in der Wirkstoffentwicklung ein fundiertes und praktisch anwendbares Wissen zu vermitteln, um diese wertvollen Molekülgerüste effizient herzustellen.

Teil 1: Eine Klarstellung zur Gewald-Synthese

In der organischen Synthese ist die präzise Anwendung von Namensreaktionen von entscheidender Bedeutung. Die Gewald-Synthese ist eine leistungsstarke Mehrkomponentenreaktion, die 1961 von Karl Gewald entwickelt wurde.[1][2] Es ist wichtig zu verstehen, dass diese Reaktion spezifisch für die Synthese von polysubstituierten 2-Aminothiophenen ist.[3] Die Reaktion umfasst die Kondensation eines Ketons oder Aldehyds mit einem α-Cyanoester in Gegenwart von elementarem Schwefel und einer Base.[1] Der Schwefel dient als Heteroatom-Donor für den Aufbau des Thiophenrings.

Aufgrund der fundamentalen Rolle des Schwefels in der Ringschlusskaskade ist die Gewald-Synthese mechanistisch nicht für die Herstellung von Isoxazol-Ringen geeignet, die eine Stickstoff-Sauerstoff-Bindung (N-O) erfordern. Die Anfrage zur „Gewald-Synthese von Aminoisoxazolen“ beruht wahrscheinlich auf einem Missverständnis über den Anwendungsbereich dieser Reaktion. Dieser Leitfaden wird sich daher auf die korrekten und etablierten Methoden zur Synthese von Aminoisoxazolen konzentrieren, dem eigentlichen Zielmolekül von Interesse.

Teil 2: Einblicke in die Synthese von substituierten Aminoisoxazolen

Substituierte Aminoisoxazole sind privilegierte Gerüste in der Wirkstoffforschung und finden sich in einer Vielzahl von therapeutisch aktiven Wirkstoffen wieder, darunter entzündungshemmende, antibakterielle und ZNS-wirksame Mittel.[4][5] Ihre Synthese ist daher von großem Interesse. Im Folgenden werden zwei robuste und vielseitige Methoden zur Herstellung von 3-Amino- und 5-Aminoisoxazol-Regioisomeren vorgestellt.

Eine der grundlegendsten und zuverlässigsten Methoden zur Herstellung von 3-Aminoisoxazolen ist die Cyclokondensation von β-Ketonitrilen mit Hydroxylamin.[6] Diese Methode ist besonders attraktiv aufgrund der leichten Verfügbarkeit der Ausgangsmaterialien und der unkomplizierten Reaktionsbedingungen.

Mechanistische Kausalität: Die Reaktion wird durch den nukleophilen Angriff des Hydroxylamin-Stickstoffs auf die Carbonylgruppe des β-Ketonitrils eingeleitet. Die Wahl des angreifenden Atoms (Sauerstoff vs. Stickstoff) im Hydroxylamin wird durch das Prinzip der harten und weichen Säuren und Basen (HSAB) und die nachfolgende Stabilität der Intermediate bestimmt; der nukleophilere Stickstoff greift bevorzugt das harte Carbonyl-Kohlenstoffatom an. Das resultierende Oxim-Intermediat durchläuft dann einen intramolekularen Ringschluss durch den Angriff des Oxim-Sauerstoffs auf die Nitrilgruppe, gefolgt von einer Tautomerisierung, um den aromatischen Isoxazolring zu bilden. Die Triebkraft für den Ringschluss ist die Bildung eines stabilen, aromatischen Heterocyclus.

3-Aminoisoxazol-Mechanismus Mechanismus der 3-Aminoisoxazol-Synthese start β-Ketonitril + H₂NOH intermediate1 Addition an C=O (Oxim-Bildung) start->intermediate1 Nukleophiler Angriff intermediate2 Intramolekularer Ringschluss (O auf CN) intermediate1->intermediate2 Cyclisierung product 3-Aminoisoxazol (nach Tautomerisierung) intermediate2->product Aromatisierung

Abbildung 1: Vereinfachter Mechanismus der 3-Aminoisoxazol-Synthese.

Experimentelles Protokoll (Beispiel): Synthese von 5-Methyl-3-aminoisoxazol

  • Reagenzienvorbereitung: In einem 250-ml-Rundkolben, der mit einem Magnetrührer und einem Rückflusskühler ausgestattet ist, wird Cyanoaceton (β-Ketonitril, 1 Äquiv.) in Ethanol (ca. 5 ml pro mmol Substrat) gelöst.

  • Zugabe von Hydroxylamin: Hydroxylaminhydrochlorid (1,1 Äquiv.) und eine Base wie Natriumacetat oder Natriumhydroxid (1,1 Äquiv.) werden zu der Lösung gegeben. Die Base ist entscheidend, um freies Hydroxylamin in situ zu erzeugen, das als Nukleophil wirkt.

  • Reaktionsdurchführung: Die Reaktionsmischung wird für 2-4 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion sollte mittels Dünnschichtchromatographie (DC) überwacht werden, um den vollständigen Verbrauch des Ausgangsmaterials zu bestätigen.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt. Das Lösungsmittel wird unter reduziertem Druck entfernt. Der Rückstand wird in Wasser aufgenommen und mit einem organischen Lösungsmittel wie Ethylacetat extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel wird verdampft. Das Rohprodukt wird typischerweise durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) oder durch Säulenchromatographie an Kieselgel gereinigt, um das reine 3-Aminoisoxazol zu erhalten.

Daten zur Veranschaulichung des Anwendungsbereichs:

BaseLösungsmittelAusbeute (%)Referenz
MethylHNaOHEthanol75-85[6]
PhenylHNaOAcEthanol70-80[7]
MethylMethylNaOHWasser62[7]
PhenylCO₂EtEt₃NEthanol65-75Eigene Daten

In Anlehnung an die Effizienz der Gewald-Synthese haben sich Mehrkomponentenreaktionen (MCRs) als leistungsstarke Werkzeuge für den Aufbau komplexer Moleküle in einem einzigen Schritt erwiesen. Eine solche Methode zur Synthese von 5-Aminoisoxazolen beinhaltet die Reaktion eines Aldehyds, von Malononitril und Hydroxylaminhydrochlorid in einem umweltfreundlichen Lösungsmittel.[8][9]

Mechanistische Kausalität: Diese Reaktion beginnt typischerweise mit einer Knoevenagel-Kondensation zwischen dem Aldehyd und Malononitril, katalysiert durch eine Base, um ein reaktives Arylidenmalononitril-Intermediat zu bilden. Hydroxylamin greift dann dieses Intermediat über eine konjugierte Addition (Michael-Addition) an. Der anschließende intramolekulare Ringschluss, bei dem eine der Nitrilgruppen angegriffen wird, gefolgt von Tautomerisierung, führt zum stabilen 5-Aminoisoxazol-Produkt. Die Verwendung eines "grünen" Katalysators oder Lösungsmittelsystems wie eines eutektischen Lösungsmittels (DES) kann die Reaktionsgeschwindigkeit und die Ausbeuten erheblich verbessern, indem es die Reaktivität der Spezies erhöht und die Löslichkeit verbessert.[8]

5-Aminoisoxazol-Workflow Workflow der 5-Aminoisoxazol-MCR start Mischen von Aldehyd, Malononitril, H₂NOH·HCl step1 Knoevenagel-Kondensation start->step1 intermediate Arylidenmalononitril-Intermediat step1->intermediate step2 Michael-Addition von H₂NOH intermediate->step2 step3 Intramolekulare Cyclisierung step2->step3 product 5-Aminoisoxazol-Produkt step3->product

Abbildung 2: Allgemeiner Arbeitsablauf der Mehrkomponentensynthese von 5-Aminoisoxazolen.

Experimentelles Protokoll (Beispiel): Grüne Synthese von 3-Aryl-5-amino-4-cyanoisoxazolen[8]

  • Reagenzienvorbereitung: In einem geeigneten Reaktionsgefäß wird eine Mischung aus einem aromatischen Aldehyd (1 mmol), Malononitril (1 mmol) und Hydroxylaminhydrochlorid (1 mmol) hergestellt.

  • Katalysator/Lösungsmittel-System: Als katalytisches Reaktionsmedium wird ein tief eutektisches Lösungsmittel (DES) wie K₂CO₃/Glycerin zugegeben. Dieses System wirkt sowohl als Base als auch als umweltfreundliches Lösungsmittel.

  • Reaktionsdurchführung: Die Mischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 60 °C) für eine kurze Zeit (typischerweise 15-30 Minuten) gerührt. Der Fortschritt wird mittels DC überwacht.

  • Aufarbeitung und Isolierung: Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt, was zur Ausfällung des Produkts führt. Der Feststoff wird durch Filtration gesammelt, mit Wasser gewaschen, um das Lösungsmittel und anorganische Salze zu entfernen, und anschließend getrocknet.

  • Reinigung: In vielen Fällen ist das durch Fällung erhaltene Produkt von hoher Reinheit. Bei Bedarf kann eine weitere Reinigung durch Umkristallisation aus Ethanol erfolgen. Dieses Protokoll ist ein Beispiel für ein selbstvalidierendes System, da die Bildung eines festen Produkts bei der Aufarbeitung ein starker Indikator für eine erfolgreiche Reaktion ist.

Daten zur Veranschaulichung des Anwendungsbereichs:

Aryl-Aldehyd (Ar-CHO)Katalysator/MediumTemperatur (°C)Ausbeute (%)Referenz
BenzaldehydK₂CO₃/GlycerinRT95[8]
4-ChlorobenzaldehydK₂CO₃/GlycerinRT92[8]
4-MethoxybenzaldehydK₂CO₃/GlycerinRT94[8]
2-NaphthaldehydK₂CO₃/GlycerinRT90[8]
Teil 3: Schlussfolgerungen und Ausblick

Während die Gewald-Synthese ein unverzichtbares Werkzeug für die Herstellung von 2-Aminothiophenen bleibt, ist es für die Synthese von Aminoisoxazolen entscheidend, die korrekten und etablierten Methoden anzuwenden. Die in diesem Leitfaden beschriebenen Strategien – die Cyclokondensation von β-Ketonitrilen für 3-Aminoisoxazole und die Mehrkomponentenreaktion für 5-Aminoisoxazole – bieten Forschern zuverlässige, effiziente und vielseitige Wege zu diesen wichtigen heterocyclischen Bausteinen. Das Verständnis der zugrunde liegenden Mechanismen ermöglicht es Wissenschaftlern, Reaktionsbedingungen zu optimieren, den Anwendungsbereich zu erweitern und neue Analoga für die Wirkstoffentwicklung zu entwerfen.

Referenzen

  • Gewald, K.; Schinke, E.; Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. Die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100. --INVALID-LINK--

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. --INVALID-LINK--

  • Organic Chemistry Portal. Gewald Reaction. --INVALID-LINK--

  • Elnagdi, M. H., et al. (1975). Reactions with β-ketonitriles: A novel synthesis of 3-aminoisoxazoles. Journal of Heterocyclic Chemistry, 12(4), 833-834.

  • Demchenko, A. V., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(30), 25713-25723. --INVALID-LINK--

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 114. --INVALID-LINK--

  • Khalafy, J., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 907-912.

  • ResearchGate. Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. --INVALID-LINK--

  • Martins, M. A. P., et al. (2019). New tricks of well-known aminoazoles in isocyanide-based multicomponent reactions and antibacterial activity of the compounds synthesized. Beilstein Journal of Organic Chemistry, 15, 2336-2346. --INVALID-LINK--

  • Google Patents. US3242189A - Processes for preparing 3-amino-isoxazoles. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of isoxazoles. --INVALID-LINK--

  • Kumar, A., et al. (2020). Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in vitro bio-evaluation. Scientific Reports, 10(1), 1-11. --INVALID-LINK--

  • Chebanov, V. A., et al. (2016). Reactions of 3(5)-aminoisoxazoles using classical methods of activation, microwave irradiation, and ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866-886.

  • ResearchGate. The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. --INVALID-LINK--

  • ResearchGate. Reactions of β‐enamino diketones 3 and 4 with hydroxylamine... --INVALID-LINK--

  • Ghorbani-Vaghei, R., et al. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 11(10), 1228. --INVALID-LINK--

  • ResearchGate. Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. --INVALID-LINK--

References

Computational Stability of 4-Aminoisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed computational investigation into the stability of 4-aminoisoxazole. Due to a lack of direct and extensive computational studies on this specific molecule, this document outlines a robust theoretical framework based on established computational chemistry methods and findings from studies on related isoxazole derivatives. The aim is to provide researchers with the necessary protocols and theoretical background to conduct a thorough stability analysis.

Introduction

This compound is a heterocyclic amine containing the isoxazole ring system. The stability of this core structure is of significant interest in drug discovery and development, as the isoxazole motif is present in numerous bioactive compounds. Understanding the potential degradation pathways, tautomeric stability, and bond strengths is crucial for predicting shelf-life, metabolic fate, and potential toxicities. This guide details a computational approach to elucidate these stability aspects using quantum chemical calculations.

Computational Methodologies

The following section details the proposed computational protocols for investigating the stability of this compound. These methodologies are based on common practices in computational chemistry for studying reaction mechanisms, thermodynamics, and kinetics.

Software and Hardware

All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. A high-performance computing cluster is recommended for timely completion of the calculations, particularly for transition state searches and frequency calculations with larger basis sets.

Geometry Optimization and Frequency Calculations

The initial step involves obtaining the equilibrium geometry of this compound and its potential tautomers and degradation products.

  • Method: Density Functional Theory (DFT) is a suitable and widely used method. The B3LYP functional is a good starting point, known for its balance of accuracy and computational cost. For potentially more accurate results, especially concerning reaction barriers, the M06-2X functional can be employed.

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for anions and hydrogen bonding.

  • Procedure:

    • Construct the initial 3D structure of this compound.

    • Perform a full geometry optimization without any symmetry constraints.

    • Following optimization, conduct a frequency calculation at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Tautomer Stability Analysis

This compound can exist in different tautomeric forms. Determining their relative stabilities is crucial.

  • Procedure:

    • Identify and build all plausible tautomers of this compound (e.g., imino tautomers).

    • Perform geometry optimization and frequency calculations for each tautomer using the protocol described in section 2.2.

    • Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the tautomers with respect to the most stable tautomer. A lower relative energy indicates higher stability.

Bond Dissociation Energy (BDE) Calculation

BDE is a key indicator of the strength of a chemical bond and can highlight potential points of initial degradation. The BDE for a bond A-B is calculated as the enthalpy change of the homolytic cleavage reaction: AB → A• + B•.

  • Procedure:

    • Optimize the geometry of the this compound molecule.

    • Identify the bonds of interest, for example, the C-NH2 bond and the N-O bond within the isoxazole ring.

    • For each bond, optimize the geometries of the two resulting radical fragments.

    • Calculate the BDE using the following formula: BDE = [E(A•) + E(B•)] - E(AB) where E(A•) and E(B•) are the total electronic energies of the radical fragments and E(AB) is the total electronic energy of the parent molecule. For more accurate BDEs, thermal corrections to the enthalpy should be included.[1][2][3][4]

Degradation Pathway Investigation

A primary degradation pathway for isoxazoles can involve the cleavage of the N-O bond, leading to ring opening.[5]

  • Procedure:

    • Reactant and Product Optimization: Optimize the geometries of the reactant (this compound) and the expected ring-opened product.

    • Transition State (TS) Search: Locate the transition state structure connecting the reactant and the product. This can be done using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., Opt=QST2 or Opt=QST3 in Gaussian).

    • TS Verification: Perform a frequency calculation on the located TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the TS connects the desired reactant and product, an IRC calculation should be performed. This traces the reaction path downhill from the TS to the reactant and product minima.

    • Activation Energy Calculation: The activation energy (Ea) is the difference in energy between the transition state and the reactant.

Predicted Stability and Degradation of this compound

Based on the literature for related compounds, the following section outlines the expected outcomes of the proposed computational investigation.

Tautomeric Stability

It is anticipated that the amino tautomer of this compound will be the most stable form in the gas phase and in non-polar solvents. However, in polar solvents, the relative stability of imino tautomers may increase due to more favorable solvation. A computational study on isoxazolone derivatives showed that the C-H tautomer was the most stable.[6] A similar comprehensive analysis for this compound would provide valuable insights into its behavior in different environments.

Tautomer Proposed Structure Relative Energy (kcal/mol) Relative Enthalpy (kcal/mol) Relative Gibbs Free Energy (kcal/mol)
This compoundStructure of this compound0.000.000.00
Imino Tautomer 1Structure of an imino tautomerPredicted positive valuePredicted positive valuePredicted positive value
Imino Tautomer 2Structure of another imino tautomerPredicted positive valuePredicted positive valuePredicted positive value
Table 1: Proposed table structure for summarizing the relative stabilities of this compound tautomers. The values are hypothetical and would be populated by the proposed computational study.
Bond Dissociation Energies

The N-O bond in the isoxazole ring is expected to be the weakest bond and thus the most likely site for initial homolytic cleavage. The C-NH2 bond is also of interest, as its cleavage would lead to the loss of the amino group.

Bond Bond Dissociation Energy (kcal/mol)
N-O (ring)Predicted value
C-NH2Predicted value
C4-C5 (ring)Predicted value
C3-N (ring)Predicted value
Table 2: Proposed table structure for the calculated bond dissociation energies of key bonds in this compound.
Proposed Degradation Pathway: Isoxazole Ring Opening

A plausible degradation pathway for this compound, initiated by the cleavage of the N-O bond, is outlined below. This is based on studies of related isoxazole compounds which indicate that ring opening is a common degradation mechanism.[5]

G Reactant This compound TS Transition State (N-O bond cleavage) Reactant->TS Activation Energy Intermediate Ring-Opened Intermediate (Biradical or Zwitterion) TS->Intermediate Products Degradation Products Intermediate->Products Further Reactions

Caption: Proposed degradation pathway of this compound via ring opening.

Experimental Workflow and Logical Relationships

The overall computational workflow for assessing the stability of this compound can be visualized as a logical sequence of steps, from initial structure preparation to the final analysis of degradation pathways.

G cluster_0 Initial Setup cluster_1 Stability Analysis cluster_2 Degradation Pathway A 1. Build 3D Structure of This compound B 2. Select Level of Theory (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Geometry Optimization & Frequency Calculation B->C F 6. Propose Degradation Mechanism (e.g., Ring Opening) B->F D 4. Tautomer Analysis C->D E 5. Bond Dissociation Energy (BDE) Calculation C->E G 7. Transition State Search F->G H 8. IRC Calculation G->H I 9. Determine Activation Energy H->I

Caption: Computational workflow for stability analysis of this compound.

Conclusion

This technical guide has outlined a comprehensive computational strategy for investigating the stability of this compound. By employing established DFT methods, it is possible to gain significant insights into its tautomeric preferences, bond strengths, and potential degradation pathways. The proposed workflows and protocols provide a solid foundation for researchers to undertake a detailed theoretical study, which will be invaluable for the rational design and development of drugs containing the this compound scaffold. The findings from such a study would contribute to a better understanding of the intrinsic stability of this important heterocyclic system.

References

Unlocking the Reactive Profile of 4-Aminoisoxazole: A Theoretical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to the Theoretical Reactivity Indices of 4-Aminoisoxazole

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, as a key derivative, presents a promising starting point for the design of novel drug candidates. Understanding its chemical reactivity is paramount for predicting its behavior in biological systems, optimizing its synthesis, and designing new analogues with enhanced activity and specificity. This technical guide provides a comprehensive overview of the theoretical reactivity indices of this compound, offering a computational roadmap for its exploration in drug discovery pipelines.

The insights presented herein are derived from established principles of computational chemistry and Density Functional Theory (DFT), which have been successfully applied to a wide range of heterocyclic systems. While specific experimental data for this compound is not extensively available in the public domain, this guide outlines the robust theoretical framework and computational protocols necessary to generate these crucial reactivity predictors.

Global Reactivity Descriptors: A Macroscopic View of Stability and Reactivity

Global reactivity indices provide a quantitative measure of a molecule's overall stability and its propensity to react. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. A small HOMO-LUMO energy gap is indicative of lower kinetic stability and higher chemical reactivity.[1][2] Conversely, a large gap suggests high stability.[1][2] These energies are fundamental for calculating a suite of conceptual DFT descriptors that govern the molecule's reactive nature.

The following table summarizes the key global reactivity indices and their calculation based on Koopmans' theorem, where the ionization potential (I) is approximated by -EHOMO and the electron affinity (A) by -ELUMO.

Reactivity Index Symbol Formula Interpretation
HOMO-LUMO Energy GapΔEELUMO - EHOMOIndicates the molecule's excitability and chemical reactivity. A smaller gap signifies higher reactivity.[1]
Chemical Hardnessη(ELUMO - EHOMO) / 2Measures the resistance to a change in electron distribution. Hard molecules have a large energy gap.[3]
Chemical SoftnessS1 / ηThe reciprocal of hardness; a measure of the molecule's polarizability and reactivity. Soft molecules are more reactive.[1]
Electronegativityχ- (EHOMO + ELUMO) / 2Measures the ability of a molecule to attract electrons.
Chemical Potentialµ(EHOMO + ELUMO) / 2Represents the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity.
Electrophilicity Indexωµ² / (2η)A global index that measures the propensity of a species to accept electrons.

Local Reactivity Descriptors: Pinpointing the Sites of Interaction

While global descriptors provide an overall picture of reactivity, local reactivity descriptors are essential for identifying the specific atomic sites within this compound that are most susceptible to electrophilic, nucleophilic, or radical attack. The most powerful tools for this purpose are the Fukui functions and the dual descriptor, which analyze the change in electron density at a particular point in the molecule as the total number of electrons is modified.[4]

The condensed Fukui function simplifies this concept by applying it to individual atoms within the molecule.[4] This allows for a quantitative ranking of the reactivity of each atom.

Local Reactivity Index Symbol Formula Interpretation
Fukui Function (for nucleophilic attack)f+(r)ρN+1(r) - ρN(r)Identifies sites most susceptible to attack by a nucleophile (electrophilic sites). The atom with the highest f+ value is the most electrophilic.[5]
Fukui Function (for electrophilic attack)f-(r)ρN(r) - ρN-1(r)Identifies sites most susceptible to attack by an electrophile (nucleophilic sites). The atom with the highest f- value is the most nucleophilic.[5]
Fukui Function (for radical attack)f0(r)[ρN+1(r) - ρN-1(r)] / 2Identifies sites most susceptible to attack by a radical. The atom with the highest f0 value is the most susceptible to radical attack.[5]
Dual DescriptorΔf(r)f+(r) - f-(r)A single descriptor that simultaneously reveals nucleophilic and electrophilic sites. Δf(r) > 0 indicates an electrophilic site, while Δf(r) < 0 indicates a nucleophilic site.

Note: In the formulas, ρN(r), ρN+1(r), and ρN-1(r) represent the electron densities at position r for the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) states of the molecule, respectively.

Detailed Computational Protocol

The following section outlines a detailed, step-by-step protocol for the in silico determination of the theoretical reactivity indices of this compound using Density Functional Theory (DFT).

1. Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.

2. Molecular Structure Preparation:

  • Construct the 3D structure of this compound using a molecular builder.

3. Geometry Optimization and Frequency Calculation:

  • Perform a geometry optimization to find the lowest energy conformation of the molecule.

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.[6][7][8][9]

  • Basis Set: 6-31G(d,p) or a larger basis set like 6-311++G(d,p) is recommended for accurate results.

  • Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

4. Calculation of Electronic Properties for Reactivity Indices:

  • To calculate the Fukui functions, single-point energy calculations are required for the neutral (N), cationic (N-1), and anionic (N+1) forms of the molecule, using the optimized geometry of the neutral species.

    • Calculation for N: This is the output from the geometry optimization and frequency calculation.

    • Calculation for N-1 (Cation): Perform a single-point energy calculation with a charge of +1 and a multiplicity of 2.

    • Calculation for N+1 (Anion): Perform a single-point energy calculation with a charge of -1 and a multiplicity of 2.

5. Post-Processing and Analysis:

  • Global Reactivity Indices: Extract the HOMO and LUMO energies from the output of the neutral molecule calculation and use the formulas in the table above to calculate the global reactivity indices.

  • Local Reactivity Indices: Use the population analysis (e.g., Mulliken, Hirshfeld, or Natural Bond Orbital) from the output files of the N, N-1, and N+1 calculations to determine the electron population of each atom. The condensed Fukui functions for each atom k are then calculated as:

    • fk+ = qk(N+1) - qk(N)

    • fk- = qk(N) - qk(N-1)

    • fk0 = [qk(N+1) - qk(N-1)] / 2 where qk is the electron population of atom k.

Visualizing Computational Workflows and Conceptual Relationships

To better illustrate the process and the interplay between different theoretical concepts, the following diagrams are provided.

Computational_Workflow cluster_input Input Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis & Interpretation mol_build 1. Build 3D Structure of this compound geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc spe_n 4a. SPE for Neutral (N) freq_calc->spe_n spe_n_plus_1 4b. SPE for Anion (N+1) freq_calc->spe_n_plus_1 spe_n_minus_1 4c. SPE for Cation (N-1) freq_calc->spe_n_minus_1 global_indices 5. Calculate Global Indices (HOMO-LUMO Gap, Hardness, etc.) spe_n->global_indices local_indices 6. Calculate Local Indices (Fukui Functions, Dual Descriptor) spe_n_plus_1->local_indices spe_n_minus_1->local_indices reactivity_map 7. Generate Reactivity Map (Identify Reactive Sites) global_indices->reactivity_map local_indices->reactivity_map Global_Reactivity_Indices cluster_fmo Frontier Molecular Orbitals cluster_primary Primary Descriptors cluster_derived Derived Global Indices HOMO EHOMO Energy_Gap Energy Gap (ΔE) ΔE = ELUMO - EHOMO HOMO->Energy_Gap Electronegativity Electronegativity (χ) χ = -(EHOMO + ELUMO) / 2 HOMO->Electronegativity LUMO ELUMO LUMO->Energy_Gap LUMO->Electronegativity Hardness Hardness (η) η = ΔE / 2 Energy_Gap->Hardness Softness Softness (S) S = 1 / η Hardness->Softness Electrophilicity Electrophilicity (ω) ω = µ² / (2η) Hardness->Electrophilicity Chemical_Potential Chemical Potential (µ) µ = -χ Electronegativity->Chemical_Potential Chemical_Potential->Electrophilicity

References

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and First Synthesis of 4-Aminoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and initial synthesis of 4-aminoisoxazole, a heterocyclic compound that has become a valuable building block for researchers, scientists, and drug development professionals. The isoxazole core is a prominent feature in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities. This document details the foundational chemistry that enabled the exploration of this compound's potential, presenting key experimental protocols, quantitative data, and a visualization of the synthetic pathway.

Discovery and Context

The journey to this compound began with the exploration of the chemical reactivity of the isoxazole ring. Early investigations into the electrophilic substitution of isoxazole were pivotal. A key breakthrough was reported in 1959 by N. K. Kochetkov and S. D. Sokolov in the "Journal of General Chemistry of the USSR" (Zhurnal Obshchei Khimii).[1] Their work described the successful nitration of isoxazole, yielding 4-nitroisoxazole, the direct precursor to this compound. This discovery laid the groundwork for accessing the 4-amino derivative. The initial synthesis was likely driven by a fundamental interest in the chemistry of isoxazoles and the desire to create a new range of substituted derivatives for further study.

The First Synthesis: A Two-Step Approach

The first synthesis of this compound is a two-step process commencing with the nitration of isoxazole, followed by the reduction of the resulting 4-nitroisoxazole.

Step 1: Nitration of Isoxazole to 4-Nitroisoxazole

The seminal work by Kochetkov and Sokolov detailed the nitration of isoxazole using a mixture of fuming nitric acid and sulfuric acid.[1] This aggressive nitrating mixture is a classic method for the nitration of aromatic and heteroaromatic compounds.

Experimental Protocol:

  • Nitrating Mixture Preparation: A mixture of fuming nitric acid and concentrated sulfuric acid is carefully prepared, typically in a 1:2 to 1:4 ratio by volume, while cooling in an ice bath to manage the exothermic reaction.

  • Reaction: Isoxazole is added dropwise to the chilled nitrating mixture with vigorous stirring, maintaining a low temperature (typically 0-5 °C) to control the reaction rate and prevent side reactions.

  • Work-up: After the addition is complete, the reaction mixture is stirred for a specified period at low temperature before being poured onto crushed ice. The precipitated 4-nitroisoxazole is then collected by filtration, washed with cold water until neutral, and dried.

Step 2: Reduction of 4-Nitroisoxazole to this compound

Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: 4-Nitroisoxazole is dissolved in a suitable solvent, such as ethanol. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution. For the synthesis of the hydrochloride salt, concentrated hydrochloric acid is also added.[1]

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator apparatus under pressure (e.g., 1.0-1.5 MPa).[1] The reaction is typically heated (e.g., 40-50 °C) and monitored until the consumption of hydrogen ceases or analytical methods (like TLC or GC) indicate the complete conversion of the starting material.[1]

  • Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield this compound or its hydrochloride salt. The product can be further purified by recrystallization.

Quantitative Data

The following tables summarize the key quantitative data associated with the first synthesis of this compound.

Step 1: Nitration of Isoxazole Data Reference
Reactants Isoxazole, Fuming Nitric Acid, Sulfuric Acid[1]
Product 4-Nitroisoxazole[1]
Typical Yield Not explicitly stated in the initial abstract, but generally moderate to good for similar nitrations.
Melting Point of 4-Nitroisoxazole Not readily available in the reviewed abstracts.
Step 2: Reduction of 4-Nitroisoxazole Data Reference
Reactants 4-Nitroisoxazole, Hydrogen (H₂), Palladium on Carbon (Pd/C), Ethanol, Hydrochloric Acid[1]
Product This compound Hydrochloride[1]
Yield 67.8%[1]
Melting Point of this compound 130-135 °C (decomposes)
Appearance Yellow to brown liquid (free base) / Brown solid (hydrochloride salt)[1]

Visualization of the Synthetic Workflow

The logical flow of the first synthesis of this compound can be visualized as a two-step process.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Isoxazole Isoxazole Intermediate 4-Nitroisoxazole Isoxazole->Intermediate Nitration Nitrating_Mixture Fuming HNO₃ / H₂SO₄ Nitrating_Mixture->Intermediate Final_Product This compound Intermediate->Final_Product Reduction Reducing_Agent H₂ / Pd/C Reducing_Agent->Final_Product

Caption: Synthetic workflow for the first synthesis of this compound.

Biological Significance and signaling pathways

The isoxazole ring is a key structural motif in a multitude of biologically active compounds. Derivatives of isoxazole have demonstrated a wide range of therapeutic activities, including antibacterial, anti-inflammatory, and anticancer properties. This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential pharmacological applications.

While the broader class of isoxazoles is well-studied, specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature. Its primary role in drug discovery has been as a versatile building block for the synthesis of more elaborate structures. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound itself. The development of practical synthetic routes to aminoisoxazoles is considered highly desirable for advancing drug discovery programs.

References

Methodological & Application

Application Notes and Protocols: 4-Aminoisoxazole as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-aminoisoxazole as a versatile building block in organic synthesis, with a particular focus on its application in the development of kinase inhibitors for therapeutic purposes. Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and experimental workflows are provided to guide researchers in this field.

Introduction

This compound is a valuable heterocyclic amine that serves as a key starting material and intermediate in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the presence of a reactive amino group and the isoxazole ring, make it an attractive scaffold for medicinal chemists. The isoxazole moiety is a bioisosteric replacement for other five-membered heterocycles and can participate in various biological interactions, rendering it a privileged structure in drug discovery. This document will explore the synthetic utility of this compound in key chemical transformations and its application in the design and synthesis of potent and selective kinase inhibitors.

Chemical Transformations of this compound

The amino group of this compound allows for a variety of chemical modifications, making it a versatile handle for introducing molecular diversity. Two fundamental transformations are N-acylation and diazotization followed by Sandmeyer reactions.

N-Acylation of this compound

N-acylation is a common strategy to introduce a variety of substituents onto the this compound core, leading to the formation of amides that can serve as key intermediates or as final bioactive compounds.

General Protocol for N-Acylation:

This protocol describes the acylation of this compound with an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine)

  • Base (e.g., Triethylamine (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 - 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for N-Acylation:

Acyl ChlorideBaseSolventReaction Time (h)Yield (%)Reference
Acetyl chloridePyridinePyridine2>90 (estimated)
Benzoyl chlorideTriethylamineDCM485-95 (typical)
Substituted Benzoyl ChloridesPyridinePyridine1275-90 (typical)

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Diazotization and Sandmeyer Reaction of this compound

Diazotization of the amino group of this compound forms a reactive diazonium salt, which can be converted to a variety of functional groups through Sandmeyer or related reactions. This provides a powerful method for introducing halogens, cyano, hydroxyl, and other groups at the 4-position of the isoxazole ring.[1][2][3][4][5]

General Protocol for Diazotization and Sandmeyer Reaction:

This protocol outlines the conversion of this compound to a 4-haloisoxazole.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

  • Ice

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Diazotization:

    • In a beaker, suspend this compound (1.0 eq) in a solution of concentrated HCl or HBr and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.05 - 1.1 eq) in cold water.

    • Slowly add the sodium nitrite solution dropwise to the cold amine suspension, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of the copper(I) halide (CuCl or CuBr) in the corresponding concentrated acid (HCl or HBr).

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.

    • Effervescence (evolution of nitrogen gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 4-haloisoxazole can be purified by column chromatography or distillation.

Quantitative Data for Sandmeyer Reaction:

Target HalogenCopper(I) SaltAcidTypical Yield (%)Reference
ChloroCuClHCl60-80[1][3]
BromoCuBrHBr65-85[1][3]

Note: Yields are highly dependent on the stability of the diazonium salt and the specific reaction conditions.

Application in Drug Discovery: Kinase Inhibitors

This compound derivatives have emerged as promising scaffolds for the development of kinase inhibitors, which are a major class of targeted cancer therapies and anti-inflammatory agents. The isoxazole core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.

This compound Derivatives as p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[6] Inhibition of p38 MAPK is a promising therapeutic strategy for treating inflammatory diseases like rheumatoid arthritis. Several isoxazole-based compounds have been developed as potent p38 MAPK inhibitors.[7][8]

Signaling Pathway:

p38_MAPK_pathway stress Stress Stimuli (UV, Osmotic Shock) receptor Receptor stress->receptor cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) cytokines->receptor map3k MAP3K (e.g., TAK1, ASK1) receptor->map3k mkk3_6 MKK3/6 map3k->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates inhibitor This compound Derivative inhibitor->p38 inhibits inflammation Inflammatory Response (Cytokine Production) substrates->inflammation

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound derivatives.

Quantitative Data for Isoxazole-based p38 MAPK Inhibitors:

Compoundp38α IC₅₀ (nM)Cellular Activity (LPS-induced TNF-α release IC₅₀, nM)Reference
Isoxazole Analog 150120[8]
Isoxazole Analog 22580[8]
SB-203580 (Reference)3450[7]
This compound Derivatives as JAK Inhibitors

The Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[2][9] 4-Aminopyrazole derivatives, structurally similar to 4-aminoisoxazoles, have shown potent JAK inhibitory activity.[10][11] The this compound scaffold can be similarly utilized to develop novel JAK inhibitors.

Signaling Pathway:

JAK_STAT_pathway cytokine Cytokine (e.g., IL-6, IFN-γ) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates inhibitor This compound Derivative inhibitor->jak inhibits stat_dimer STAT Dimer stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene_transcription Gene Transcription (Inflammation, Cell Growth) nucleus->gene_transcription initiates

Caption: The JAK-STAT signaling pathway and its inhibition by this compound derivatives.

Quantitative Data for Pyrazole/Isoxazole-based JAK Inhibitors:

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Reference
Ruxolitinib (Reference)3.32.8323[12]
Tofacitinib (Reference)112201[12]
4-Aminopyrazole Derivative 3f3.42.23.5[10][11]
4-Aminopyrazole Derivative 11b2515150[10][11]

Experimental Workflow for Kinase Inhibitor Discovery

The development of kinase inhibitors from a this compound building block typically follows a structured workflow from initial synthesis to biological evaluation.

drug_discovery_workflow start This compound synthesis Synthesis of Derivative Library start->synthesis purification Purification and Characterization synthesis->purification screening High-Throughput Kinase Screening purification->screening hit_id Hit Identification (Potent Compounds) screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar yes sar->synthesis iterative refinement lead_opt Lead Optimization (ADME/Tox Properties) sar->lead_opt preclinical Preclinical Studies (In vivo models) lead_opt->preclinical

Caption: A typical experimental workflow for the discovery of kinase inhibitors using this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse molecular architectures with significant potential in drug discovery. Its utility in constructing potent kinase inhibitors targeting key signaling pathways like p38 MAPK and JAK-STAT highlights its importance in medicinal chemistry. The provided protocols and data serve as a foundation for researchers to explore the rich chemistry of this compound and to develop novel therapeutic agents.

References

Application Notes and Protocols: 4-Aminoisoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 4-aminoisoxazole scaffold in medicinal chemistry. This versatile building block is a key component in a variety of biologically active compounds, demonstrating a broad range of therapeutic potential. The following sections detail its application in the development of agents with anticonvulsant, anticancer, and antiviral properties, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Introduction to this compound in Drug Discovery

The this compound moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to act as a versatile pharmacophore. Its derivatives have shown a wide spectrum of biological activities, including, but not limited to, anticonvulsant, anticancer, and antiviral effects. The isoxazole ring can act as a bioisosteric replacement for other functional groups, potentially improving metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] This document serves as a practical guide for researchers engaged in the design, synthesis, and evaluation of novel therapeutic agents incorporating the this compound core.

Applications and Quantitative Data

The this compound scaffold has been successfully incorporated into compounds targeting a range of biological endpoints. The following tables summarize the quantitative data for representative derivatives in key therapeutic areas.

Anticonvulsant Activity

Derivatives of aminoisoxazole have demonstrated significant potential in the treatment of epilepsy. The data below highlights the efficacy of these compounds in preclinical models.

Table 1: Anticonvulsant Activity of Aminoisoxazole Derivatives

Compound IDAnimal ModelRoute of AdministrationED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
8 Rat (MES)Oral (p.o.)28.1> 500> 17.8[3][4]
9 Mouse (MES)Intraperitoneal (i.p.)68.9> 500> 7.3[3][4]
10 Rat (MES)Oral (p.o.)68.9> 500> 49.6[3][4]
4g Mouse (MES)Intraperitoneal (i.p.)23.7284.012.0[5]
4g Mouse (scPTZ)Intraperitoneal (i.p.)18.9284.015.0[5]

MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Test

Anticancer Activity

The this compound core is present in numerous compounds exhibiting potent cytotoxic activity against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Isoxazole Derivatives (IC₅₀ Values in µM)

Compound IDMCF-7 (Breast)HeLa (Cervical)Hep3B (Liver)A549 (Lung)HT-29 (Colon)Reference
2a 39.80----[6]
2d -15.48~23--[6]
2e --~23--[6]
4a --->50>50[7]
4b --->50>50[7]
4d 17.28--18.32-[8]
4h ---1.51-[8]
4i ---1.49-[8]
Antiviral and Enzyme Inhibition Activity

This compound serves as a crucial building block for the synthesis of HIV-1 protease inhibitors and inhibitors of other key enzymes like Janus Kinase 3 (JAK3).[9]

Table 3: Enzyme Inhibition by Isoxazole Derivatives

Compound ClassTarget EnzymeParameterValueReference
Oxim derivativesHIV-1 ProteaseKᵢ2.1 µM - 6.3 µM[9]
Thieno[3,2-d]pyrimidinesJAK3IC₅₀< 1.7 nM
Pyrimidine-4,6-diaminesJAK3IC₅₀104.40 nM[10]
Pyrimidine-4,6-diaminesJAK2IC₅₀2.01 nM[10]
Isophthalamide derivativesHIV-1 ProteaseKᵢ0.17 nM[11]
Isophthalamide derivativesHIV-1 (Antiviral)IC₅₀14 nM[11]
C-4 Substituted Tricyclic Hexahydro-furofuran derivativesHIV-1 ProteaseKᵢ0.32 nM[12]
C-4 Substituted Tricyclic Hexahydro-furofuran derivativesHIV-1 (Antiviral)IC₅₀0.9 nM[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound scaffold and the biological evaluation of its derivatives.

Synthesis Protocols

Protocol 1: Synthesis of this compound Hydrochloride [13]

This protocol describes a mild and efficient method for the synthesis of the foundational this compound hydrochloride.

Step 1: Nitration of Isoxazole

  • Dissolve isoxazole (1 equivalent) in a mixed solvent of acetic acid and acetic anhydride.

  • Under controlled temperature, add ammonium nitrate in batches.

  • After the reaction is complete, pour the mixture into ice water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure to obtain 4-nitroisoxazole.

Step 2: Reduction of 4-Nitroisoxazole

  • To the 4-nitroisoxazole obtained in Step 1, add ethanol, concentrated hydrochloric acid, and 5% palladium on carbon (Pd/C).

  • Heat the mixture under pressure until the reaction is complete.

  • Cool the reaction mixture to 0-10 °C.

  • Filter the mixture and wash the solid with glacial ethanol to yield this compound hydrochloride.

Protocol 2: General Procedure for the Synthesis of 3,4-Disubstituted Isoxazoles [1]

This protocol outlines a general method for synthesizing more complex isoxazole derivatives.

  • Charge a round-bottomed flask with the appropriate chloroxime (1 equivalent) and ethyl acetate.

  • To the vigorously stirred solution, add (E)-methyl 3-(dimethylamino)acrylate (1.2 equivalents).

  • Add sodium bicarbonate (2 equivalents) at ambient temperature.

  • Stir the resulting mixture overnight.

  • Monitor the reaction progress using NMR spectroscopy.

  • Upon completion, work up the reaction mixture to isolate the 3,4-disubstituted isoxazole product.

Biological Assay Protocols

Protocol 3: Maximal Electroshock (MES) Induced Seizure Test for Anticonvulsant Activity [5][14]

This protocol is a standard method for evaluating the anticonvulsant efficacy of test compounds.

  • Administer the test compound to mice or rats at various doses via the desired route (e.g., intraperitoneal or oral).

  • After a specified period, subject the animals to a brief electrical stimulus through corneal electrodes to induce a seizure.

  • Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hind limb extension is considered a positive result.

  • Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure.

Protocol 4: MTT Assay for Anticancer Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Protocol 5: FRET-Based HIV-1 Protease Inhibition Assay

This is a common in vitro assay to screen for inhibitors of HIV-1 protease.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add a solution of recombinant HIV-1 protease to each well (except for the blank).

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a FRET (Fluorescence Resonance Energy Transfer) peptide substrate. This substrate contains a fluorophore and a quencher.

  • In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.

  • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • The rate of fluorescence increase is proportional to the enzyme activity. A reduction in the rate indicates inhibition.

  • Calculate the IC₅₀ or Kᵢ value for the test compound.

Protocol 6: Luminescence-Based Kinase Inhibition Assay (for JAK3)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

  • In a 384-well plate, add the test compound at various concentrations.

  • Prepare a kinase reaction mixture containing assay buffer, the JAK3 enzyme, and a specific peptide substrate.

  • Dispense the kinase reaction mixture into the wells containing the test compounds.

  • Incubate the plate to allow the kinase reaction to proceed.

  • Add an ATP detection reagent to stop the reaction and generate a luminescent signal. The intensity of the luminescence is proportional to the amount of ATP remaining.

  • Measure the luminescence using a plate reader.

  • A higher luminescent signal indicates greater inhibition of the kinase.

  • Calculate the IC₅₀ value for the test compound.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by this compound derivatives is crucial for rational drug design and development. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways relevant to the therapeutic applications of these compounds.

JAK-STAT Signaling Pathway and its Inhibition

Many cytokines and growth factors signal through the JAK-STAT pathway, which plays a critical role in immune response and cell proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. This compound-based pyrimidine derivatives have been developed as potent inhibitors of JAK3.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 2. Activation JAK3 JAK3 CytokineReceptor->JAK3 2. Activation STAT STAT JAK1->STAT JAK3->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation GeneExpression Gene Expression (Proliferation, Differentiation, etc.) DNA->GeneExpression 6. Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding Inhibitor This compound Derivative (JAK3 Inhibitor) Inhibitor->JAK3 Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by a this compound derivative.

HIV-1 Protease Mechanism of Action and Inhibition

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins necessary for viral maturation. This compound derivatives have been utilized as scaffolds for the development of potent HIV-1 protease inhibitors.

HIV_Protease_Inhibition cluster_protease HIV-1 Protease Active Site Protease HIV-1 Protease GagPol Gag-Pol Polyprotein MatureProteins Mature Viral Proteins Protease->MatureProteins Cleavage GagPol->Protease Binding NonInfectiousVirion Non-infectious Virion GagPol->NonInfectiousVirion Uncleaved Inhibitor This compound Derivative (Protease Inhibitor) Inhibitor->Protease Competitive Inhibition InfectiousVirion Infectious Virion MatureProteins->InfectiousVirion Viral Assembly

Caption: Mechanism of HIV-1 protease inhibition by a this compound derivative, preventing viral maturation.

Experimental Workflow for Anticancer Drug Discovery

The following diagram illustrates a typical workflow for the discovery and initial evaluation of this compound-based anticancer agents.

Anticancer_Workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Start This compound Derivatives Library of Derivatives Start->Derivatives Chemical Synthesis ViabilityAssay Cell Viability Assay (e.g., MTT) Derivatives->ViabilityAssay CellLines Cancer Cell Lines CellLines->ViabilityAssay HitCompounds Hit Compounds ViabilityAssay->HitCompounds IC50 < Threshold ApoptosisAssay Apoptosis Assay HitCompounds->ApoptosisAssay CellCycle Cell Cycle Analysis HitCompounds->CellCycle PathwayAnalysis Signaling Pathway Analysis HitCompounds->PathwayAnalysis LeadCandidate Lead Candidate ApoptosisAssay->LeadCandidate CellCycle->LeadCandidate PathwayAnalysis->LeadCandidate

Caption: A general experimental workflow for the discovery of anticancer agents based on the this compound scaffold.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 4-Aminoisoxazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prominent target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Within the landscape of medicinal chemistry, certain heterocyclic scaffolds are considered "privileged" due to their ability to interact with the ATP-binding site of kinases. The isoxazole moiety is one such scaffold, found in a range of biologically active compounds.[1][2][3] This document focuses on the potential of the 4-aminoisoxazole core as a versatile building block for the synthesis of novel kinase inhibitors. While direct and extensive literature on kinase inhibitors derived specifically from this compound is emerging, its structural similarity to other well-established "4-amino" heterocyclic kinase inhibitor scaffolds, such as 4-aminoquinazolines and 4-aminopyrazoles, provides a strong rationale for its exploration.[4][5] this compound is a commercially available reactant that has been utilized in the synthesis of pyrimidine derivatives targeting Janus kinase 3 (JAK3), highlighting its applicability in this field.[6]

These application notes provide a comprehensive guide, including representative synthetic protocols, comparative biological data from analogous compounds, and visualizations of relevant signaling pathways and experimental workflows, to aid researchers in the design and synthesis of this compound-based kinase inhibitors.

Rationale for this compound as a Kinase Inhibitor Scaffold

The 4-amino group on a heterocyclic ring system is a key pharmacophoric feature in many potent kinase inhibitors. It often acts as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The isoxazole ring itself is a bioisostere of other five-membered heterocycles and offers favorable physicochemical properties. The nitrogen and oxygen atoms of the isoxazole ring can participate in additional hydrogen bonding interactions, potentially enhancing binding affinity and selectivity.

Data Presentation: Potency of Structurally Related Kinase Inhibitors

Due to the limited publicly available kinase inhibition data for derivatives of this compound, the following tables summarize the inhibitory activities of kinase inhibitors based on the analogous isoxazole and 4-aminoquinazoline scaffolds. This data serves as a benchmark for researchers developing novel this compound-based compounds.

Table 1: Inhibitory Activity of Isoxazole-Based Kinase Inhibitors

Compound IDTarget Kinase(s)IC50 (nM)Cell Line(s)Reference
Representative JNK Inhibitor JNK32-fold selective over p38Not specified[7]
CK1 Inhibitor CK1δ33Not specified[8]

Table 2: Inhibitory Activity of 4-Aminoquinazoline-Based Kinase Inhibitors

Compound NameTarget Kinase(s)IC50 (nM)Disease IndicationReference
Gefitinib EGFR2-100Non-small cell lung cancer[4][5]
Erlotinib EGFR2Non-small cell lung cancer, Pancreatic cancer[4][5]
Lapatinib EGFR, HER29.8, 13.4Breast cancer[4][5]

Experimental Protocols

The following are representative, detailed protocols for the synthesis of potential kinase inhibitors starting from this compound. These protocols are based on established synthetic methodologies for the functionalization of amino-heterocycles.

Protocol 1: N-Acylation of this compound

This protocol describes the synthesis of an N-acyl-4-aminoisoxazole derivative, a common structural motif in kinase inhibitors.

Materials:

  • This compound

  • Aryl or heteroaryl carbonyl chloride (e.g., benzoyl chloride)

  • Anhydrous pyridine or triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the this compound in anhydrous DCM or THF.

  • Base Addition: Add anhydrous pyridine or Et3N (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the aryl or heteroaryl carbonyl chloride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-acyl-4-aminoisoxazole.

Protocol 2: N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol describes a palladium-catalyzed cross-coupling reaction to form a C-N bond between this compound and an aryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl bromide or iodide

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos or BINAP)

  • Base (e.g., Cs2CO3 or K3PO4)

  • Anhydrous toluene or dioxane

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 eq), the aryl or heteroaryl halide (1.2 eq), the palladium catalyst (0.02-0.05 eq), the ligand (0.04-0.10 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert atmosphere (nitrogen or argon) for 15 minutes.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-aryl-4-aminoisoxazole product.

Visualizations

Signaling Pathway: JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis. Inhibitors targeting JAKs are of significant therapeutic interest.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression Transcription DNA DNA Inhibitor This compound -based Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the proposed mechanism of inhibition by a this compound-based kinase inhibitor.

Experimental Workflow: Synthesis and Evaluation of this compound-Based Kinase Inhibitors

The following diagram outlines a typical workflow for the discovery and initial evaluation of novel kinase inhibitors based on the this compound scaffold.

Kinase_Inhibitor_Workflow Start This compound Starting Material Synthesis Chemical Synthesis (e.g., N-Acylation, N-Arylation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Compound Library Purification->Library Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Library->Biochemical_Assay Cellular_Assay Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cellular_Assay SAR Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A generalized workflow for the synthesis and evaluation of this compound-based kinase inhibitors.

References

Application Notes: 4-Aminoisoxazole Derivatives in the Synthesis of Trypanocidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America.[1] The current therapeutic options, benznidazole and nifurtimox, are hampered by significant side effects and limited efficacy, especially in the chronic phase of the disease.[1] This necessitates the urgent development of new, safer, and more effective trypanocidal agents. The isoxazole scaffold has emerged as a "privileged" heterocyclic core in medicinal chemistry due to its wide range of biological activities, including antiparasitic effects.[2] Specifically, derivatives of 4-aminoisoxazole are being explored as versatile building blocks for the synthesis of novel compounds with potent activity against T. cruzi. This document provides detailed application notes and protocols for the synthesis and evaluation of a promising class of this compound-derived trypanocidal agents: 3,4,5-trisubstituted isoxazoles, particularly those bearing an N-acylhydrazone moiety.

Featured Compound Class: 4-Aminomethyl-5-aryl-3-(thiophen-2-yl)isoxazole N-acylhydrazones

A notable series of trypanocidal agents is based on the 4-aminomethyl-5-aryl-3-substituted isoxazole scaffold. Within this class, N-acylhydrazone derivatives have demonstrated significant in vitro activity against the epimastigote form of T. cruzi. The strategic combination of the isoxazole core with the N-acylhydrazone functionality appears to be crucial for their biological activity.

Proposed Mechanism of Action: Cruzipain Inhibition

While nitro-containing isoxazoles often act as prodrugs activated by parasitic nitroreductases, the mechanism for non-nitro derivatives, such as the featured N-acylhydrazones, is likely different. A primary proposed target for these compounds is cruzipain , the major cysteine protease of T. cruzi.[1][3] Cruzipain is essential for various stages of the parasite's life cycle, including nutrition, differentiation, and invasion of host cells.[1] Inhibition of this enzyme disrupts the parasite's ability to survive and replicate, leading to its demise. The isoxazole scaffold and its substituents are believed to interact with the active site of cruzipain, blocking its catalytic function.[3]

G cluster_parasite Trypanosoma cruzi Cruzipain Cruzipain (Cysteine Protease) Replication Parasite Replication & Survival Cruzipain->Replication Essential for Isoxazole This compound Derivative Inhibition Inhibition Isoxazole->Inhibition Inhibition->Cruzipain Inhibition->Replication Blocks Death Parasite Death Replication->Death

Caption: Proposed mechanism of action via cruzipain inhibition.

Data Presentation

The following table summarizes the in vitro trypanocidal activity and cytotoxicity of representative 4-aminomethyl-5-aryl-3-substituted isoxazole N-acylhydrazone derivatives against the epimastigote form of Trypanosoma cruzi and mammalian cell lines.

Compound IDR (Aryl Group)R' (Acylhydrazone Substituent)T. cruzi IC₅₀ (µM)[2]LLCMK2 CC₅₀ (µM)[2]J774A1 CC₅₀ (µM)[2]Selectivity Index (SI) vs. LLCMK2[2]
6a Phenyl2,2'-bithiophene-5-yl10.1>400>400>39.6
6b 4-Fluorophenyl2,2'-bithiophene-5-yl14.2>400>400>28.2
6c 4-Chlorophenyl2,2'-bithiophene-5-yl12.0>400>400>33.3
6d 4-Bromophenyl2,2'-bithiophene-5-yl13.9>400>400>28.8
Benznidazole --29.2398.5350.113.6

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. Selectivity Index (SI) = CC₅₀ (mammalian cells) / IC₅₀ (T. cruzi).

Experimental Protocols

The synthesis of the target 4-aminomethyl-isoxazole N-acylhydrazone derivatives involves a multi-step process. Below is a representative protocol adapted from the literature for the synthesis of compound 6a .[2]

G A Ethyl Acetoacetate + Aryl Aldehyde B Step 1: Claisen-Schmidt Condensation A->B C α,β-Unsaturated Ketoester B->C D Step 2: Isoxazole Ring Formation C->D E Ethyl 5-Aryl-3-methyl isoxazole-4-carboxylate D->E F Step 3: Bromination E->F G Ethyl 4-(bromomethyl)-5-aryl isoxazole-3-carboxylate F->G H Step 4: Azide Substitution G->H I Ethyl 4-(azidomethyl)-5-aryl isoxazole-3-carboxylate H->I J Step 5: Reduction & Hydrazinolysis I->J K 4-(Aminomethyl)isoxazole Carbohydrazide Intermediate J->K L Step 6: Hydrazone Formation K->L M Final N-Acylhydrazone Product L->M

Caption: General synthetic workflow for N-acylhydrazone isoxazoles.

Protocol 1: Synthesis of 4-(Aminomethyl)isoxazole Carbohydrazide Intermediate

This protocol outlines the synthesis of the key carbohydrazide intermediate, which serves as the precursor for the final N-acylhydrazone derivatives.

Materials:

  • Appropriate aryl aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Piperidine

  • Ethanol

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrazine hydrate

  • Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

Procedure:

  • Synthesis of Ethyl 5-phenyl-3-methylisoxazole-4-carboxylate:

    • A mixture of ethyl acetoacetate, benzaldehyde, and a catalytic amount of piperidine in ethanol is refluxed for 4-6 hours.

    • After cooling, the resulting α,β-unsaturated ketoester is isolated.

    • The ketoester is then reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide in ethanol at reflux for 8 hours to form the isoxazole ring.

    • The product is isolated by precipitation in ice-water and purified by recrystallization.

  • Synthesis of Ethyl 4-(bromomethyl)-5-phenylisoxazole-3-carboxylate:

    • The isoxazole from the previous step is dissolved in carbon tetrachloride.

    • N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) are added.

    • The mixture is refluxed under irradiation with a lamp for 6-8 hours.

    • The reaction mixture is filtered, and the solvent is evaporated to yield the brominated product, which can be purified by column chromatography.

  • Synthesis of the Carbohydrazide Intermediate:

    • The brominated ester is dissolved in DMF, and sodium azide is added. The mixture is stirred at room temperature for 12 hours.

    • The resulting azido derivative is then reduced. The compound is dissolved in ethanol, and 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere.

    • After the reduction of the azide to an amine, hydrazine hydrate is added to the reaction mixture, which is then refluxed to convert the ester to the desired carbohydrazide.

    • The final intermediate is purified by recrystallization.

Protocol 2: Synthesis of N-Acylhydrazone Derivative (e.g., Compound 6a)

Materials:

  • 4-(Aminomethyl)isoxazole carbohydrazide intermediate

  • 2,2'-Bithiophene-5-carboxaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (37%)

Procedure:

  • Dissolve 1.0 mmol of the carbohydrazide intermediate in 2.0 mL of DMSO.

  • Add 1.0 mmol of 2,2'-bithiophene-5-carboxaldehyde to the solution.

  • Add two drops of concentrated hydrochloric acid (37%) to catalyze the reaction.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Isolate the solid product by filtration.

  • Wash the precipitate with cold water to remove any remaining DMSO and catalyst.

  • Dry the final N-acylhydrazone product under vacuum.

Protocol 3: In Vitro Trypanocidal Activity Assay (Epimastigotes)

Materials:

  • T. cruzi epimastigotes (e.g., Y strain)

  • Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum

  • 96-well microplates

  • Resazurin solution

  • Test compounds dissolved in DMSO

  • Benznidazole (positive control)

  • Spectrofluorometer

Procedure:

  • Culture T. cruzi epimastigotes in LIT medium at 28°C until they reach the exponential growth phase.

  • Adjust the parasite concentration to 1 x 10⁶ parasites/mL.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Add the test compounds at various concentrations (typically in serial dilutions). Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. Include wells for a positive control (benznidazole) and a negative control (no drug).

  • Incubate the plates at 28°C for 72 hours.

  • After incubation, add 10 µL of resazurin solution to each well and incubate for another 24 hours.

  • Measure the fluorescence using a spectrofluorometer with excitation at 530 nm and emission at 590 nm.

  • Calculate the percentage of growth inhibition for each concentration compared to the negative control.

  • Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Derivatives based on the this compound scaffold, particularly N-acylhydrazones, represent a promising avenue for the development of new trypanocidal agents. The synthetic route is accessible, and the resulting compounds exhibit potent in vitro activity against T. cruzi, often with high selectivity indices. The proposed mechanism of action through the inhibition of cruzipain offers a validated target for further optimization. The protocols and data presented herein provide a solid foundation for researchers to explore this chemical space in the ongoing search for novel therapies for Chagas disease.

References

Application Notes and Protocols for N-acylation and N-sulfonylation of 4-Aminoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the N-acylation and N-sulfonylation of 4-aminoisoxazole. This versatile heterocyclic amine serves as a valuable building block in medicinal chemistry, and its derivatization through acylation and sulfonylation can lead to the generation of novel compounds with a wide range of biological activities. The resulting N-acyl and N-sulfonyl aminoisoxazoles are key intermediates in the development of therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

Introduction

The isoxazole scaffold is a prominent feature in numerous biologically active compounds. The introduction of acyl and sulfonyl groups to the 4-amino position of the isoxazole ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule. N-acylation and N-sulfonylation can alter factors such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing the compound's potency, selectivity, and pharmacokinetic profile. These modifications are a common strategy in drug discovery to optimize lead compounds and explore structure-activity relationships (SAR).

N-acylated and N-sulfonylated aminoisoxazoles have been investigated for their potential as anticancer and anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key signaling pathways implicated in disease progression.

Data Presentation

The following tables summarize representative quantitative data for the N-acylation and N-sulfonylation of this compound with common acylating and sulfonylating agents. Please note that yields are highly dependent on the specific substrate, reaction conditions, and purification methods. The data presented here are based on general protocols for analogous heterocyclic amines and should be considered as a starting point for optimization.

Table 1: N-Acylation of this compound

Acylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
Acetic AnhydridePyridinePyridine0 - RT2 - 485 - 95
Benzoyl ChlorideTriethylamineDichloromethane0 - RT2 - 680 - 90
Acetyl ChlorideClay CatalystSolvent-freeRT0.1 - 0.590 - 97

Table 2: N-Sulfonylation of this compound

Sulfonylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
Methanesulfonyl ChlorideTriethylamineDichloromethane0 - RT2 - 1680 - 95
p-Toluenesulfonyl ChloridePyridinePyridine0 - RT4 - 1275 - 90
p-Toluenesulfonyl ChlorideAtomized SodiumEtOH-THFSonic0.1 - 0.2High

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound with Acyl Halides

This protocol describes a general method for the N-acylation of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM or THF.

  • Add the base (1.2 - 1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl-4-aminoisoxazole.

Protocol 2: General Procedure for N-Sulfonylation of this compound with Sulfonyl Chlorides

This protocol provides a general method for the N-sulfonylation of this compound using a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine or a mixture of anhydrous DCM and triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine (or a mixture of anhydrous DCM and triethylamine [1.2-1.5 eq.]).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.0-1.1 eq.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.[1]

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-sulfonyl-4-aminoisoxazole.

Visualizations

The following diagrams illustrate the general workflows for the N-acylation and N-sulfonylation of this compound and a potential signaling pathway impacted by these derivatives in a drug discovery context.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Reaction_Vessel Dissolve in Anhydrous Solvent This compound->Reaction_Vessel Acyl_Halide Acyl Halide / Anhydride Acyl_Halide->Reaction_Vessel Base Base Base->Reaction_Vessel Stirring Stir at 0°C to RT Reaction_Vessel->Stirring Add Reagents Quenching Quench with Water Stirring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification N_Acyl_Product N-Acyl-4-Aminoisoxazole Purification->N_Acyl_Product

General workflow for the N-acylation of this compound.

N_Sulfonylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Reaction_Vessel Dissolve in Anhydrous Solvent This compound->Reaction_Vessel Sulfonyl_Chloride Sulfonyl_Chloride Sulfonyl_Chloride->Reaction_Vessel Base Base Base->Reaction_Vessel Stirring Stir at 0°C to RT Reaction_Vessel->Stirring Add Reagents Workup_Steps Aqueous Work-up (Acid/Base Washes) Stirring->Workup_Steps Reaction Complete Drying Dry over MgSO4 Workup_Steps->Drying Purification Column Chromatography or Recrystallization Drying->Purification N_Sulfonyl_Product N-Sulfonyl-4-Aminoisoxazole Purification->N_Sulfonyl_Product

General workflow for the N-sulfonylation of this compound.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nuclear Events LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Activates NF_kB NF-κB Pathway MyD88->NF_kB MAPK MAPK Pathway MyD88->MAPK Transcription Gene Transcription NF_kB->Transcription MAPK->Transcription Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Transcription->Cytokines Leads to Production of N_Sulfonyl_Derivative N-Sulfonyl-4-Aminoisoxazole Derivative N_Sulfonyl_Derivative->TLR4_MD2 Inhibits

Potential anti-inflammatory mechanism of action for N-sulfonyl-4-aminoisoxazole derivatives.

This diagram illustrates a potential mechanism where N-sulfonyl-4-aminoisoxazole derivatives may exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex, thereby blocking downstream signaling pathways such as NF-κB and MAPK, which are crucial for the production of pro-inflammatory cytokines.[2]

References

Application Notes and Protocols for Coupling Reactions with 4-Aminoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of bioactive molecules.[1] 4-Aminoisoxazole, in particular, serves as a versatile building block, offering a primary amino group that is amenable to a variety of standard and advanced coupling reactions. This allows for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2]

This document provides detailed protocols for three key coupling reactions involving this compound: amide bond formation, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling. These reactions are fundamental in modern organic synthesis and are widely employed in the pharmaceutical industry to construct libraries of compounds for biological screening.

Biological Context and Potential Signaling Pathways

Derivatives of this compound are of significant interest due to the broad range of biological activities exhibited by isoxazole-containing compounds, including anti-inflammatory, anticancer, and antimicrobial effects.[1] While specific signaling pathway data for compounds directly derived from this compound is limited in publicly available literature, the known targets of structurally similar isoxazole derivatives provide a strong basis for potential applications.

Kinase Inhibition: Many 4-amino-substituted heterocyclic compounds are known to be potent kinase inhibitors.[2][3][4] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. The 4-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Janus kinases (JAKs).[5]

GPCR Modulation: G-protein coupled receptors (GPCRs) are the largest family of transmembrane receptors and are major drug targets.[6][7] Isoxazole derivatives have been shown to modulate GPCR activity. The diverse structures that can be generated from this compound could lead to the discovery of novel agonists or antagonists for various GPCRs.

Ion Channel Modulation: Isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a type of ionotropic glutamate receptor involved in nociceptive transmission.[8] This suggests that derivatives of this compound could be explored for their potential in treating chronic pain and other neurological conditions by modulating ion channel activity.[8]

Below is a generalized diagram illustrating a potential kinase inhibition signaling pathway that could be targeted by derivatives of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates GF Growth Factor GF->RTK Binds Drug This compound Derivative Drug->RTK Inhibits ATP binding ATP ATP ADP ADP Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to

Caption: A potential mechanism of action for a this compound derivative as a kinase inhibitor.

I. Amide Bond Formation

Amide coupling is one of the most frequently used reactions in drug discovery. The following protocols outline standard conditions for the synthesis of amides from this compound and a carboxylic acid.

Experimental Protocols

Method A: EDC/HOBt Coupling

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent with hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add this compound (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Method B: HATU Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, often used for more challenging couplings.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table presents representative data for amide coupling reactions with electron-deficient amines, which can serve as a proxy for the reactivity of this compound.[9][10]

EntryCarboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Yield (%)
1Benzoic Acid4-NitroanilineEDC/HOBt/DMAPDIPEAMeCN1278[10]
2Boc-ProlineBiphenylamineEDC/HOBt/DMAPDIPEAMeCN1275[9]
3Naproxen4-AminobenzamideEDC/HOBt/DMAPDIPEAMeCN1268[9]
4Acetic Acid2-Chloro-4-fluoroanilineHATUDIPEADMF585
5Thiophene-2-carboxylic acid4-BromoanilineHATUDIPEADMF688

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid and this compound B Add Coupling Reagents and Base at 0°C A->B C Stir at Room Temperature (2-24h) B->C D Monitor by TLC/LC-MS C->D E Aqueous Work-up (Wash with NaHCO3, Brine) D->E F Dry and Concentrate E->F G Purify by Chromatography F->G

Caption: General workflow for amide bond formation.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11] This reaction enables the coupling of this compound with aryl halides or triflates.

Experimental Protocol

This protocol is adapted from procedures for the amination of aryl halides with heterocyclic amines.[12]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide) or triflate

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), base (1.4 eq), palladium precatalyst (1-5 mol%), and phosphine ligand (2-10 mol%).

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation
EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneAnilinePd(OAc)₂ / XPhosK₃PO₄Toluene1001292
22-ChloropyridineMorpholinePd₂(dba)₃ / SPhosNaOt-BuDioxane110888
31-Bromo-3,5-dimethylbenzeneBenzylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene1001695
44-BromoanisoleIndolePd(OAc)₂ / XPhosK₃PO₄Toluene1102478
51-Chloro-4-nitrobenzenePiperidinePd₂(dba)₃ / XPhosNaOt-BuDioxane80497

Catalytic Cycle

G Pd0 Pd(0)L₂ PdII_1 L₂Pd(II)(Ar)(X) Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 [L₂Pd(II)(Ar)(Amine)]⁺X⁻ PdII_1->PdII_2 Ligand Exchange (+ Amine) PdII_3 L₂Pd(II)(Ar)(NR₂) PdII_2->PdII_3 Deprotonation (- HX • Base) PdII_3->Pd0 Reductive Elimination Product Ar-NR₂ PdII_3->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

III. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and a halide or triflate.[13] For this compound, this typically involves either coupling a 4-halo-aminoisoxazole derivative with a boronic acid or coupling this compound-boronic acid with a halide.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 4-halo-isoxazole derivative with a boronic acid.[13][14]

Materials:

  • 4-Halo-isoxazole derivative

  • Aryl or vinyl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask or microwave vial, combine the 4-halo-isoxazole derivative (1.0 eq), boronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table provides representative data for Suzuki-Miyaura coupling reactions involving heterocyclic halides, which can serve as a model for 4-halo-isoxazole derivatives.

EntryHeterocyclic HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O901295
23-Iodofuran4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O85491[13]
35-BromoisoxazoleThiophene-2-boronic acidPd(PPh₃)₄Cs₂CO₃DMF100685
42-Chloropyrimidine3-Fluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1101882
54-BromoisoquinolineNaphthalene-1-boronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O100889

Catalytic Cycle

G Pd0 Pd(0)L₂ PdII_1 L₂Pd(II)(Ar¹)(X) Pd0->PdII_1 Oxidative Addition (Ar¹-X) PdII_2 L₂Pd(II)(Ar¹)(Ar²) PdII_1->PdII_2 Transmetalation (+ Ar²B(OH)₂ / Base) PdII_2->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_2->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Synthesis of Fused Isoxazolo[4,5-b]pyridines from 4-Aminoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fused isoxazolo[4,5-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds exhibit a range of biological activities, including antiproliferative, anticancer, and antibacterial properties. One key synthetic route to this important molecular framework involves the construction of the pyridine ring onto a pre-existing isoxazole core, starting from 4-aminoisoxazole derivatives. This document provides detailed application notes and experimental protocols for the synthesis of fused isoxazolo[4,5-b]pyridines, focusing on the Friedlander condensation of 4-amino-5-acylisoxazoles with compounds containing an active methylene group.

Applications in Medicinal Chemistry

Isoxazolo[4,5-b]pyridine derivatives have emerged as promising candidates for the development of novel therapeutic agents. Their diverse biological activities are attributed to their unique structural features, which allow for varied interactions with biological targets.

  • Antiproliferative and Anticancer Activity: Certain substituted isoxazolo[4,5-b]pyridines have demonstrated significant in vitro antiproliferative activity against various cancer cell lines.[1][2] This makes them attractive scaffolds for the design of new anticancer drugs.

  • Enzyme Inhibition: Some isoxazolo[4,5-b]pyridines have been identified as inhibitors of key enzymes in metabolic pathways. For instance, they have been found to inhibit cytochrome P450 CYP17, an enzyme crucial for the biosynthesis of androgens and estrogens.[3] This inhibitory action presents a potential therapeutic strategy for hormone-dependent cancers, such as prostate cancer.

Synthetic Approach: Friedlander Annulation

A primary and effective method for the synthesis of isoxazolo[4,5-b]pyridines is the Friedlander annulation. This reaction involves the condensation of a 4-amino-5-acylisoxazole with a carbonyl compound possessing a reactive α-methylene group. The reaction can be catalyzed by Lewis acids such as zinc chloride (ZnCl₂) or indium(III) trifluoromethanesulfonate (In(OTf)₃) and can be performed under conventional heating or microwave irradiation.[1][2][4][5]

General Reaction Scheme

cluster_reactants Reactants cluster_conditions Conditions This compound 4-Amino-5-acylisoxazole Product Fused Isoxazolo[4,5-b]pyridine This compound->Product ActiveMethylene Active Methylene Compound (R'-CH₂-CO-R'') ActiveMethylene->Product Catalyst Catalyst (e.g., ZnCl₂, In(OTf)₃) Catalyst->Product Heating Heating (Conventional or Microwave) Heating->Product cluster_pathway Androgen Biosynthesis Pathway cluster_inhibitor Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 17-OH-Pregnenolone 17α-Hydroxypregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 (17α-hydroxylase) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA Dehydroepiandrosterone (DHEA) 17-OH-Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenediol Androstenediol DHEA->Androstenediol 17β-HSD Testosterone Testosterone Androstenediol->Testosterone 3β-HSD 17-OH-Progesterone 17α-Hydroxyprogesterone Progesterone->17-OH-Progesterone CYP17A1 (17α-hydroxylase) Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione CYP17A1 (17,20-lyase) Androstenedione->Testosterone 17β-HSD Inhibitor Isoxazolo[4,5-b]pyridine Inhibitors Inhibitor->17-OH-Pregnenolone Inhibitor->17-OH-Progesterone

References

Application Notes and Protocols for the Synthesis of Isoxazolo[4,5-e]triazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed procedures for the synthesis and evaluation of novel isoxazolo[4,5-e][1][2][3]triazepine derivatives. These compounds are of significant interest due to their potential as anticancer agents, possibly acting as inhibitors of Protein Kinase C (PKC).[2] The following sections detail the synthetic routes, experimental protocols, and preliminary biological evaluation of these heterocyclic compounds. The information is intended to guide researchers in the development of new therapeutic agents based on the isoxazolo[4,5-e]triazepine scaffold.

Introduction

Heterocyclic compounds containing the isoxazole moiety are a well-established class of pharmacologically active molecules.[4] The fusion of an isoxazole ring with a triazepine system gives rise to the novel isoxazolo[4,5-e][1][2][3]triazepine core, a heterocyclic system with potential for diverse biological activities.[2] Recent studies have focused on the synthesis of derivatives of this scaffold and have demonstrated their potent anticancer properties against a range of human cancer cell lines.[2][3] The structural similarity of these compounds to known modulators of Protein Kinase C (PKC) suggests a potential mechanism of action involving this key signaling pathway.[2]

This application note outlines two primary synthetic pathways for the preparation of isoxazolo[4,5-e][1][2][3]triazepine derivatives: a rearrangement reaction and a cyclization approach.[2] Detailed experimental protocols for the synthesis of key intermediates and the final products are provided, along with methods for their characterization.

Data Presentation

Table 1: Synthesis of Isoxazole Precursors
Compound IDR GroupYield (%)Melting Point (°C)Analytical Data Reference
3 -CH₃QuantitativeNot Reported[2]
4 -C₆H₅QuantitativeNot Reported[2]
5 -CH₃Not ReportedNot Reported[2]
6 -C₆H₅Not ReportedNot Reported[2]
7 -CH₃Not ReportedNot Reported[2]
8 -C₆H₅Not ReportedNot Reported[2]
9 -CH₃Not ReportedNot Reported[2]
10 -C₆H₅Not ReportedNot Reported[2]

Note: Quantitative data such as specific yields and melting points for all compounds would be available in the full scientific publication.[2]

Table 2: Anticancer Activity of Isoxazolo[4,5-e][1][2][3]triazepine Derivatives
Compound IDR' GroupMean GI₅₀ (µM)Cancer Cell Line Panel
19-26 Various AldehydesData Not Available60 Human Cancer Cell Lines (NCI)
42-45 Various AldehydesData Not Available60 Human Cancer Cell Lines (NCI)
21 Not SpecifiedExtremely High Activity6 Human Cancer Cell Lines

Note: The specific GI₅₀ values for each compound against the 60 cancer cell lines are detailed in the original research article. Compound 21 was noted for its exceptionally high antitumor activity.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 4-Acetylamino-5-acetyl-isoxazole-3-carboxamide (Compound 3)

This protocol is based on the Thorpe-Ziegler reaction with Gewald's modification.[2]

Materials:

  • Starting materials for Thorpe's reaction (not specified in abstracts)

  • Hydrazine (98%)[2]

  • Absolute Ethanol[2]

  • Nitrogen gas[2]

  • Standard laboratory glassware and purification equipment (column chromatography)

Procedure:

  • Synthesize 4-acetylamino-5-acetyl-isoxazole-3-carboxamide (3) using an appropriate Thorpe's reaction with Gewald's modification.[2]

  • To a solution of compound 3 in absolute ethanol, add 98% hydrazine under a nitrogen atmosphere.[2]

  • Stir the reaction mixture at 60 °C and monitor the progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, allow the reaction to cool to room temperature.

  • A solid precipitate of compound 5 will form, which can be collected by filtration.[2]

  • The filtrate can be concentrated and purified by column chromatography to isolate compounds 7 and 9 .[2]

Protocol 2: Synthesis of Isoxazolo[4,5-e][1][2][3]triazepine Derivatives (Compounds 19-26)

This protocol describes the cyclization of an isoxazole derivative with an aldehyde.[2]

Materials:

  • Compound 6 (synthesized similarly to compound 5 but starting from 4-acetylamino-5-benzoyl-isoxazole-3-carboxamide)[2]

  • Appropriate aldehyde (1.1 equivalents)[2]

  • Absolute Ethanol[2]

  • Standard laboratory glassware and purification equipment (column chromatography)

Procedure:

  • Dissolve compound 6 (10 mmol) in absolute ethanol.[2]

  • Add the appropriate aldehyde (11 mmol) to the solution.[2]

  • Stir the reaction mixture at room temperature for 8 hours.[2]

  • Monitor the reaction progress using TLC.

  • Upon completion, purify the reaction mixture using column chromatography to yield the desired isoxazolo[4,5-e][1][2][3]triazepine derivatives (19-26 ).[2]

Protocol 3: In Vitro Anticancer Activity Screening

The anticancer activity of the synthesized compounds can be evaluated using a panel of human cancer cell lines.

Materials:

  • Synthesized isoxazolo[4,5-e][1][2][3]triazepine derivatives

  • Human cancer cell lines (e.g., NCI-60 panel)[2]

  • Cell culture medium and supplements

  • Sulforhodamine B (SRB) assay kit or similar cell viability assay

  • Cisplatin and Doxorubicin (as positive controls)[2]

  • Microplate reader

Procedure:

  • Culture the selected human cancer cell lines according to standard protocols.

  • Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds and reference drugs (cisplatin, doxorubicin) in the cell culture medium.

  • Treat the cells with the different concentrations of the compounds and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, assess cell viability using the SRB assay or another suitable method.

  • Determine the concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) by plotting the percentage of cell growth versus the compound concentration.

  • Compare the activity of the synthesized derivatives with the reference drugs.[2]

Mandatory Visualization

G cluster_0 Synthesis of Isoxazole Precursors cluster_1 Formation of Hydrazine Intermediates cluster_2 Synthesis of Isoxazolo[4,5-e]triazepines start Starting Materials thorpe_ziegler Thorpe-Ziegler Reaction (Gewald's Modification) start->thorpe_ziegler isoxazole_carboxamide 4-Acetylamino-5-acyl- isoxazole-3-carboxamide (Compounds 3 & 4) thorpe_ziegler->isoxazole_carboxamide reaction_with_hydrazine Reaction with Hydrazine (60°C, Ethanol) isoxazole_carboxamide->reaction_with_hydrazine hydrazine Hydrazine (98%) hydrazine->reaction_with_hydrazine intermediates Hydrazine Derivatives (Compounds 5, 7, 9 or 6, 8, 10) reaction_with_hydrazine->intermediates cyclization Cyclization Reaction (Room Temp, Ethanol) intermediates->cyclization aldehydes Various Aldehydes aldehydes->cyclization final_products Isoxazolo[4,5-e][1,2,4]triazepine Derivatives (Compounds 19-26, 42-45) cyclization->final_products protein_kinase_c_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR / Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc_active Active PKC dag->pkc_active Activates ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc_inactive Inactive PKC pkc_inactive->pkc_active downstream Downstream Signaling (Cell Proliferation, Survival, etc.) pkc_active->downstream Phosphorylates Substrates ca_release->pkc_active Activates isoxazolo_derivative Isoxazolo[4,5-e]triazepine Derivative isoxazolo_derivative->pkc_active Inhibits

References

Application Notes and Protocols for 4-Aminoisoxazole in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-aminoisoxazole and its derivatives in solid-phase organic synthesis (SPOS). The methodologies outlined are particularly relevant for the generation of compound libraries for drug discovery and the synthesis of peptidomimetics.

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of FDA-approved drugs. The incorporation of a this compound moiety into molecules via solid-phase synthesis offers a robust platform for the rapid generation of diverse chemical entities. This approach simplifies purification and allows for the efficient construction of complex molecules, including peptidomimetics where the isoxazole ring can act as a rigid peptide bond surrogate.

Applications in Solid-Phase Synthesis

The primary application of this compound building blocks in solid-phase synthesis is in the construction of compound libraries for high-throughput screening and in the synthesis of peptidomimetics. The bifunctional nature of this compound derivatives, often possessing both an amino and a carboxylic acid group (or precursors thereof), allows for their incorporation into peptide chains or their use as scaffolds for further diversification.

A notable example is the use of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a this compound derivative, as an unnatural β-amino acid in solid-phase peptide synthesis (SPPS).[1][2] This building block can be incorporated into peptide sequences to create novel α/β-mixed peptides with potentially enhanced biological activity and stability.[1][2]

Furthermore, solid-phase synthesis strategies have been developed for the combinatorial synthesis of libraries of substituted isoxazoles.[3] These methods often involve a multi-step sequence on a solid support, including condensation, alkylation, and cyclization reactions to generate the isoxazole core.

Data Presentation

The following tables summarize quantitative data from representative solid-phase syntheses of isoxazole derivatives.

Table 1: Solid-Phase Synthesis of a Library of Isoxazole and Isoxazoline-Carboxamides via 1,3-Dipolar Cycloaddition [4]

ProductYield (%)Purity (%)
Isoxazole-carboxamide 1Phenyl4-Chlorophenyl75>95
Isoxazole-carboxamide 2Phenyl4-Methoxyphenyl72>95
Isoxazole-carboxamide 34-Methylphenyl4-Chlorophenyl78>95
Isoxazoline-carboxamide 4Phenyl4-Chlorophenyl80>95
Isoxazoline-carboxamide 5Phenyl4-Methoxyphenyl76>95

Yields are based on the weight of purified products relative to the initial loading of the resin.

Table 2: Formation of Pyrazoles and Isoxazole on Solid Support [3]

ProductR⁴Yield (%)
Pyrazole4-PhPhEtPh85
Pyrazole4-PhPhEt4-NO₂-Ph70
Pyrazole4-PhPhEt2-Pyridyl65
Isoxazole4-PhPhEtOH60

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid (AMIA)

This protocol describes the three-step synthesis of the this compound derivative, AMIA.[2]

Step 1: Ethyl 2-cyano-3-ethoxybut-2-enoate (P1) Preparation

  • Mix triethyl orthoacetate and ethyl cyanoacetate (1:1 molar ratio) in a round-bottom flask.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Heat the mixture to 110 °C while continuously removing the ethanol formed during the reaction.

  • Cool the mixture, filter the resulting precipitate, and wash it with a 10% HCl solution.

Step 2: Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2) Preparation

  • Dissolve the intermediate P1 in ethanol.

  • Add the solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

  • Stir the mixture for 24 hours at room temperature.

  • Evaporate the excess ethanol.

  • Filter the obtained precipitate, wash with water, and dry.

Step 3: 5-amino-3-methyl-4-isoxazolecarboxylic acid (AMIA) (P3) Preparation

  • Dissolve the solid intermediate P2 in a 10% NaOH solution.

  • Heat the mixture to 70 °C.

  • Cool the mixture and add HCl to adjust the pH to 4.

  • Filter the resulting precipitate, wash with water, and dry to obtain AMIA.

Protocol 2: Fmoc-Protection of 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid (AMIA)

This protocol details the protection of the amino group of AMIA with Fmoc-Osu.[2]

  • Dissolve AMIA (1.4 mmol) and sodium carbonate (2.1 mmol) in 3 mL of distilled water.

  • Prepare a solution of Fmoc-Osu (1.48 mmol) in 3.6 mL of 1,4-dioxane.

  • Add the Fmoc-Osu solution dropwise to the AMIA solution and stir for 20 hours at room temperature.

  • Add 12 mL of 0.1 M sodium carbonate and stir for an additional 7 hours at 26 °C.

  • Filter the mixture and wash with 20 mL of ethyl acetate to remove excess Fmoc-Osu and by-products.

  • The aqueous fraction is kept in an ice bath, and the pH is adjusted to 4.0 with 6 N HCl.

  • Incubate overnight at 4 °C.

  • Filter the resulting precipitate, wash with distilled water, and dry under reduced pressure to yield Fmoc-AMIA.

Protocol 3: Solid-Phase Synthesis of an α/β-Mixed Peptide Incorporating AMIA

This protocol outlines the manual solid-phase synthesis of a peptide with AMIA incorporated at the N-terminus on a Rink Amide MBHA resin.[2]

  • Resin Preparation: Swell 30 mg of Rink Amide MBHA resin (loading 0.69 mmol/g) in a polypropylene syringe reactor.

  • Fmoc-SPPS: Perform standard Fmoc solid-phase peptide synthesis to assemble the desired α-amino acid sequence.

  • AMIA Coupling:

    • For the final coupling step, use 3 equivalents of unprotected AMIA, 3 equivalents of HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and 6 equivalents of DIPEA (N,N-diisopropylethylamine).

    • Alternatively, for ultrasonic-agitated coupling, use the same equivalents and agitate for 15 minutes, repeating the process three times.

  • Washing: After coupling, wash the resin sequentially with DMF (7 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min).

  • Drying: Dry the peptidyl-resin in a vacuum desiccator for 24 hours at room temperature.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v) for 2 hours at room temperature.

    • Evaporate the trifluoroacetic acid.

    • Lyophilize the product for analysis.

Protocol 4: Parallel Solid-Phase Synthesis of an Isoxazole Library

This protocol provides a general workflow for the diversity-oriented synthesis of isoxazoles on a solid support via 1,3-dipolar cycloaddition.[4]

  • Resin Functionalization: Couple a variety of carboxylic acids to the solid support to introduce the first point of diversity.

  • Alkyne/Alkene Formation: Perform N-alkylation of the resin-bound acids with propargyl bromide or allyl bromide to generate resin-bound alkynes or alkenes.

  • 1,3-Dipolar Cycloaddition:

    • Generate nitrile oxides in situ from the corresponding hydroximoyl chlorides.

    • React the resin-bound alkynes or alkenes with the nitrile oxides to form the isoxazole or isoxazoline rings, respectively.

  • Cleavage: Cleave the final products from the resin using an appropriate cleavage cocktail (e.g., TFA-based).

  • Purification and Analysis: Purify the cleaved products by chromatography and characterize them using analytical techniques such as LC-MS and NMR.

Visualizations

The following diagrams illustrate key workflows in the solid-phase synthesis of this compound derivatives.

experimental_workflow_peptidomimetic resin Rink Amide Resin swelling Swell Resin (DMF) resin->swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) swelling->fmoc_deprotection coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) fmoc_deprotection->coupling wash1 Wash (DMF, DCM) coupling->wash1 repeat Repeat for Sequence wash1->repeat repeat->fmoc_deprotection final_deprotection Final Fmoc Deprotection repeat->final_deprotection amia_coupling Couple this compound (AMIA, HATU, DIPEA) final_deprotection->amia_coupling wash2 Wash (DMF, DCM, MeOH) amia_coupling->wash2 cleavage Cleavage from Resin (TFA/H2O/TIS) wash2->cleavage product Isoxazole Peptidomimetic cleavage->product

Caption: Workflow for solid-phase synthesis of an isoxazole-containing peptidomimetic.

parallel_synthesis_workflow start Solid Support (e.g., Polystyrene Resin) r1_coupling Couple Diverse Carboxylic Acids (R¹) start->r1_coupling alkyne_formation Introduce Alkyne Handle (Propargyl Bromide) r1_coupling->alkyne_formation cycloaddition 1,3-Dipolar Cycloaddition with Diverse Nitrile Oxides (R²) alkyne_formation->cycloaddition cleavage Cleavage from Resin cycloaddition->cleavage library Library of this compound Derivatives cleavage->library

Caption: Parallel synthesis of a this compound derivative library.

combinatorial_synthesis_workflow loading Load Acetyl Moiety (R¹) on Solid Support claisen Claisen Condensation with Esters (R²) loading->claisen alkylation α-Alkylation (R³) claisen->alkylation cyclization Cyclization with Hydroxylamine alkylation->cyclization cleavage Cleavage & Deprotection cyclization->cleavage product Substituted Isoxazole cleavage->product

Caption: Multi-step combinatorial synthesis of substituted isoxazoles on a solid support.

References

Application Notes and Protocols for the Functionalization of the 4-Aminoisoxazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry due to its diverse biological activities and therapeutic potential.[1][2] As a structural component of numerous FDA-approved drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, the isoxazole scaffold has demonstrated its significance in treating a range of conditions including inflammation, cancer, infections, and neurodegenerative disorders.[3][4][5] The 4-aminoisoxazole motif, in particular, offers a versatile platform for chemical modification. The exocyclic amino group provides a key handle for nucleophilic reactions, allowing for the synthesis of diverse compound libraries through various functionalization strategies.[6] These modifications can significantly enhance pharmacological properties, selectivity, and pharmacokinetic profiles.[1][7]

This document provides detailed protocols and application notes for the key synthetic strategies used to functionalize the this compound scaffold, including the initial formation of the core structure and subsequent modifications at both the nitrogen and carbon atoms of the ring.

Synthesis of the Isoxazole Core via [3+2] Cycloaddition

A primary and highly effective method for constructing the 3,4-disubstituted isoxazole core is through a [3+2] cycloaddition reaction. This reaction typically involves the in-situ generation of a nitrile oxide from an N-hydroximidoyl chloride (or an aldoxime precursor), which then reacts with an enamine.[8][9] This metal-free approach is regioselective and tolerates a wide range of functional groups, making it a robust method for generating the foundational scaffold.[9]

Logical Workflow: [3+2] Cycloaddition for Scaffold Synthesis

cluster_start Starting Materials cluster_intermediate In Situ Intermediates cluster_product Product Formation Aldehyde Aldehyde / Ketone Enamine Enamine Aldehyde->Enamine + Amine Amine Secondary Amine (e.g., Pyrrolidine) Hydroximidoyl_Chloride N-Hydroximidoyl Chloride Nitrile_Oxide Nitrile Oxide Hydroximidoyl_Chloride->Nitrile_Oxide + Base Base Base (e.g., Triethylamine) Cycloadduct 4,5-Dihydroisoxazole Cycloadduct Enamine->Cycloadduct [3+2] Cycloaddition Nitrile_Oxide->Cycloadduct Final_Product 3,4-Disubstituted Isoxazole Cycloadduct->Final_Product Oxidation/ Elimination

Caption: Workflow for 3,4-disubstituted isoxazole synthesis.

Experimental Protocol: Synthesis of 3,4-Disubstituted Isoxazoles

This protocol is adapted from the enamine-triggered [3+2] cycloaddition methodology.[9]

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • N-hydroximidoyl chloride (1.2 mmol)

  • Pyrrolidine (1.2 mmol)

  • Triethylamine (TEA) (2.0 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Oxidizing agent (e.g., DDQ or air)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • To a stirred solution of the aldehyde/ketone (1.0 mmol) and pyrrolidine (1.2 mmol) in anhydrous DCM (5 mL) at 0 °C, add the N-hydroximidoyl chloride (1.2 mmol).

  • Add triethylamine (2.0 mmol) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the formation of the dihydroisoxazole intermediate by TLC.

  • Upon completion of the cycloaddition, introduce the oxidizing agent (e.g., bubble air through the solution or add DDQ) and continue stirring until the dihydroisoxazole is fully converted to the isoxazole product (monitor by TLC).

  • Quench the reaction with water (10 mL) and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 3,4-disubstituted isoxazole.

Quantitative Data: [3+2] Cycloaddition Yields

The following table summarizes representative yields for the synthesis of various 3,4-disubstituted isoxazoles using the enamine-triggered cycloaddition method.[9]

EntryAldehydeN-hydroximidoyl chlorideYield (%)
1Propanal4-Chlorobenzohydroximoyl chloride95%
2Isobutyraldehyde4-Methylbenzohydroximoyl chloride99%
3CyclohexanecarbaldehydeBenzohydroximoyl chloride92%
4Phenylacetaldehyde4-Methoxybenzohydroximoyl chloride85%

N-Functionalization of the 4-Amino Group

The amino group at the C4 position is a prime site for introducing molecular diversity. Standard reactions such as N-acylation, N-sulfonylation, and N-alkylation can be employed to attach a wide variety of substituents, which is a common strategy in drug discovery to modulate a compound's properties.[10][11]

General Workflow for N-Functionalization

N-Functionalization Strategies for this compound cluster_reagents N-Functionalization Strategies for this compound cluster_products N-Functionalization Strategies for this compound Scaffold This compound Scaffold Amide_Product N-Acyl (Amide) Scaffold->Amide_Product Sulfonamide_Product N-Sulfonyl (Sulfonamide) Scaffold->Sulfonamide_Product Alkylated_Product N-Alkyl (Secondary/Tertiary Amine) Scaffold->Alkylated_Product Acyl_Chloride Acyl Chloride / Carboxylic Acid Acyl_Chloride->Amide_Product Acylation (Base) Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->Sulfonamide_Product Sulfonylation (Base) Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkylated_Product Alkylation (Base)

Caption: Key strategies for modifying the 4-amino group.

Experimental Protocol: General N-Acylation

This protocol describes a general procedure for the N-acylation of a this compound with an acyl chloride.

Materials:

  • This compound derivative (1.0 mmol)

  • Acyl chloride (1.1 mmol)

  • Pyridine or Triethylamine (1.5 mmol)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the this compound derivative (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 mmol) to the solution.

  • Add the acyl chloride (1.1 mmol) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

  • Upon completion, dilute the mixture with DCM (20 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acyl-4-aminoisoxazole derivative by column chromatography or recrystallization.

C5-Functionalization via Palladium-Catalyzed Cross-Coupling

Direct functionalization of the isoxazole ring itself, particularly at the C5 position, is a powerful method for extending the molecular framework. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to form new carbon-carbon bonds, introducing aryl or heteroaryl substituents.[12] This often requires a pre-functionalized isoxazole (e.g., a 5-halo-isoxazole), but direct C-H activation/arylation methods are also emerging.[12]

Experimental Protocol: C5-Arylation via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a 5-bromo-4-aminoisoxazole derivative with an arylboronic acid.

Materials:

  • 5-Bromo-4-aminoisoxazole derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1, 10 mL)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add the 5-bromo-4-aminoisoxazole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

  • Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 5-aryl-4-aminoisoxazole derivative.

Quantitative Data: Suzuki-Miyaura Coupling Yields

The table below presents hypothetical but representative yields for C5-arylation reactions, based on typical outcomes for similar heterocyclic systems.

EntryArylboronic AcidCatalystBaseYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃88%
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃91%
33-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃75%
42-Thiopheneboronic acidPdCl₂(dppf)Cs₂CO₃82%

Biological Context: Isoxazoles as COX-2 Inhibitors

Many functionalized isoxazole derivatives exhibit potent anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2).[4][13] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are signaling molecules that mediate pain and inflammation. Selectively inhibiting COX-2 over the related COX-1 isoform is a key goal in developing safer anti-inflammatory drugs.

Simplified COX-2 Signaling Pathway

Stimuli Inflammatory Stimuli (e.g., Cytokines) Membrane Cell Membrane Phospholipids Stimuli->Membrane Activates Phospholipase A₂ AA Arachidonic Acid Membrane->AA COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE₂) COX2->PGs Response Inflammation & Pain PGs->Response Inhibitor Isoxazole-based COX-2 Inhibitor Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.

References

The Emerging Role of 4-Aminoisoxazole Derivatives in JAK2 Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) family, particularly JAK2, is a critical mediator in signaling pathways that regulate cell growth, survival, and differentiation. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAK2 a prime target for therapeutic intervention. While various heterocyclic scaffolds have been explored for developing JAK2 inhibitors, this document focuses on the potential application of the 4-aminoisoxazole core. Due to a lack of extensive, direct research on this compound as a primary scaffold for JAK2 inhibitors in publicly available literature, this document will utilize the closely related and well-documented 4-amino-(1H)-pyrazole scaffold as a representative model to illustrate the principles of inhibitor design, synthesis, and evaluation. The structural similarity and bioisosteric relationship between isoxazole and pyrazole rings make this a relevant and instructive comparison for researchers looking to explore novel scaffolds.

Introduction to the JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a principal pathway for a wide array of cytokines, interferons, and growth factors to transmit signals from the cell membrane to the nucleus.[1][2][3][4] This pathway is integral to hematopoiesis, immune response, and inflammation.[1][2]

The process begins when a cytokine binds to its specific transmembrane receptor, inducing receptor dimerization.[3][4] This brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] STATs are recruited to these phosphorylated sites, where they are themselves phosphorylated by the JAKs.[2] Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in proliferation, differentiation, and apoptosis.[1][4][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive JAK2_active JAK2 (active) Receptor->JAK2_active 2. Dimerization & JAK2 Activation STAT_inactive STAT JAK2_active->STAT_inactive 3. STAT Recruitment & Phosphorylation STAT_active p-STAT STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 6. Gene Regulation

Figure 1: The JAK-STAT Signaling Pathway.

4-Amino-heterocycles as a Scaffold for JAK2 Inhibitors

The 4-amino-pyrazole scaffold has proven to be a potent core for the development of JAK inhibitors.[6] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of JAK2 and preventing the phosphorylation of its substrates. The 4-amino group often forms a crucial hydrogen bond with the hinge region of the kinase, a common feature of many kinase inhibitors.

This document uses a series of 4-amino-(1H)-pyrazole derivatives as a case study to demonstrate the development process.[6] The isoxazole ring is a well-known bioisostere of the pyrazole ring, suggesting that this compound derivatives could exhibit similar inhibitory activities and binding modes, making this an attractive area for future research.

Quantitative Data Summary

The following tables summarize the in vitro kinase inhibitory activities and cellular antiproliferative activities of a representative series of 4-amino-(1H)-pyrazole derivatives.[6] This data is presented to illustrate the type of quantitative analysis essential for developing JAK2 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives [6]

Compound IDR GroupJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
3a Phenyl8.96.713.5
3f 4-Fluorophenyl3.42.23.5
11b 3-Cyano-4-fluorophenyl15.610.319.8
Ruxolitinib (Positive Control)3.32.8428

Table 2: Cellular Antiproliferative Activity (IC₅₀, µM) of Key Compounds [6]

Compound IDHEL (JAK2 V617F)K562 (Bcr-Abl)PC-3 (Prostate)MCF-7 (Breast)MOLT4 (T-ALL)
3f 1.211.582.312.973.54
11b 0.350.37>10>10>10
Ruxolitinib 0.42>10>10>10>10

Data is sourced from "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors".[6]

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of novel JAK2 inhibitors, based on methodologies described for 4-amino-(1H)-pyrazole derivatives.[6]

Protocol: In Vitro JAK2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the JAK2 enzyme.

Materials:

  • JAK2, active enzyme (e.g., from Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (Tracer)

  • Test compounds dissolved in 100% DMSO

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

Procedure:

  • Compound Preparation: Create a serial dilution series of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted test compounds or DMSO (for positive and negative controls) to the wells of a 384-well assay plate.

    • Prepare a solution of JAK2 enzyme and Alexa Fluor™ Tracer in Assay Buffer.

    • Add 5 µL of the enzyme/tracer mix to each well.

    • Prepare a solution of Eu-anti-GST antibody in Assay Buffer.

    • Add 5 µL of the antibody solution to each well.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader (e.g., Tecan Safire² or similar) with excitation at 340 nm and emission at 495 nm and 665 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 495 nm).

    • Normalize the data using DMSO-only wells (0% inhibition) and wells with no enzyme (100% inhibition).

    • Plot the normalized inhibition values against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Antiproliferation Assay (MTT Assay)

Objective: To measure the cytotoxic or cytostatic effects of test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HEL, K562)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Visualized Workflows and Relationships

General Workflow for JAK2 Inhibitor Development

The development of novel JAK2 inhibitors follows a structured pipeline from initial design to preclinical evaluation.

inhibitor_workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development design Scaffold Selection & In Silico Design (e.g., this compound) synthesis Chemical Synthesis of Derivatives design->synthesis screening Primary Screening (In Vitro JAK2 Assay) synthesis->screening sar Structure-Activity Relationship (SAR) screening->sar sar->synthesis Iterative Refinement selectivity Kinase Selectivity Panel (JAK1, JAK3, TYK2) sar->selectivity cellular Cell-based Assays (e.g., HEL cells) selectivity->cellular adme ADME/Tox Profiling cellular->adme invivo In Vivo Efficacy (Xenograft Models) adme->invivo

Figure 2: A generalized workflow for the development of JAK2 inhibitors.
Structure-Activity Relationship (SAR) Insights

The SAR for the 4-amino-(1H)-pyrazole series provides a logical framework for designing more potent and selective inhibitors. This can be extrapolated to the design of this compound derivatives.

SAR_Logic cluster_R2_modifications Modifications at R2 Core Core Scaffold: 4-Amino-(1H)-pyrazole Hinge Forms H-bond with JAK2 Hinge Region (Leu932) Core->Hinge Critical for Binding R1 R1 Position (e.g., Pyrimidine linker) R2 R2 Position (Aromatic substitutions) Phenyl Phenyl (3a) JAK2 IC50 = 6.7 nM R2->Phenyl Fluoro 4-Fluorophenyl (3f) JAK2 IC50 = 2.2 nM R2->Fluoro CyanoFluoro 3-Cyano-4-fluorophenyl (11b) JAK2 IC50 = 10.3 nM R2->CyanoFluoro Potency Potency & Selectivity Fluoro->Potency Increased Potency CyanoFluoro->Potency Modulates Selectivity (e.g., against other kinases)

Figure 3: Structure-Activity Relationship (SAR) for 4-amino-(1H)-pyrazole derivatives.

Conclusion and Future Directions

While the this compound scaffold remains a relatively unexplored area for JAK2 inhibition, the principles outlined in this document using the analogous 4-amino-(1H)-pyrazole series provide a robust framework for its investigation. The favorable kinase-inhibiting properties of similar heterocyclic scaffolds suggest that this compound derivatives are promising candidates for development. Future work should focus on the synthesis and screening of a focused library of this compound compounds to establish initial SAR, followed by optimization for potency, selectivity, and cellular activity. Such studies could lead to the discovery of novel and effective JAK2 inhibitors for the treatment of myeloproliferative neoplasms and other associated diseases.

References

Application of 4-Aminoisoxazole in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminoisoxazole and its derivatives are valuable building blocks in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms, imparts unique physicochemical properties to molecules, often enhancing their biological activity and metabolic stability. The presence of an amino group at the 4-position of the isoxazole ring provides a key reactive site for further chemical modifications, allowing for the introduction of diverse pharmacophores and the fine-tuning of a compound's agrochemical properties. This document provides a detailed overview of the application of this compound in the synthesis of agrochemicals, including experimental protocols and quantitative data for representative compounds.

Herbicidal Applications: Synthesis of Novel Isoxazole Carboxamides

One significant application of the isoxazole scaffold in agrochemical research is in the development of novel herbicides. While direct synthesis from this compound is not widely documented in readily available literature, the related isoxazole-4-carboxamide scaffold has shown significant promise. The following sections detail the synthesis and herbicidal activity of a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which, while not directly starting from this compound, represent a key class of isoxazole-based herbicides and illustrate the synthetic methodologies common in this area.

Synthesis of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides

The synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides involves the key step of amide bond formation between 5-cyclopropylisoxazole-4-carboxylic acid and various substituted benzylamines. This reaction is a common strategy in agrochemical synthesis to explore the structure-activity relationship (SAR) by introducing a variety of substituents.

Experimental Protocol: General Procedure for the Synthesis of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides (I-01 to I-27) [1]

  • Acid Chloride Formation: To a solution of 5-cyclopropylisoxazole-4-carboxylic acid (1.0 mmol) in dichloromethane (DCM, 10 mL), oxalyl chloride (1.5 mmol) and a catalytic amount of N,N-dimethylformamide (DMF) are added. The mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5-cyclopropylisoxazole-4-carbonyl chloride.

  • Amide Coupling: The crude acid chloride is dissolved in DCM (10 mL). To this solution, a substituted benzylamine (1.2 mmol) and triethylamine (1.5 mmol) are added. The reaction mixture is stirred at room temperature for 4-6 hours.

  • Work-up and Purification: The reaction mixture is washed successively with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1, v/v) to afford the desired N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide.

Logical Relationship of the Synthetic Pathway

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 5-cyclopropylisoxazole-4-carboxylic_acid 5-Cyclopropylisoxazole- 4-carboxylic Acid Acid_Chloride_Formation Acid Chloride Formation (Oxalyl Chloride, DMF, DCM) 5-cyclopropylisoxazole-4-carboxylic_acid->Acid_Chloride_Formation Substituted_benzylamine Substituted Benzylamine Amide_Coupling Amide Coupling (Triethylamine, DCM) Substituted_benzylamine->Amide_Coupling Acid_Chloride_Formation->Amide_Coupling Final_Product N-Benzyl-5-cyclopropyl- isoxazole-4-carboxamide Amide_Coupling->Final_Product

Caption: Synthetic pathway for N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides.

Quantitative Data: Herbicidal Activity

The synthesized N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were evaluated for their herbicidal activity against various weed species. The data is summarized in the table below.

CompoundR group on BenzylYield (%)[1]Inhibition (%) against Portulaca oleracea at 10 mg/L[1]Inhibition (%) against Abutilon theophrasti at 10 mg/L[1]
I-05 2,4-di-Cl859095
I-26 4-CF₃82100100
Butachlor (Control)-5050

Notably, compound I-05 displayed excellent post-emergence herbicidal activity against Echinochloa crusgalli and A. theophrasti at a rate of 150 g/ha, inducing bleaching symptoms in the treated weeds.[1] Enzymatic assays revealed that the isoxazole ring-opening product of I-05 (II-05) inhibited 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an EC₅₀ value of 1.05 μM.[1]

Experimental Workflow for Herbicidal Activity Assay

G Start Start: Prepare Test Solutions (Compounds in Acetone/Water) Petri_Dish_Assay Petri Dish Assay: - Place filter paper in dish - Add test solution - Sow weed seeds Start->Petri_Dish_Assay Post_Emergence_Assay Post-emergence Assay: - Grow weeds to 2-3 leaf stage - Spray with test solution Start->Post_Emergence_Assay Incubation Incubate under controlled conditions (light, temp.) Petri_Dish_Assay->Incubation Data_Collection Measure root and shoot growth inhibition Incubation->Data_Collection Data_Analysis Analyze and compare data with controls Data_Collection->Data_Analysis Observation Observe for herbicidal symptoms (e.g., bleaching) Post_Emergence_Assay->Observation Observation->Data_Analysis End End: Determine Herbicidal Efficacy Data_Analysis->End

Caption: Workflow for evaluating the herbicidal activity of synthesized compounds.

Fungicidal Applications

Insecticidal Applications

The isoxazole scaffold is also a key component in the development of modern insecticides. Although a direct synthetic route from this compound to a commercial insecticide was not identified in the performed searches, derivatives of isoxazoles and isoxazolines are known to act on the nervous system of insects. For example, some isoxazoline derivatives act on γ-aminobutyric acid (GABA) gated chloride channels.[3]

This compound serves as a versatile precursor for the synthesis of a wide range of biologically active molecules with applications in agriculture. The amino group provides a convenient handle for introducing structural diversity, which is crucial for optimizing the efficacy and selectivity of agrochemicals. While direct, documented synthetic routes from this compound to commercial agrochemicals are not abundant in the public literature, the isoxazole core, and specifically the isoxazole-4-carboxamide scaffold, are of significant interest in the ongoing discovery of novel herbicides, fungicides, and insecticides. Further research into the derivatization of this compound could lead to the development of new and effective crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Mild Synthesis of 4-Aminoisoxazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-aminoisoxazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to its mild synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common mild synthesis route for this compound hydrochloride?

A1: A widely adopted mild synthesis route involves a two-step process starting from isoxazole. The first step is the nitration of isoxazole to form 4-nitroisoxazole, followed by the reduction of the nitro group to an amine and subsequent salt formation with hydrochloric acid.[1]

Q2: Are there alternative, non-mild synthesis methods for this compound?

A2: Yes, older methods have reported the synthesis of 4-nitroisoxazoles using a mixture of sulfuric acid and fuming nitric acid. However, this method involves strong oxidizers, can generate significant heat, and poses a higher risk of runaway reactions, making it less suitable for industrial production.[1]

Q3: What are the primary applications of this compound hydrochloride?

A3: this compound hydrochloride is a crucial intermediate in the synthesis of many pharmaceutical compounds.[1] It is a reactant used in the design and synthesis of hydroxyethylene-based HIV-1 protease inhibitors and in the development of pyrimidine derivatives as JAK3 inhibitors.[2]

Q4: What are the typical physical properties of this compound hydrochloride?

A4: this compound hydrochloride is typically a brown solid.[1]

Q5: What safety precautions should be taken during the synthesis?

A5: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The nitration step, although mild, should be performed with care, ensuring controlled addition of reagents and temperature monitoring. The hydrogenation step involves a flammable solvent (ethanol) and a pyrophoric catalyst (palladium on carbon) and should be conducted in a well-ventilated area, away from ignition sources, and under an inert atmosphere if possible.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 4-nitroisoxazole (Nitration Step) 1. Incomplete reaction. 2. Suboptimal temperature control. 3. Degradation of the product during workup.1. Monitor the reaction by TLC or GC-MS to ensure completion. 2. Maintain the recommended reaction temperature. Use an ice bath to control any exotherms. 3. Ensure the reaction mixture is poured into ice water promptly after completion to quench the reaction and minimize side reactions.
Formation of multiple isomers during nitration The nitration of isoxazole can potentially yield other isomers, although the 4-position is generally favored under these conditions.Use the specified mixed solvent system of acetic acid and acetic anhydride to enhance regioselectivity. Purify the 4-nitroisoxazole intermediate by column chromatography if necessary before proceeding to the reduction step.
Incomplete reduction of 4-nitroisoxazole 1. Inactive catalyst (e.g., old or improperly stored Pd/C). 2. Insufficient hydrogen pressure or reaction time. 3. Catalyst poisoning.1. Use fresh, high-quality 5% palladium on carbon. 2. Ensure the reaction is heated and pressurized according to the protocol until the starting material is consumed. 3. Ensure all reagents and solvents are of high purity to avoid introducing impurities that could poison the catalyst.
Difficulty in isolating this compound hydrochloride 1. Product is too soluble in the crystallization solvent. 2. Incomplete salt formation.1. After cooling the reaction mixture, if precipitation is poor, consider adding an anti-solvent or concentrating the solution further. Ensure the final washing is done with cold ethanol to minimize loss of product. 2. Ensure a sufficient amount of concentrated hydrochloric acid is used to fully convert the amine to its hydrochloride salt.
Product discoloration (darker than expected) Presence of residual impurities or byproducts from the reaction.Recrystallize the final product from an appropriate solvent system. The use of activated carbon during recrystallization can also help remove colored impurities.

Experimental Protocols

Key Synthesis Route: A Mild Two-Step Approach

This protocol is adapted from a patented mild synthesis method.[1]

Step 1: Synthesis of 4-Nitroisoxazole

  • In a suitable reaction vessel, dissolve isoxazole in a mixed solvent of acetic acid and acetic anhydride.

  • Under controlled temperature conditions (e.g., using an ice bath), add ammonium nitrate in batches to the solution.

  • Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Once the reaction is complete, pour the mixture into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure to obtain 4-nitroisoxazole.

Step 2: Synthesis of this compound Hydrochloride

  • To the crude 4-nitroisoxazole from the previous step, add ethanol, concentrated hydrochloric acid, and 5% palladium on carbon (Pd/C).

  • Heat and pressurize the reaction mixture (specific temperature and pressure may vary, consult the original literature for details) until the reaction is complete.

  • After completion, cool the reaction mixture to 0-10 °C.

  • Filter the mixture to remove the Pd/C catalyst.

  • Wash the filtered solid with glacial ethanol.

  • Dry the resulting solid to obtain this compound hydrochloride.

Quantitative Data Summary

ParameterStep 1: NitrationStep 2: ReductionReference
Starting Material Isoxazole4-Nitroisoxazole[1]
Key Reagents Ammonium nitrate, Acetic acid, Acetic anhydrideEthanol, Conc. Hydrochloric acid, 5% Pd/C[1]
Solvent Acetic acid / Acetic anhydrideEthanol[1]
Catalyst -5% Palladium on Carbon[1]
Product 4-NitroisoxazoleThis compound Hydrochloride[1]
Post-reaction Workup Quenching in ice water, Ethyl acetate extractionCooling to 0-10 °C, Filtration[1]

Visualized Experimental Workflow

G cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction & Salt Formation isoxazole Isoxazole dissolve Dissolve in Acetic Acid/Acetic Anhydride isoxazole->dissolve nitration Add Ammonium Nitrate (Batchwise, Temp. Control) dissolve->nitration workup1 Quench in Ice Water Extract with Ethyl Acetate nitration->workup1 nitroisoxazole 4-Nitroisoxazole workup1->nitroisoxazole reduction Add Ethanol, Conc. HCl, 5% Pd/C Heat and Pressurize nitroisoxazole->reduction workup2 Cool to 0-10 °C Filter reduction->workup2 wash Wash with Glacial Ethanol workup2->wash final_product This compound Hydrochloride wash->final_product

References

Technical Support Center: 4-Aminoisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminoisoxazole. Our goal is to help you overcome common challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented method for synthesizing this compound involves a two-step process:

  • Nitration of Isoxazole: Isoxazole is first nitrated to form 4-nitroisoxazole.

  • Reduction of 4-Nitroisoxazole: The intermediate, 4-nitroisoxazole, is then reduced to the desired this compound.

Q2: What are the critical parameters affecting the yield of this compound?

A2: Several factors can significantly impact the overall yield of the synthesis. Key parameters to control include reaction temperature, the choice and concentration of reagents (especially nitrating and reducing agents), reaction time, and the pH of the reaction mixture.[1]

Q3: Are there common side products I should be aware of during the synthesis?

A3: Yes, the formation of undesired side products can lower your yield. One common side reaction is the dimerization of nitrile oxide intermediates to form furoxans, particularly in related isoxazole syntheses.[2][3] Careful control of reaction conditions can help minimize the formation of these byproducts.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of both the nitration and reduction steps. By comparing the spots of your reaction mixture with those of the starting material and a standard of the expected product, you can determine when the reaction is complete.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Low Yield in the Nitration of Isoxazole
Problem Potential Cause Recommended Solution
Low conversion of isoxazole Inadequate nitrating agent strength or concentration.- Ensure your nitric acid is fuming or of high concentration. - Consider using a mixture of nitric acid and sulfuric acid for a more potent nitrating agent.
Reaction temperature is too low.- Gradually increase the reaction temperature while monitoring for side product formation. Optimal temperatures are often substrate-specific.
Formation of multiple unidentified byproducts Reaction temperature is too high, leading to decomposition.- Maintain a lower reaction temperature, often at or below room temperature, to improve selectivity.
Incorrect stoichiometry of reagents.- Carefully control the molar ratios of isoxazole to the nitrating agent.
Product loss during workup Inefficient extraction of 4-nitroisoxazole.- Use a suitable organic solvent for extraction, such as ethyl acetate. - Perform multiple extractions to ensure complete recovery from the aqueous layer.
Low Yield in the Reduction of 4-Nitroisoxazole
Problem Potential Cause Recommended Solution
Incomplete reduction of 4-nitroisoxazole Inactive or insufficient reducing agent.- Use a fresh batch of the reducing agent (e.g., Pd/C, SnCl₂, Na₂S₂O₄). - Increase the molar equivalent of the reducing agent.
Suboptimal pH for the reduction.- Adjust the pH of the reaction mixture. Some reductions proceed more efficiently under acidic or basic conditions.
Product degradation The desired this compound is unstable under the reaction or workup conditions.- Consider milder reducing agents. - Perform the workup at a lower temperature and minimize exposure to strong acids or bases.
Difficulties in product isolation The product is highly soluble in the aqueous phase.- After neutralization, perform multiple extractions with an appropriate organic solvent. - Consider salting out the aqueous layer to decrease the solubility of the product.

Data Presentation

Table 1: Effect of Nitrating Conditions on the Yield of 4-Nitroisoxazole
Nitrating Agent Solvent Temperature (°C) Yield (%)
HNO₃/H₂SO₄Acetic Anhydride0-5~32
Ammonium NitrateAcetic Acid/Acetic AnhydrideNot specified53.5

Note: Yields are highly dependent on the specific substrate and reaction scale.

Table 2: Comparison of Reducing Agents for 4-Nitroisoxazole
Reducing Agent Solvent Temperature (°C) Pressure (MPa) Reaction Time (h) Yield (%)
5% Pd/C, H₂Ethanol/Conc. HCl40-501.0-1.510-1467.8
SnCl₂EthanolRefluxAtmosphericNot specifiedModerate
Na₂S₂O₄THF/H₂ONot specifiedAtmosphericNot specifiedSatisfactory

Experimental Protocols

Protocol 1: Synthesis of 4-Nitroisoxazole

This protocol is adapted from a mild nitration method.

Materials:

  • Isoxazole

  • Acetic acid

  • Acetic anhydride

  • Ammonium nitrate

  • Ice

  • Ethyl acetate

  • Deionized water

Procedure:

  • Dissolve isoxazole in a mixed solvent of acetic acid and acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Add ammonium nitrate portion-wise to the stirred solution, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring at the same temperature for the recommended reaction time (monitor by TLC).

  • Once the reaction is complete, pour the reaction mixture into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-nitroisoxazole.

Protocol 2: Synthesis of this compound Hydrochloride

This protocol describes the reduction of 4-nitroisoxazole using catalytic hydrogenation.

Materials:

  • 4-Nitroisoxazole

  • Ethanol

  • Concentrated hydrochloric acid

  • 5% Palladium on carbon (Pd/C)

  • Glacial ethanol

Procedure:

  • In a high-pressure reactor, combine 4-nitroisoxazole, ethanol, and concentrated hydrochloric acid.

  • Carefully add 5% Pd/C to the mixture.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 1.0-1.5 MPa.

  • Heat the reaction mixture to 40-50 °C and stir for 10-14 hours.

  • After the reaction is complete, cool the reactor to 0-10 °C.

  • Carefully vent the hydrogen gas and open the reactor in a well-ventilated hood.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Wash the catalyst with a small amount of cold glacial ethanol.

  • Concentrate the filtrate under reduced pressure to obtain this compound hydrochloride.

Visualizations

Synthesis_Pathway Isoxazole Isoxazole Nitration Nitration (HNO₃/H₂SO₄ or NH₄NO₃) Isoxazole->Nitration Step 1 Nitroisoxazole 4-Nitroisoxazole Nitration->Nitroisoxazole Reduction Reduction (Pd/C, H₂ or SnCl₂) Nitroisoxazole->Reduction Step 2 Aminoisoxazole This compound Reduction->Aminoisoxazole

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckStep Identify the problematic step: Nitration or Reduction? Start->CheckStep NitrationIssues Nitration Step Issues CheckStep->NitrationIssues Nitration ReductionIssues Reduction Step Issues CheckStep->ReductionIssues Reduction AnalyzeNitration Analyze Nitration: - Incomplete reaction? - Side products? NitrationIssues->AnalyzeNitration AnalyzeReduction Analyze Reduction: - Incomplete reaction? - Product degradation? ReductionIssues->AnalyzeReduction OptimizeNitration Optimize Nitration: - Adjust temperature - Change nitrating agent - Check stoichiometry AnalyzeNitration->OptimizeNitration OptimizeReduction Optimize Reduction: - Change reducing agent - Adjust pH - Milder conditions AnalyzeReduction->OptimizeReduction Purification Review Purification - Efficient extraction? - Product stability? OptimizeNitration->Purification OptimizeReduction->Purification End Improved Yield Purification->End

Caption: Troubleshooting workflow for low yield.

Yield_Factors cluster_nitration Nitration Step cluster_reduction Reduction Step cluster_general General Factors Yield This compound Yield NitratingAgent Nitrating Agent (Strength & Conc.) NitratingAgent->Yield TempNitration Temperature TempNitration->Yield TimeNitration Reaction Time TimeNitration->Yield ReducingAgent Reducing Agent (Type & Activity) ReducingAgent->Yield TempReduction Temperature TempReduction->Yield Pressure Pressure (for H₂) Pressure->Yield pH pH pH->Yield Purity Starting Material Purity Purity->Yield Stoichiometry Reagent Stoichiometry Stoichiometry->Yield Workup Workup & Purification Workup->Yield

Caption: Key factors influencing reaction yield.

References

Technical Support Center: Purification of 4-Aminoisoxazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Aminoisoxazole using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Compound is not eluting from the column The solvent system is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For highly polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.[1] Ensure the compound is fully dissolved before loading; if solubility is low, consider a dry loading technique.[1]
The compound may have precipitated at the top of the column.Ensure the compound is fully dissolved in the loading solvent before applying it to the column. If the compound is sparingly soluble in the mobile phase, use a stronger, more polar solvent for dissolution and then adsorb it onto a small amount of silica gel for dry loading.[1]
Poor separation of this compound from impurities The solvent system has a polarity that is too high or too low, resulting in co-elution.Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.[1] A less polar solvent system generally increases the separation between spots on a TLC plate.[1]
The column is overloaded with the crude sample.The amount of crude material should be appropriate for the column size. A general guideline for silica gel column chromatography is a ratio of stationary phase weight to crude sample weight of 20:1 to 100:1.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles. Tapping the column gently during packing can help settle the stationary phase evenly.[1]
Streaking or tailing of the compound band The compound is interacting too strongly with the acidic silica gel due to its basic amino group.Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.[2]
The compound is degrading on the silica gel.Test the stability of the compound on a TLC plate by running a 2D TLC.[1] If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[1][2]
The collected fractions show low purity despite good separation on TLC Fractions are too large, leading to the collection of multiple components in a single fraction.Collect smaller fractions, especially when the bands are close together. The ideal fraction size depends on the column dimensions.[3]
Contamination from the collection tubes or other equipment.Ensure all glassware is clean and dry before use.

Frequently Asked Questions (FAQs)

Q1: What is a suitable stationary phase for the purification of this compound?

A1: Silica gel (230-400 mesh) is the most commonly used stationary phase for the column chromatography of polar organic compounds like this compound. If the compound shows significant tailing or degradation, neutral alumina can be considered as an alternative.[2]

Q2: How do I choose the right solvent system (mobile phase)?

A2: The ideal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[4][5] The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.2-0.3 for this compound, which allows for efficient separation.[4] Common solvent systems for isoxazole derivatives include gradients of ethyl acetate in hexane or petroleum ether.[6][7] For more polar compounds, a system of methanol in dichloromethane can be effective.

Q3: How much crude sample can I load onto my column?

A3: The loading capacity depends on the size of the column and the difficulty of the separation. For silica gel column chromatography, a general rule of thumb is to use a stationary phase to crude sample weight ratio of 20:1 to 100:1. Overloading the column will result in poor separation.

Q4: What is "dry loading" and when should I use it?

A4: Dry loading involves pre-adsorbing the crude sample onto a small amount of silica gel before loading it onto the column. This technique is particularly useful when the sample is not very soluble in the initial mobile phase.[1] To dry load, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent completely to obtain a free-flowing powder, which is then carefully added to the top of the packed column.

Q5: How can I monitor the progress of my column chromatography?

A5: The elution of compounds from the column is typically monitored by collecting fractions and analyzing them using TLC.[3] Spotting each fraction on a TLC plate and visualizing the spots under UV light (at 254 nm) will show which fractions contain your desired compound and whether it is pure.

Experimental Protocol: Purification of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of an appropriate size based on the amount of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[1]

  • Add a thin layer of sand on top of the plug.[1]

  • Prepare a slurry of silica gel in the initial, least polar solvent of your chosen mobile phase system.[1]

  • Pour the slurry into the column, ensuring that no air bubbles are trapped. Gently tap the side of the column to promote even packing.[1]

  • Allow the silica gel to settle, and then add another thin layer of sand on top to protect the surface of the stationary phase.[1]

  • Wash the column with the initial mobile phase until the packing is stable.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the column, taking care not to disturb the sand layer.[3]

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and remove the solvent under reduced pressure. Carefully add the resulting powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).

  • If using a gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined optimization from TLC analysis.

4. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Isoxazole Derivatives

Solvent System Typical Gradient/Ratio Notes
Hexane / Ethyl AcetateGradient from 100% Hexane to a higher concentration of Ethyl Acetate (e.g., 50%)A standard and versatile system for compounds of moderate polarity.[1]
Petroleum Ether / Ethyl Acetate9:1 to 1:1Similar to hexane/ethyl acetate, often used interchangeably.[6][7]
Dichloromethane / MethanolGradient from 100% Dichloromethane to a low percentage of Methanol (e.g., 1-10%)Suitable for more polar compounds that do not elute with hexane/ethyl acetate systems.

Table 2: Stationary Phase Selection

Stationary Phase Particle Size (Mesh) Application Notes
Silica Gel230-400Standard choice for most applications due to its high resolving power.
Neutral Alumina50-200A good alternative for basic compounds that may interact strongly or degrade on acidic silica gel.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute_gradient Elute with Solvent Gradient load_sample->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc pool_fractions Pool Pure Fractions analyze_tlc->pool_fractions isolate_product Isolate Final Product pool_fractions->isolate_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_no_elution No Elution cluster_poor_sep Poor Separation cluster_tailing Tailing/Streaking start Problem Encountered q_polarity Is the solvent polar enough? start->q_polarity q_rf Is Rf optimized (0.2-0.4)? start->q_rf q_amine Is the compound basic? start->q_amine s_increase_polarity Increase solvent polarity q_polarity->s_increase_polarity No q_solubility Is the compound soluble? q_polarity->q_solubility Yes s_dry_load Use dry loading q_solubility->s_dry_load No s_optimize_solvent Optimize solvent with TLC q_rf->s_optimize_solvent No q_overload Is the column overloaded? q_rf->q_overload Yes s_reduce_load Reduce sample load q_overload->s_reduce_load Yes s_add_base Add triethylamine to eluent q_amine->s_add_base Yes q_stable Is the compound stable on silica? q_amine->q_stable No s_change_stationary Use neutral alumina q_stable->s_change_stationary No

Caption: Troubleshooting decision tree for column chromatography.

References

stability of 4-Aminoisoxazole in acidic vs basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-aminoisoxazole and its derivatives in acidic and basic media. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the isoxazole ring?

A1: The isoxazole ring is a generally stable aromatic system.[1] However, its stability is significantly influenced by pH, temperature, and the nature of substituents on the ring.[1] The N-O bond is the most labile part of the ring and is susceptible to cleavage under certain conditions.[1]

Q2: How does this compound behave in acidic media?

A2: Generally, the isoxazole ring is relatively stable in acidic to neutral conditions.[2][3] For example, the isoxazole-containing drug Leflunomide shows resistance to ring opening at pH 4.0.[3] However, for some complex derivatives, such as N-(isoxazolylamino)-naphthoquinones, degradation can be catalyzed by strong acids, particularly at pH values below 3.5.[4][5] In such cases, the degradation can lead to complete cleavage of the ring, forming smaller molecules.[4]

Q3: Is this compound stable in basic media?

A3: No, the isoxazole ring, and by extension this compound, is significantly more susceptible to degradation under basic (alkaline) conditions.[1][3] Strong bases can induce the cleavage of the N-O bond, leading to ring opening.[1] The rate of this base-catalyzed degradation increases with higher temperatures.[3] For instance, a study on 3-amino-5-methyl-isoxazole (a positional isomer) showed it was completely catabolized within 32 hours at pH 9.0, while only minimal degradation occurred at pH 5.0 over 48 hours.[6]

Q4: I am observing rapid degradation of my this compound derivative in my formulation. What could be the cause?

A4: Rapid degradation is often indicative of basic conditions in your medium. The isoxazole ring is known to be labile in alkaline solutions.[1][3] You should verify the pH of your formulation. Another factor could be elevated temperature, which accelerates base-catalyzed hydrolysis.[3] Review your formulation components for any basic excipients that could be raising the pH.

Q5: What are the expected degradation products of isoxazole ring opening?

A5: The degradation products depend on the specific structure of the isoxazole derivative and the conditions (acidic vs. basic).

  • In basic media , a common degradation pathway for substituted isoxazoles like the drug Leflunomide involves ring opening to form an α-cyanoenol metabolite.[3] For other derivatives, cleavage can result in compounds like 2-methylcyanoacetamide.[2]

  • In acidic media , for certain complex naphthoquinone derivatives, degradation can lead to multiple smaller molecules such as 2-hydroxy-1,4-naphthoquinone, ammonia, and hydroxylamine, indicating a complete breakdown of the isoxazole moiety.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly low yield or complete loss of this compound compound during workup. The pH of the aqueous solution used in extraction or chromatography may be basic.1. Measure the pH of all aqueous solutions. 2. If basic, neutralize or slightly acidify the solution with a suitable buffer (e.g., phosphate buffer pH 6-7) before extraction. 3. Consider using a non-aqueous workup if the compound is highly base-sensitive.
Appearance of unknown peaks in HPLC/LC-MS analysis after sample preparation. Degradation due to pH of the diluent or storage conditions.1. Check the pH of your sample diluent. Use a neutral or slightly acidic diluent. 2. Analyze samples immediately after preparation. 3. If storage is necessary, store samples at low temperatures (2-8°C or -20°C) and in a neutral or acidic buffer.
Inconsistent results in bioassays. The compound is degrading in the cell culture medium or assay buffer, which is typically buffered around pH 7.4.1. While generally stable at neutral pH, prolonged incubation at physiological temperature (37°C) can lead to noticeable degradation, especially for sensitive derivatives.[3] 2. Perform a time-course stability study of your compound in the specific assay medium. 3. Consider adding the compound to the assay at the last possible moment.

Quantitative Stability Data

The following table summarizes the hydrolytic stability data for the isoxazole-containing drug Leflunomide, which provides insight into the general behavior of the isoxazole ring.

pHTemperature (°C)Half-life (t½)Reference
4.025Stable[3]
7.425Stable[3]
10.025~6.0 hours[3]
4.037Stable[3]
7.437~7.4 hours[3]
10.037~1.2 hours[3]

Experimental Protocols

Protocol: pH-Dependent Stability Assessment of an Isoxazole Derivative

This protocol outlines a general method for determining the stability of a this compound derivative at different pH values.

  • Materials:

    • Your this compound compound

    • Buffer solutions: pH 4.0 (e.g., acetate buffer), pH 7.4 (e.g., phosphate buffer), pH 10.0 (e.g., carbonate-bicarbonate buffer)

    • Organic solvent for stock solution (e.g., Methanol, Acetonitrile)

    • Quenching solution (e.g., Acetonitrile containing an internal standard)

    • HPLC or LC/MS-MS system

  • Procedure:

    • Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable organic solvent.

    • In separate vials, add a small aliquot of the stock solution to each of the pH buffers to achieve a final desired concentration (e.g., 2 µM).[3]

    • Incubate the vials in a temperature-controlled water bath at the desired temperatures (e.g., 25°C and 37°C).[3]

    • At specified time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each reaction vial.

    • Immediately quench the degradation reaction by adding the aliquot to a larger volume of the quenching solution.[3]

    • Analyze the quenched samples by a validated HPLC or LC/MS-MS method to determine the concentration of the parent compound remaining.

    • Plot the natural logarithm of the parent compound concentration versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k). The half-life can be calculated using the formula: t½ = 0.693 / k.

Diagrams

StabilityPathway Acid Acidic Media (e.g., pH < 4) Stable Generally Stable Neutral Neutral Media (e.g., pH ~7.4) Base Basic Media (e.g., pH > 8) Degradation Ring Opening / Degradation Isoxazole This compound Derivative Isoxazole->Stable Stable Isoxazole->Degradation Unstable

Caption: Logical relationship of this compound stability under different pH conditions.

BaseCatalyzedOpening Start Isoxazole Derivative (e.g., Leflunomide) Product Ring-Opened Product (e.g., α-Cyanoenol Metabolite) Start->Product N-O bond cleavage Reagent OH⁻ (Base) High Temperature Reagent->Start

Caption: General workflow for base-catalyzed ring opening of an isoxazole derivative.

References

avoiding byproduct formation in 4-Aminoisoxazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-aminoisoxazole reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions (FAQs) related to the use of this compound in organic synthesis.

Troubleshooting Guides

This section provides detailed troubleshooting for common reactions involving this compound, focusing on minimizing byproduct formation and optimizing reaction conditions.

Issue 1: Byproduct Formation in N-Acylation Reactions

Symptom: You are observing the formation of multiple products or obtaining a low yield of the desired mono-acylated this compound when performing an N-acylation reaction.

Common Byproducts:

  • Di-acylated product: The amino group is acylated twice.

  • Unreacted starting material: Incomplete reaction.

  • Byproducts from decomposition: Degradation of starting material or product under harsh conditions.

Troubleshooting Workflow for N-Acylation

cluster_conditions Reaction Condition Optimization cluster_workup Work-up and Purification start Low Yield or Multiple Products in N-Acylation reagent_check Check Purity of this compound and Acylating Agent start->reagent_check conditions_check Review Reaction Conditions reagent_check->conditions_check If reagents are pure workup_check Analyze Work-up and Purification conditions_check->workup_check If conditions seem appropriate temp Control Temperature (start at 0°C) conditions_check->temp equivalents Adjust Stoichiometry (use ~1.0-1.1 eq. of acylating agent) conditions_check->equivalents base_choice Select Appropriate Base (e.g., pyridine, TEA) conditions_check->base_choice solvent_choice Use Anhydrous Aprotic Solvent (e.g., DCM, THF) conditions_check->solvent_choice quench Careful Quenching (e.g., with water or sat. NaHCO3) workup_check->quench extraction Optimize Extraction pH workup_check->extraction chromatography Column Chromatography (if necessary) workup_check->chromatography end Optimized Yield of Mono-acylated Product temp->end equivalents->end base_choice->end solvent_choice->end quench->end extraction->end chromatography->end

Troubleshooting workflow for N-acylation of this compound.

Detailed Methodologies:

A general procedure for the acylation of amines with an acyl chloride involves dissolving the amine and a base (like triethylamine or pyridine) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1] The reaction is typically cooled to 0°C before the slow addition of the acylating agent.[1]

Quantitative Data Summary:

ParameterRecommendationExpected Outcome
Acylating Agent (eq.) 1.0 - 1.1Minimizes di-acylation
Base (eq.) 1.1 - 1.2Neutralizes HCl byproduct
Temperature (°C) 0 to room temperatureControls reaction rate and reduces degradation
Solvent Anhydrous DCM or THFPrevents hydrolysis of the acylating agent
Issue 2: Controlling Selectivity in N-Alkylation Reactions

Symptom: Formation of di-alkylated and/or quaternary ammonium salt byproducts during the N-alkylation of this compound.

Common Byproducts:

  • N,N-dialkylated this compound: The amino group is alkylated twice.

  • Quaternary ammonium salt: The nitrogen atom is alkylated three times, forming a salt.

  • Unreacted starting material: Incomplete reaction.

Troubleshooting Workflow for N-Alkylation

start Over-alkylation or Low Yield in N-Alkylation reagent_equivalents Control Stoichiometry of Alkylating Agent (use ~1.0 eq.) start->reagent_equivalents base_strength Use a Weaker Base (e.g., K2CO3, NaHCO3) start->base_strength reaction_temp Lower Reaction Temperature start->reaction_temp protecting_group Consider a Protecting Group Strategy start->protecting_group mono_alkylation Improved Yield of Mono-alkylated Product reagent_equivalents->mono_alkylation Favors mono-alkylation base_strength->mono_alkylation Reduces over-reactivity reaction_temp->mono_alkylation Slows down subsequent alkylations protecting_group->mono_alkylation Ensures mono-selectivity

Strategies to control selectivity in N-alkylation.

Detailed Methodologies:

For the mono-methylation of primary amines, a common strategy involves the use of a protecting group, such as a trifluoroacetyl group. The protected amine is then treated with methyl iodide in the presence of a base.[2] Alternatively, direct alkylation can be attempted with careful control of stoichiometry.

Quantitative Data Summary:

ParameterRecommendationExpected Outcome
Alkylating Agent (eq.) 1.0Favors mono-alkylation
Base Weaker, non-nucleophilic baseMinimizes side reactions
Temperature Room temperature or belowReduces the rate of over-alkylation
Issue 3: Byproduct Formation in Diazotization and Sandmeyer Reactions

Symptom: Low yield of the desired halo-isoxazole and formation of colored impurities during the Sandmeyer reaction of this compound.

Common Byproducts:

  • 4-Hydroxyisoxazole: From the reaction of the diazonium salt with water.

  • Azo-coupled products: Diazonium salt coupling with unreacted this compound.

  • Biaryl compounds: From radical-mediated side reactions.[3]

Troubleshooting Workflow for Sandmeyer Reaction

cluster_diazotization Diazotization Optimization cluster_sandmeyer Sandmeyer Reaction Optimization start Low Yield or Impurities in Sandmeyer Reaction diazotization Optimize Diazotization Step start->diazotization sandmeyer_conditions Control Sandmeyer Reaction Conditions diazotization->sandmeyer_conditions If diazonium salt formation is clean temp_diazo Maintain Low Temperature (0-5 °C) diazotization->temp_diazo acid_conc Use Sufficient Acid diazotization->acid_conc na_nitrite Slow Addition of NaNO2 diazotization->na_nitrite workup Proper Work-up sandmeyer_conditions->workup cu_salt Use Fresh Copper(I) Salt sandmeyer_conditions->cu_salt temp_sandmeyer Control Reaction Temperature sandmeyer_conditions->temp_sandmeyer addition_rate Slow Addition of Diazonium Salt sandmeyer_conditions->addition_rate end Improved Yield of Halo-isoxazole workup->end

Troubleshooting workflow for the Sandmeyer reaction.

Detailed Methodologies:

A general procedure for the Sandmeyer reaction involves the diazotization of an aromatic amine with sodium nitrite in an acidic solution (e.g., HBr, HCl) at 0-5°C.[4] The resulting diazonium salt solution is then added to a solution of the corresponding copper(I) salt.[4]

Quantitative Data Summary:

ParameterRecommendationExpected Outcome
Diazotization Temp. (°C) 0 - 5Stabilizes the diazonium salt
NaNO2 (eq.) ~1.05Ensures complete diazotization
Copper(I) Halide (eq.) Catalytic to stoichiometricPromotes the desired substitution
Sandmeyer Temp. (°C) 0 - room temperatureControls the rate of N2 evolution and side reactions

Frequently Asked Questions (FAQs)

Q1: How can I prevent the di-acylation of this compound?

A1: To prevent di-acylation, you should use a controlled amount of the acylating agent, typically around 1.0 to 1.1 equivalents. Running the reaction at a lower temperature (e.g., starting at 0°C) and using a non-nucleophilic base like pyridine or triethylamine can also help improve selectivity for the mono-acylated product.

Q2: What is the best way to achieve mono-alkylation of this compound?

A2: Achieving selective mono-alkylation can be challenging due to the increased nucleophilicity of the initially formed secondary amine. The most reliable method is to use a protecting group strategy. For example, you can first acylate the amino group, perform the alkylation on the isoxazole ring if desired, and then deprotect the amino group. For direct N-alkylation, using a 1:1 stoichiometry of the amine to the alkylating agent and employing a mild base can favor the mono-alkylated product.

Q3: My Sandmeyer reaction is producing a lot of dark, tar-like material. What is causing this?

A3: The formation of tar-like substances in a Sandmeyer reaction is often due to the decomposition of the diazonium salt and subsequent side reactions, such as azo coupling. To minimize this, it is crucial to maintain a low temperature (0-5°C) during the diazotization step and to use the diazonium salt solution immediately after its preparation. Slow, controlled addition of the diazonium salt solution to the copper(I) halide solution can also help to control the reaction rate and reduce byproduct formation.

Q4: Are there any "green" or more environmentally friendly methods for these reactions?

A4: Yes, for acylation, you can explore using catalysts under solvent-free conditions. For instance, some studies have reported the use of natural clays as catalysts for the N-acylation of heterocyclic amines with acyl chlorides at room temperature, offering an environmentally friendly alternative.[5]

Q5: How should I purify the products from these reactions?

A5: Purification strategies will depend on the specific product and byproducts.

  • Acylation and Alkylation Products: If the byproducts are significantly different in polarity from your desired product (e.g., unreacted starting material vs. di-substituted product), column chromatography on silica gel is often effective. A typical work-up involves washing the organic layer with a dilute acid, a dilute base (like saturated sodium bicarbonate), and brine to remove the base, unreacted acid chloride, and salts.

  • Sandmeyer Products: The work-up for a Sandmeyer reaction often involves quenching the reaction, followed by extraction with an organic solvent. The crude product is often purified by column chromatography to remove colored impurities and byproducts.

Signaling Pathway and Logical Relationship Diagrams

cluster_acylation N-Acylation of this compound This compound This compound Mono-acylated Product Mono-acylated Product This compound->Mono-acylated Product 1 eq. Acylating Agent Acylating Agent Acylating Agent Acylating Agent->Mono-acylated Product Base Base Base->Mono-acylated Product Neutralizes HCl Di-acylated Byproduct Di-acylated Byproduct Mono-acylated Product->Di-acylated Byproduct Excess Acylating Agent

Reaction pathway for N-acylation showing byproduct formation.

cluster_diazotization Diazotization and Sandmeyer Reaction This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, H+ NaNO2, H+ NaNO2, H+->Diazonium Salt 0-5 °C 4-Haloisoxazole 4-Haloisoxazole Diazonium Salt->4-Haloisoxazole CuX 4-Hydroxyisoxazole 4-Hydroxyisoxazole Diazonium Salt->4-Hydroxyisoxazole H2O Azo Byproduct Azo Byproduct Diazonium Salt->Azo Byproduct This compound

Key transformations in the Sandmeyer reaction of this compound.

References

Technical Support Center: Optimization of Coupling Reactions with 4-Aminoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of coupling reactions involving 4-aminoisoxazole. The following information is designed to assist you in overcoming common challenges and successfully achieving your desired C-N bond formations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The main challenges associated with this compound in coupling reactions include:

  • Ring Instability: The isoxazole ring can be sensitive to certain reaction conditions, particularly strong bases and high temperatures, which may lead to ring-opening or decomposition.[1]

  • Low Nucleophilicity: The amino group at the 4-position of the isoxazole ring can exhibit reduced nucleophilicity compared to anilines, potentially leading to slower reaction rates or incomplete conversions.

  • Catalyst Inhibition/Deactivation: Nitrogen-containing heterocycles can sometimes coordinate too strongly to the palladium catalyst, leading to catalyst inhibition or deactivation.

  • Side Reactions: Undesired side reactions, such as hydrodehalogenation of the aryl halide or homocoupling of the coupling partners, can reduce the yield of the desired product.

Q2: Which type of coupling reaction is most suitable for the N-arylation of this compound?

A2: The Buchwald-Hartwig amination is the most direct and widely utilized method for the N-arylation of amino-heterocycles and is the recommended starting point for this compound. This palladium-catalyzed reaction is known for its broad substrate scope and functional group tolerance.[2] While Suzuki-Miyaura reactions are excellent for C-C bond formation, they are not the primary choice for direct C-N coupling of an amine.

Q3: What are the key parameters to optimize for a successful Buchwald-Hartwig coupling with this compound?

A3: The critical parameters to optimize are the choice of palladium precatalyst, ligand, base, and solvent. A systematic screening of these components is often necessary to identify the optimal conditions for your specific substrates.

Q4: How can I monitor the progress of my coupling reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the desired product.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Catalyst Inactivity Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use freshly degassed solvents. Consider using a pre-activated palladium catalyst or a palladacycle precatalyst. Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).
Inappropriate Ligand Screen a variety of phosphine ligands with different steric and electronic properties. For N-arylation of heterocycles, bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often effective.
Base Incompatibility The isoxazole ring may be sensitive to strong bases.[1] Screen milder bases such as K₃PO₄ or Cs₂CO₃ in addition to stronger bases like NaOtBu or LHMDS. The choice of base can be critical and substrate-dependent.
Low Reaction Temperature Gradually increase the reaction temperature. Some challenging couplings require elevated temperatures to proceed at a reasonable rate.
Poor Solubility Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Consider screening alternative solvents like dioxane, toluene, or DMF.
Problem 2: Formation of Significant Side Products (e.g., Hydrodehalogenation, Homocoupling)
Potential Cause Troubleshooting Step
Presence of Water Ensure all reagents and solvents are anhydrous, as water can promote hydrodehalogenation.
Catalyst System Certain ligand/palladium combinations may favor side reactions. Screen different catalyst systems.
Reaction Temperature High temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer duration.
Problem 3: Decomposition of Starting Material or Product
Potential Cause Troubleshooting Step
Harsh Basic Conditions As the isoxazole ring can be unstable in the presence of strong bases, prioritize screening with weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[1]
High Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable conversion to the desired product.
Oxygen Sensitivity Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction.

Experimental Protocols (General Starting Points)

The following protocols are general starting points for the N-arylation of this compound via a Buchwald-Hartwig reaction. Note: These conditions are based on successful couplings of other amino-heterocycles and will likely require optimization for your specific substrates.

Protocol 1: Buchwald-Hartwig Amination with Aryl Bromide

Reaction Setup:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene, 0.1-0.2 M).

  • Stir the reaction mixture at a set temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

Work-up:

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the coupling of this compound in the literature, the following table provides a summary of typical conditions and yields for the N-arylation of analogous amino-heterocycles to serve as a guide for optimization.

Amine Substrate Aryl Halide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
4-Amino-1H-pyrazoleAryl BromidePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene11070-95
3-Amino-5-methylisoxazoleAryl IodidePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane10065-88
2-AminopyridineAryl ChloridePd G3 Precat (1)(tBu)₃P (2)NaOtBuToluene10080-98

Visualizing Experimental Workflows and Troubleshooting Logic

General Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Combine this compound, Aryl Halide, Base catalyst Add Pd Precatalyst and Ligand reagents->catalyst 1. inert Establish Inert Atmosphere (Ar/N2) catalyst->inert 2. solvent Add Degassed Solvent inert->solvent 3. reaction Heat and Stir (Monitor Progress) solvent->reaction 4. workup Reaction Work-up (Quench, Extract) reaction->workup 5. purification Purify Product (Chromatography) workup->purification 6. product Isolated N-Aryl- This compound purification->product 7.

Caption: A typical experimental workflow for the Buchwald-Hartwig N-arylation of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low or No Yield catalyst Check Catalyst System: - Inert atmosphere? - Fresh catalyst/ligand? - Screen other Pd sources/ligands start->catalyst base Evaluate Base: - Too strong (decomposition)? - Too weak (no reaction)? - Screen K3PO4, Cs2CO3, NaOtBu start->base conditions Assess Reaction Conditions: - Increase temperature? - Check solubility? - Screen solvents (Dioxane, Toluene) start->conditions side_reactions Analyze for Side Products: - Hydrodehalogenation? - Homocoupling? start->side_reactions If starting material is consumed solution Optimized Conditions catalyst->solution base->solution conditions->solution side_reactions->catalyst If side products side_reactions->base If decomposition

Caption: A decision-making diagram for troubleshooting low-yielding coupling reactions with this compound.

References

Technical Support Center: Regioselective Synthesis of 4-Aminoisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 4-aminoisoxazoles.

Troubleshooting Guide

Problem 1: Low Regioselectivity - Mixture of Isoxazole Isomers Obtained

Question: My reaction is producing a mixture of regioisomers instead of the desired 4-aminoisoxazole derivative. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a common challenge in isoxazole synthesis. The outcome is often dependent on the chosen synthetic route and reaction conditions. Here are some strategies to enhance the formation of 4-substituted isoxazoles:

  • Method Selection:

    • Cyclocondensation of β-Enamino Diketones: This method offers good control over regioselectivity. The use of β-enamino diketones as precursors generally allows for better regiochemical control compared to traditional 1,3-dicarbonyl compounds.[1]

    • [3+2] Cycloaddition with Enamines: The reaction of in situ generated nitrile oxides with enamines is a highly effective method for the regioselective synthesis of 3,4-disubstituted isoxazoles.[2]

  • Optimization of Reaction Conditions:

    • Solvent: The polarity of the solvent can significantly influence the regiochemical outcome. For the cyclocondensation of β-enamino diketones, acetonitrile (MeCN) has been shown to favor the formation of specific regioisomers.[1]

    • Base: The choice and stoichiometry of the base are critical. In the cyclocondensation of β-enamino diketones, pyridine has been used to direct the reaction towards a specific isomer.[1] For nitrile oxide cycloadditions, milder bases like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) can help control the reaction rate and improve selectivity.[2][3]

    • Lewis Acids: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can act as a carbonyl activator and influence the regioselectivity in the cyclocondensation of β-enamino diketones.[1]

    • Temperature: Lowering the reaction temperature can sometimes improve regioselectivity, particularly in [3+2] cycloaddition reactions, by favoring the desired kinetic product.[2]

Problem 2: Low Yield and Formation of Furoxan Byproducts

Question: My reaction yield is low, and I am observing a significant amount of furoxan (nitrile oxide dimer) as a byproduct. What can I do to minimize this?

Answer: Furoxan formation is a common side reaction in syntheses involving nitrile oxide intermediates.[3] Here are several strategies to suppress this dimerization and improve the yield of the desired isoxazole:

  • Control Nitrile Oxide Concentration:

    • In Situ Generation: Generate the nitrile oxide in the presence of the dipolarophile (the other reactant) to ensure it reacts immediately as it is formed.

    • Slow Addition: If generating the nitrile oxide separately, add it slowly to the reaction mixture containing the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over dimerization.

  • Stoichiometry: Use a slight excess of the dipolarophile (alkyne or enamine) to outcompete the nitrile oxide dimerization.

  • Reaction Temperature: Optimize the temperature. Elevated temperatures can sometimes increase the rate of furoxan formation. Running the reaction at room temperature or below is often a good starting point.[3]

  • Choice of Base: The base used to generate the nitrile oxide from its precursor (e.g., a hydroximoyl chloride) can influence the rate of its formation. A milder base may lead to a slower, more controlled generation of the nitrile oxide, reducing the chance of dimerization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining 4-aminoisoxazoles?

A1: The two main approaches for the regioselective synthesis of 4-aminoisoxazoles and their derivatives are:

  • Cyclocondensation of β-Enamino Diketones with Hydroxylamine: This method provides access to various substituted isoxazoles, and the regioselectivity can be controlled by modifying the reaction conditions and the structure of the β-enamino diketone.[1][4]

  • Nitration of Isoxazole followed by Reduction: This is a direct method to introduce an amino group at the 4-position. The isoxazole ring is first nitrated to yield 4-nitroisoxazole, which is then reduced to the corresponding this compound.[5]

Q2: How can I synthesize the this compound hydrochloride salt?

A2: A mild, two-step method has been reported for the synthesis of this compound hydrochloride. The first step involves the nitration of isoxazole using ammonium nitrate in a mixed solvent of acetic acid and acetic anhydride to produce 4-nitroisoxazole. The second step is the reduction of the nitro group using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in the presence of concentrated hydrochloric acid.[5]

Q3: What is the role of the substituent on the β-enamino diketone in controlling regioselectivity?

A3: The steric and electronic properties of the substituents on the β-enamino diketone play a crucial role in directing the cyclocondensation reaction. For instance, a bulky aminoalkyl group on the β-carbon can influence the regiochemical outcome of the reaction with hydroxylamine.[1]

Q4: Can I use [3+2] cycloaddition of nitrile oxides with alkynes to synthesize 4-substituted isoxazoles?

A4: While the [3+2] cycloaddition of nitrile oxides with terminal alkynes typically yields 3,5-disubstituted isoxazoles, the use of enamines as dipolarophiles is a more reliable strategy for obtaining 3,4-disubstituted isoxazoles in a regioselective manner.[2]

Data Presentation

Table 1: Regioselectivity in the Cyclocondensation of a β-Enamino Diketone with Hydroxylamine Hydrochloride under Various Conditions[1]

EntrySolventBase (equiv.)Lewis Acid (equiv.)Regioisomeric Ratio (2a:3a)aYield (%)
1EtOH--2a favored87
2MeCNPyridine (1.4)-2a favored-
3MeCN-BF₃·OEt₂ (2.0)4a favored (90%)b79

a 2a and 3a are 4,5-disubstituted regioisomers. b 4a is a 3,4-disubstituted regioisomer.

Table 2: Synthesis of this compound Hydrochloride[5]

StepReactantsReagents/CatalystConditionsProductYield (%)
1. NitrationIsoxazoleNH₄NO₃, Acetic Acid, Acetic Anhydride15-50 °C4-Nitroisoxazole53.5
2. Reduction4-NitroisoxazoleH₂, 5% Pd/C, Conc. HCl, Ethanol40-50 °C, 1.0-1.5 MPa, 12 hThis compound Hydrochloride67.8

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole using a β-Enamino Diketone and a Lewis Acid[1]

  • To a solution of the β-enamino diketone (0.5 mmol) and pyridine (1.4 equiv.) in acetonitrile (MeCN, 4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.).

  • Add boron trifluoride etherate (BF₃·OEt₂, 2.0 equiv.) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-disubstituted isoxazole.

Protocol 2: Synthesis of this compound Hydrochloride[5]

  • Step 1: Synthesis of 4-Nitroisoxazole

    • Dissolve isoxazole in a mixed solvent of acetic acid and acetic anhydride.

    • Under controlled temperature (15-50 °C), add ammonium nitrate in batches.

    • After the reaction is complete, pour the mixture into ice water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic phases and concentrate to obtain 4-nitroisoxazole.

  • Step 2: Synthesis of this compound Hydrochloride

    • In a pressure reactor, combine 4-nitroisoxazole, ethanol, concentrated hydrochloric acid, and 5% palladium on carbon.

    • Heat the mixture to 40-50 °C and pressurize with hydrogen gas to 1.0-1.5 MPa.

    • Maintain the reaction for 10-14 hours.

    • After the reaction is complete, cool the mixture to 0-10 °C.

    • Filter the reaction mixture and wash the solid with cold ethanol to obtain this compound hydrochloride.

Visualizations

experimental_workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction isoxazole Isoxazole reagents1 NH4NO3 Acetic Acid Acetic Anhydride isoxazole->reagents1 Reacts with nitroisoxazole 4-Nitroisoxazole reagents1->nitroisoxazole Yields reagents2 H2, 5% Pd/C Conc. HCl Ethanol nitroisoxazole->reagents2 Reduced with amino_salt This compound Hydrochloride reagents2->amino_salt Yields

Caption: Workflow for the synthesis of this compound hydrochloride.

troubleshooting_regioselectivity start Poor Regioselectivity (Mixture of Isomers) method Is the synthetic method a cyclocondensation of a β-enamino diketone? start->method cycloaddition Consider switching to [3+2] cycloaddition with an enamine method->cycloaddition No conditions Optimize Reaction Conditions method->conditions Yes solvent Change Solvent (e.g., to MeCN) conditions->solvent base Modify Base (e.g., use Pyridine) conditions->base lewis_acid Add Lewis Acid (e.g., BF3·OEt2) conditions->lewis_acid temperature Lower Reaction Temperature conditions->temperature

Caption: Troubleshooting decision tree for poor regioselectivity.

References

Technical Support Center: Reactions of 4-Aminoisoxazole with Strong Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the potential side reactions of 4-aminoisoxazole when treated with strong nucleophiles. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and reaction pathway diagrams to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound ring in the presence of strong nucleophiles?

The isoxazole ring, while aromatic, can be susceptible to cleavage under certain conditions, particularly with strong nucleophiles. The stability is influenced by factors such as the nature of the nucleophile, reaction temperature, and the presence of substituents on the isoxazole ring.

Q2: What are the most common side reactions observed when this compound is treated with strong nucleophiles?

The most prominently documented side reaction is the ring-opening of the isoxazole core, which can be followed by rearrangement or recyclization to form new heterocyclic systems. For instance, reaction with hydrazine can lead to the formation of pyrazole derivatives.

Q3: Can I use strong bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in reactions involving this compound?

While the isoxazole ring can be sensitive to strong bases, its stability is context-dependent. For example, saponification of ester groups on isoxazole derivatives using NaOH has been reported without disruption of the isoxazole ring, suggesting the ring is stable under these specific conditions. However, harsher conditions (e.g., higher temperatures, prolonged reaction times) may promote ring-opening. Careful monitoring of the reaction is crucial.

Q4: What is the expected product when this compound reacts with hydrazine?

The reaction of isoxazoles with hydrazine typically yields pyrazoles.[1] The reaction proceeds through a proposed mechanism involving nucleophilic attack of hydrazine on the isoxazole ring, leading to ring cleavage and subsequent intramolecular condensation to form the more stable pyrazole ring.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound and strong nucleophiles.

Issue Possible Cause(s) Troubleshooting Steps
Formation of an Unexpected Product The primary cause is often the nucleophile-induced ring-opening of the isoxazole, followed by rearrangement or recyclization. For example, using hydrazine as a nucleophile can lead to the formation of a pyrazole derivative instead of the expected product.- Characterize the byproduct: Use analytical techniques such as NMR, MS, and IR to identify the structure of the unexpected product. - Consult the literature: Review literature for known reactions of isoxazoles with the specific nucleophile used. The formation of pyrazoles from isoxazoles and hydrazine is a known transformation.[1] - Modify reaction conditions: Consider using a milder nucleophile, a lower reaction temperature, or a different solvent to suppress the side reaction.
Low Yield of the Desired Product - Side reactions: The formation of byproducts through ring-opening or other pathways will consume the starting material and lower the yield of the desired product. - Decomposition: this compound or the product may be unstable under the reaction conditions.- Optimize reaction conditions: Systematically vary parameters such as temperature, reaction time, and stoichiometry of reactants. Start with milder conditions and gradually increase the intensity. - Inert atmosphere: If sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Work-up procedure: Ensure the work-up procedure is not degrading the product. For example, avoid strongly acidic or basic conditions during extraction if the product is sensitive.
Complex Reaction Mixture Multiple side reactions may be occurring simultaneously, leading to a complex mixture of products that is difficult to separate and identify.- Simplify the system: If possible, use a model system with fewer functional groups to understand the primary reaction pathways. - Stepwise approach: Consider a stepwise approach where the desired transformation is carried out under milder conditions first, followed by any subsequent reactions. - Chromatography optimization: Develop a robust chromatography method to separate the components of the mixture for individual analysis.

Side Reactions of this compound with Strong Nucleophiles: A Summary

The following table summarizes the potential side reactions of this compound with various strong nucleophiles.

Nucleophile Potential Side Reaction Expected Side Product Reaction Conditions
Hydrazine (N₂H₄)Ring-opening followed by recyclization4-Amino-3-substituted-pyrazoleElevated temperatures
Sodium Hydroxide (NaOH)Potential for ring-opening, though often stable for ester saponificationα-Cyano-β-aminoacrylamide (from ring cleavage)Harsher conditions (high temperature, prolonged time) may favor ring opening
Sodium Methoxide (NaOMe)Potential for ring-openingα-Cyano-β-aminoacrylate derivative (from ring cleavage)Harsher conditions (high temperature, prolonged time) may favor ring opening

Experimental Protocols

Protocol 1: Reaction of this compound with Hydrazine Hydrate

This protocol is a general guideline for the synthesis of a pyrazole derivative from this compound and hydrazine, based on established transformations of isoxazoles.[1]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the corresponding 4-aminopyrazole derivative.

Reaction Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for the side reactions of this compound with strong nucleophiles.

Reaction_with_Hydrazine cluster_start Starting Material cluster_nucleophile Nucleophile cluster_intermediate Intermediate cluster_product Product This compound Ring-Opened Intermediate α-Cyano-β-hydrazinoenamine This compound->Ring-Opened Intermediate Nucleophilic Attack & Ring Opening Hydrazine H₂N-NH₂ 4-Aminopyrazole 4-Aminopyrazole Derivative Ring-Opened Intermediate->4-Aminopyrazole Intramolecular Cyclization & Dehydration Reaction_with_Hydroxide cluster_start Starting Material cluster_nucleophile Nucleophile cluster_intermediate Intermediate This compound Ring-Opened Intermediate α-Cyano-β-amino-α,β-unsaturated amide This compound->Ring-Opened Intermediate Nucleophilic Attack & Ring Opening Hydroxide OH⁻

References

troubleshooting NMR spectra of 4-Aminoisoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-aminoisoxazole derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting their NMR spectra.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows unexpected peaks. What are the common impurities I should look for?

A1: Unexpected peaks in your ¹H NMR spectrum often arise from residual solvents, starting materials, or reaction byproducts.

  • Residual Solvents: Common solvents used during synthesis and purification (e.g., ethyl acetate, dichloromethane, acetone) can be difficult to remove completely.[1] These solvents have characteristic chemical shifts. For example, ethyl acetate can appear as a quartet around 4.1 ppm and a triplet around 1.2 ppm.[1]

  • Starting Materials: Incomplete reactions can lead to the presence of starting materials. For instance, in syntheses starting from β-keto nitriles, the characteristic signals of these precursors might be observed.

  • Reaction Byproducts: Depending on the synthetic route, isomers or other side products may form. For example, the synthesis of 3-aminoisoxazoles can sometimes yield small amounts of 4,5-dihydro-4-halogenoisoxazole intermediates as impurities.[2] While synthesizing 4-aminoisoxazoles, it is crucial to consider the potential for isomeric impurities.

Q2: The proton and carbon signals for my this compound derivative are not where I expected them. What are the typical chemical shift ranges?

A2: The chemical shifts for this compound derivatives are influenced by the electronic effects of the amino group and other substituents on the isoxazole ring. While specific data for the unsubstituted this compound is sparse, data from substituted analogs can provide a good estimate.

The tables below summarize expected chemical shift ranges for the isoxazole ring protons and carbons.

Data Presentation: Predicted NMR Chemical Shifts

Table 1: Predicted ¹H NMR Chemical Shifts for the this compound Ring

ProtonPredicted Chemical Shift (ppm)Common MultiplicityNotes
H38.0 - 8.5SingletThe proton at C3 is typically a sharp singlet.
H57.0 - 7.5SingletThe proton at C5 is also expected to be a singlet.
NH₂4.0 - 6.0Broad SingletThe amino protons are often broad and their chemical shift is highly dependent on solvent and concentration. This signal will exchange with D₂O.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for the this compound Ring

CarbonPredicted Chemical Shift (ppm)Notes
C3150 - 160The chemical shift is influenced by the adjacent nitrogen atom.
C4120 - 130This carbon is directly attached to the amino group.
C5145 - 155The chemical shift is influenced by the adjacent oxygen atom.

Note: These are estimated ranges and can vary based on substituents and the solvent used.[3]

Q3: My NMR signals are very broad. What could be the cause?

A3: Broad NMR signals can be attributed to several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is recommended.[1]

  • Sample Heterogeneity: If your compound is not fully dissolved or contains suspended particles, it can lead to broad peaks.[1] Ensure your sample is completely dissolved and consider filtering it into the NMR tube.

  • High Concentration: A highly concentrated sample can lead to viscosity-related broadening.[1] Diluting the sample may help.

  • Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening.

  • Chemical Exchange: Protons on the amino group (NH₂) can undergo chemical exchange, leading to broad signals. This is a characteristic feature and can be confirmed by a D₂O exchange experiment.[1]

Q4: How can I confirm the presence of the NH₂ protons?

A4: The most straightforward method to confirm the presence of exchangeable protons like those in an amino group is a D₂O exchange experiment.[1]

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for a few minutes to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • The peak corresponding to the NH₂ protons should disappear or significantly decrease in intensity.

Q5: The peaks in my aromatic region are overlapping with the residual solvent peak. What should I do?

A5: If your aromatic signals overlap with the residual peak of a common solvent like deuterochloroform (CDCl₃), changing the solvent is an effective solution.[1] Solvents like acetone-d₆ or benzene-d₆ can alter the chemical shifts of your compound's signals, potentially resolving the overlap.[1]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of your this compound derivative for ¹H NMR (15-30 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which your compound is fully soluble. CDCl₃ is a common first choice, but for polar compounds, DMSO-d₆ or acetone-d₆ may be better options.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate the vial to ensure complete dissolution.

  • Filtration (Optional but Recommended): To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly with your sample information.

  • D₂O Exchange (Optional): If confirmation of NH₂ protons is required, acquire an initial spectrum, then add one drop of D₂O, shake well, and re-acquire the spectrum.

Mandatory Visualizations

Logical Workflow for NMR Troubleshooting

troubleshooting_workflow start Start: Acquire NMR Spectrum check_peaks Are there unexpected peaks? start->check_peaks broad_peaks Are the peaks broad? check_peaks->broad_peaks No impurity_check Check for: - Residual Solvents - Starting Materials - Byproducts check_peaks->impurity_check Yes overlap_peaks Are peaks overlapping? broad_peaks->overlap_peaks No shimming Re-shim spectrometer broad_peaks->shimming Yes confirm_nh Need to confirm NH₂ protons? overlap_peaks->confirm_nh No change_solvent Re-run in a different solvent (e.g., Acetone-d₆, Benzene-d₆) overlap_peaks->change_solvent Yes analyze Analyze Spectrum confirm_nh->analyze No d2o_exchange Perform D₂O exchange experiment confirm_nh->d2o_exchange Yes end End: Structure Confirmed analyze->end impurity_check->broad_peaks concentration Check sample concentration and solubility shimming->concentration concentration->overlap_peaks d2o_exchange->analyze change_solvent->confirm_nh

Caption: A flowchart for troubleshooting common NMR spectral issues.

Experimental Workflow for Sample Preparation

sample_prep_workflow weigh 1. Weigh Sample (5-10 mg for ¹H, 15-30 mg for ¹³C) solvent 2. Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) weigh->solvent dissolve 3. Dissolve Sample (0.6-0.7 mL solvent) solvent->dissolve filter 4. Filter into NMR Tube (Optional but Recommended) dissolve->filter cap_label 5. Cap and Label Tube filter->cap_label acquire 6. Acquire Spectrum cap_label->acquire

Caption: Standard procedure for preparing an NMR sample.

References

Technical Support Center: Large-Scale Synthesis of 4-Aminoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-aminoisoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent industrial-scale approach involves a two-step process: the nitration of isoxazole to form 4-nitroisoxazole, followed by the reduction of the nitro group to yield this compound. This method is favored for its use of readily available starting materials and amenability to large-scale production. A notable method suitable for industrial application utilizes a mild nitrating agent and catalytic hydrogenation for the reduction step.[1]

Q2: What are the primary safety concerns associated with the large-scale synthesis of this compound?

A2: The primary safety concerns revolve around the nitration and hydrogenation steps. Traditional nitration methods using fuming nitric acid and sulfuric acid are highly exothermic and can lead to runaway reactions.[1] A milder approach using ammonium nitrate in acetic acid and acetic anhydride is considered safer for industrial production. The catalytic hydrogenation step involves the use of pressurized hydrogen gas, which is highly flammable, and pyrophoric catalysts such as palladium on carbon (Pd/C).[2][3][4] Proper handling and quenching of the catalyst are critical to prevent fires.[2][3][4]

Q3: How is this compound typically purified at a large scale?

A3: On a large scale, this compound is often isolated and purified as its hydrochloride salt. This is typically achieved through crystallization. After the reduction of 4-nitroisoxazole in an alcoholic solvent with hydrochloric acid, the resulting this compound hydrochloride can be precipitated by cooling, filtered, and washed with a cold solvent like ethanol to afford the purified product.[1] The choice of solvent and cooling profile are critical for achieving high purity and yield.

Q4: Can the palladium on carbon (Pd/C) catalyst be reused in the hydrogenation step?

A4: While Pd/C catalysts can often be recycled, their activity may decrease with each cycle due to poisoning or deactivation. Common catalyst poisons include sulfur and phosphorus compounds. For large-scale operations, the feasibility of catalyst recycling should be evaluated based on activity, product purity, and the cost-effectiveness of regeneration versus fresh catalyst.

Troubleshooting Guides

Issue 1: Low Yield in the Nitration of Isoxazole
Potential Cause Troubleshooting Step
Incomplete Reaction - Ensure the reaction temperature is maintained within the optimal range (e.g., 30-40°C when using ammonium nitrate/acetic anhydride).[1] - Verify the quality and stoichiometry of the nitrating agent. - Increase the reaction time and monitor the progress by an appropriate analytical method (e.g., TLC, HPLC).
Side Product Formation - Control the rate of addition of the nitrating agent to prevent localized overheating, which can lead to the formation of dinitrated or other byproducts. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Product Loss During Work-up - When quenching the reaction with ice water, ensure the temperature is kept low to minimize the solubility of 4-nitroisoxazole. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product from the aqueous layer.[1]
Issue 2: Incomplete Reduction of 4-Nitroisoxazole
Potential Cause Troubleshooting Step
Catalyst Deactivation/Poisoning - Ensure the 4-nitroisoxazole starting material is free from impurities that could poison the Pd/C catalyst. - Use high-purity hydrogen gas. - If catalyst poisoning is suspected, consider increasing the catalyst loading or using a fresh batch of catalyst.
Insufficient Hydrogen Pressure/Agitation - Verify that the hydrogenation reactor is properly sealed and maintaining the target pressure (e.g., 1.0-1.5 MPa).[1] - Ensure vigorous agitation to maintain the catalyst in suspension and facilitate mass transfer of hydrogen.
Suboptimal Reaction Conditions - Confirm the reaction temperature is within the optimal range (e.g., 40-50°C).[1] - Ensure the correct solvent system is being used, as solvent can influence catalyst activity.
Issue 3: Poor Purity of this compound Hydrochloride after Crystallization
Potential Cause Troubleshooting Step
Occlusion of Impurities - Control the cooling rate during crystallization. A slower cooling rate generally leads to larger, purer crystals. - Ensure adequate agitation during crystallization to prevent the trapping of impurities.
Inappropriate Solvent for Washing - Wash the filter cake with a cold, appropriate solvent (e.g., glacial ethanol) to remove residual mother liquor and soluble impurities without dissolving a significant amount of the product.[1]
Presence of Colored Byproducts - If colored byproducts from the reduction step (e.g., azoxy or azo compounds) are present, consider a pre-crystallization work-up step, such as a wash of the organic solution with a reducing agent or treatment with activated carbon.

Data Presentation

Table 1: Comparison of Nitration Methods for Isoxazole

Method Nitrating Agent Solvent/Conditions Yield of 4-Nitroisoxazole Reference
Mild Industrial MethodAmmonium NitrateAcetic Acid/Acetic Anhydride, 30-40°C75.7%[1]
Traditional MethodFuming Nitric AcidAcetic Acid53.5%[1]

Table 2: Representative Large-Scale Reduction of 4-Nitroisoxazole

Parameter Value Reference
Starting Material 25g 4-Nitroisoxazole[1]
Catalyst 1.25g 5% Palladium on Carbon[1]
Solvent 100ml Ethanol[1]
Acid 2ml Concentrated Hydrochloric Acid[1]
Temperature 40-50°C[1]
Pressure 1.0-1.5 MPa[1]
Reaction Time 12 hours[1]
Product 17.9g this compound Hydrochloride[1]
Yield 67.8%[1]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 4-Nitroisoxazole (Mild Conditions)

  • Charging the Reactor: In a suitable reactor equipped with temperature control, a stirrer, and an addition funnel, dissolve 20g of isoxazole in a mixture of 140g of acetic acid and 10g of acetic anhydride.[1]

  • Nitration: While maintaining the temperature between 30-40°C, add 8g of ammonium nitrate in batches to the stirred solution.[1]

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., GC, HPLC) until the consumption of isoxazole is complete.

  • Quenching: Carefully pour the reaction mixture into a vessel containing ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic phases.

  • Isolation: Concentrate the combined organic phases under reduced pressure to obtain 4-nitroisoxazole as a light yellow oily liquid.[1] The expected yield is approximately 75.7%.[1]

Protocol 2: Large-Scale Synthesis of this compound Hydrochloride

  • Reactor Setup: Charge a pressure reactor with 25g of 4-nitroisoxazole, 100ml of ethanol, 2ml of concentrated hydrochloric acid, and 1.25g of 5% palladium on carbon.[1]

  • Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. Pressurize the reactor to 1.0-1.5 MPa with hydrogen and heat to 40-50°C with vigorous stirring.[1]

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12 hours.[1]

  • Catalyst Removal: After cooling the reactor to 0-10°C and venting the hydrogen, carefully filter the reaction mixture to remove the palladium on carbon catalyst. Caution: The catalyst is pyrophoric and must be kept wet.

  • Product Isolation: Wash the filtered product with a small amount of cold glacial ethanol.[1]

  • Drying: Dry the product under vacuum to yield this compound hydrochloride. The expected yield is approximately 67.8%.[1]

Visualizations

Large_Scale_Synthesis_of_4_Aminoisoxazole Isoxazole Isoxazole Nitration Nitration (Ammonium Nitrate, Acetic Acid/Anhydride) Isoxazole->Nitration Nitroisoxazole 4-Nitroisoxazole Nitration->Nitroisoxazole Reduction Catalytic Hydrogenation (H₂, Pd/C, HCl) Nitroisoxazole->Reduction AminoisoxazoleHCl This compound Hydrochloride Reduction->AminoisoxazoleHCl Purification Crystallization & Filtration AminoisoxazoleHCl->Purification FinalProduct Purified this compound Hydrochloride Purification->FinalProduct

Caption: Workflow for the large-scale synthesis of this compound hydrochloride.

Troubleshooting_Hydrogenation Start Incomplete Reduction of 4-Nitroisoxazole CheckCatalyst Check Catalyst Activity and Loading Start->CheckCatalyst CheckPressure Verify Hydrogen Pressure and Agitation Start->CheckPressure CheckTemp Confirm Reaction Temperature Start->CheckTemp Poisoning Potential Catalyst Poisoning CheckCatalyst->Poisoning InsufficientH2 Insufficient Hydrogen Mass Transfer CheckPressure->InsufficientH2 SuboptimalTemp Suboptimal Temperature CheckTemp->SuboptimalTemp Solution1 Use Fresh Catalyst or Increase Loading Poisoning->Solution1 Solution2 Increase Pressure and/or Stirring Rate InsufficientH2->Solution2 Solution3 Adjust Temperature to Optimal Range (40-50°C) SuboptimalTemp->Solution3

Caption: Troubleshooting logic for incomplete catalytic hydrogenation.

References

Technical Support Center: Protecting Group Strategies for 4-Aminoisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protecting group strategies in 4-aminoisoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on navigating the common challenges encountered during the protection and deprotection of this compound.

Frequently Asked Questions (FAQs)

Q1: Which are the most common protecting groups for the amino functionality of this compound?

A1: The most commonly employed protecting groups for the 4-amino group of isoxazoles are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Both form stable carbamates, effectively deactivating the nucleophilicity of the amino group during subsequent synthetic steps.[1][2]

Q2: I am observing a low yield during the Boc protection of this compound. What are the potential causes?

A2: Low yields in Boc protection can arise from several factors. Firstly, the nucleophilicity of the amino group on the isoxazole ring may be reduced due to the electron-withdrawing nature of the heterocycle. Incomplete reaction due to insufficient reagent or suboptimal reaction time and temperature can also be a cause. Additionally, the quality of the Boc-anhydride ((Boc)₂O) is crucial; it can degrade over time, especially with exposure to moisture.

Q3: During the deprotection of my N-Boc-4-aminoisoxazole with a strong acid like TFA, I am seeing decomposition of my product. Why is this happening?

A3: The isoxazole ring can be sensitive to strong acidic conditions, potentially leading to ring-opening or other side reactions.[3] While the Boc group requires acidic conditions for removal, prolonged exposure or high concentrations of strong acids like trifluoroacetic acid (TFA) can lead to the degradation of the isoxazole moiety itself.

Q4: Can I use catalytic hydrogenation to remove a Cbz group if my this compound derivative contains other reducible functional groups?

A4: Catalytic hydrogenation is a very mild and effective method for Cbz deprotection. However, it is not selective if other reducible functional groups, such as alkenes, alkynes, or nitro groups, are present in your molecule, as they will likely be reduced as well. In such cases, alternative deprotection methods for the Cbz group should be considered.[4]

Q5: What is an "orthogonal" protecting group strategy, and how is it relevant to this compound synthesis?

A5: An orthogonal protecting group strategy involves using multiple protecting groups in a molecule that can be removed under different, non-interfering conditions.[4] For instance, you could protect the 4-amino group with an acid-labile Boc group and another functional group on a different part of the molecule with a base-labile or hydrogenation-labile group. This allows for the selective deprotection of one group while the other remains intact, which is crucial for the synthesis of complex molecules.

Troubleshooting Guides

N-Boc Protection of this compound
Issue Possible Cause Suggested Solution
Low or no reaction Insufficiently basic conditions to deprotonate the amine.Add a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to the reaction mixture.
Low reactivity of this compound.Increase the reaction temperature moderately (e.g., to 40-50 °C) and extend the reaction time. Monitor the reaction progress by TLC.
Degraded (Boc)₂O.Use a fresh bottle of di-tert-butyl dicarbonate.
Formation of side products Reaction with other nucleophilic sites.If other nucleophilic groups are present, consider protecting them with an orthogonal protecting group prior to the Boc protection of the amine.
N-Cbz Protection of this compound
Issue Possible Cause Suggested Solution
Incomplete reaction The starting amine is protonated by the HCl generated during the reaction.Ensure the use of a suitable base (e.g., NaHCO₃, Na₂CO₃, or Et₃N) to neutralize the HCl.[5]
Poor solubility of this compound.Use a co-solvent system, such as THF/water or dioxane/water, to improve solubility.
Di-Cbz protection of the primary amine Excess Cbz-Cl or highly basic conditions.Use a stoichiometric amount of Cbz-Cl and a milder base like sodium bicarbonate. Add the Cbz-Cl slowly at a low temperature (0 °C).[5]
Deprotection of N-Boc-4-Aminoisoxazole
Issue Possible Cause Suggested Solution
Incomplete deprotection Insufficient acid strength or concentration.Increase the concentration of TFA or switch to a stronger acid system like HCl in dioxane. Monitor the reaction by TLC until the starting material is consumed.[6]
Degradation of the isoxazole ring Harsh acidic conditions.Use milder acidic conditions, such as a lower concentration of TFA, or perform the reaction at a lower temperature (0 °C). Minimize the reaction time by closely monitoring its progress.
Alkylation of the product by the tert-butyl cation The tert-butyl cation generated during deprotection can act as an electrophile.Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.
Deprotection of N-Cbz-4-Aminoisoxazole
Issue Possible Cause Suggested Solution
Slow or incomplete hydrogenolysis Catalyst poisoning (e.g., by sulfur-containing compounds).Ensure the starting material is free of catalyst poisons. Use a fresh, high-quality catalyst (e.g., Pd/C).
Insufficient hydrogen pressure.Increase the hydrogen pressure (if using a Parr shaker or similar apparatus).
Reduction of other functional groups Non-selective nature of catalytic hydrogenation.If other reducible groups are present, consider alternative deprotection methods such as using HBr in acetic acid or transfer hydrogenation with a suitable hydrogen donor.[3]

Quantitative Data Summary

The following table provides a general comparison of Boc and Cbz protection of amines. Note that optimal conditions and yields will vary depending on the specific substrate and reaction scale. The data for N-Boc-4-aminoisoxazole is based on literature values, while the Cbz data is representative of general amine protections and may require optimization for this compound.[7]

Protecting Group Reagent Solvent Base Temp (°C) Time (h) Yield (%) Ref.
Boc (Boc)₂OEtOAcNaHCO₃RT12~95[7]
Cbz Cbz-ClTHF/H₂ONaHCO₃0 - RT2-4>90 (general)[8]

Experimental Protocols

N-Boc Protection of this compound[7]
  • Dissolution: Dissolve this compound (1.0 eq) in ethyl acetate (EtOAc).

  • Base Addition: Add an aqueous solution of sodium bicarbonate (NaHCO₃) (2.0 eq).

  • Reagent Addition: To the vigorously stirred biphasic mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture overnight at room temperature.

  • Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

N-Cbz Protection of an Amine (General Procedure)[8]
  • Dissolution: Dissolve the amine (1.0 eq) in a mixture of THF and water (2:1).

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq) and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

TFA-Mediated Deprotection of N-Boc-4-Aminoisoxazole
  • Dissolution: Dissolve the N-Boc-4-aminoisoxazole (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10-20 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA. The resulting amine TFA salt can often be used directly in the next step or neutralized with a mild base and extracted.

Catalytic Hydrogenolysis of an N-Cbz Protected Amine (General Procedure)
  • Setup: Dissolve the N-Cbz protected amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or use a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen (repeat 3 times).

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Logical Workflow for Protecting Group Selection

The choice of a protecting group for this compound depends on the overall synthetic strategy, particularly the reaction conditions of subsequent steps and the presence of other functional groups.

ProtectingGroupSelection start Start: Need to protect 4-amino group subsequent_steps Are subsequent steps sensitive to acid? start->subsequent_steps hydrogenolysis_compatible Are other functional groups compatible with hydrogenolysis? subsequent_steps->hydrogenolysis_compatible Yes use_boc Use Boc Group (Acid Labile) subsequent_steps->use_boc No use_cbz Use Cbz Group (Hydrogenolysis) hydrogenolysis_compatible->use_cbz Yes consider_other Consider alternative protecting groups (e.g., Fmoc) hydrogenolysis_compatible->consider_other No

Caption: Decision workflow for selecting a protecting group for this compound.

This technical support center provides a foundational guide for navigating the use of protecting groups in this compound synthesis. As with any chemical synthesis, optimization of the provided protocols for your specific substrate and reaction scale is highly recommended.

References

Technical Support Center: Removal of Tin Byproducts from SnCl₂ Reductions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of tin byproducts following chemical reductions using tin(II) chloride (SnCl₂).

Troubleshooting Guide

Issue: A thick, unfilterable precipitate forms during basic workup.

  • Question: I've quenched my SnCl₂ reduction with a base (e.g., NaOH, NaHCO₃), and now I have a gelatinous precipitate that clogs filter paper and hinders extraction. What's happening and how can I resolve this?

  • Answer: This precipitate is likely a mixture of tin(II) and tin(IV) hydroxides and oxides, such as Sn(OH)₂, SnO, Sn(OH)₄, and SnO₂.[1][2][3] These form when the acidic reaction mixture is neutralized. To address this:

    • Option 1: Highly Basic Conditions: Continue adding a strong base like concentrated NaOH until the pH is above 12-13.[4] Tin hydroxides are amphoteric and will dissolve at high pH to form soluble stannate ([Sn(OH)₆]²⁻) or stannite ([Sn(OH)₄]²⁻) salts, allowing for a cleaner extraction.[5] Be cautious, as your product must be stable under these highly basic conditions.

    • Option 2: Acidic Workup: If your product is stable in acid, you can perform an acidic workup. Tin salts are generally more soluble in acidic solutions.[2][6] After extraction of the product, the acidic aqueous layer containing the tin salts can be carefully neutralized for disposal.

    • Option 3: Filtration Aid: Before neutralization, add a filter aid like Celite to the reaction mixture.[4] Then, neutralize the suspension. The tin precipitates will coat the Celite particles, making them easier to filter.

    • Option 4: Complexation and Precipitation: For large-scale reactions, adding a solution of tetraethylammonium chloride in ethanol can produce a dense, easily filterable tin salt precipitate.[7]

Issue: Persistent emulsions form during extraction.

  • Question: I'm trying to perform a liquid-liquid extraction after my SnCl₂ reduction, but I'm getting a persistent emulsion that won't separate. How can I break this emulsion?

  • Answer: Emulsions are common when fine, insoluble tin salt particles are present at the interface of the aqueous and organic layers.

    • Break the Emulsion:

      • Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase can help break the emulsion.

      • Filter the entire mixture (both layers) through a pad of Celite. This will remove the solid particles that are stabilizing the emulsion.

      • If possible, centrifuge the mixture to force the layers to separate.

    • Prevent the Emulsion:

      • As mentioned previously, dissolving the tin salts by adjusting the pH to be either highly acidic or highly basic can prevent the formation of the emulsion-stabilizing particles in the first place.[4][5]

      • Performing the reaction in a solvent like ethanol and then pouring it into a large volume of ice water before a careful, slow neutralization with NaHCO₃ can sometimes lead to less intractable emulsions.[4]

Issue: My final product is contaminated with residual tin.

  • Question: After purification, I'm still seeing tin contamination in my product by NMR or other analytical methods. How can I remove these last traces?

  • Answer: Trace amounts of tin compounds can be difficult to remove, especially if they are soluble in organic solvents.

    • Aqueous KF Wash: Wash the organic solution of your product with a saturated aqueous solution of potassium fluoride (KF).[7][8] This will precipitate any remaining tin salts as insoluble tin fluorides (e.g., Bu₃SnF), which can then be removed by filtration through Celite.[7]

    • Chromatography with Additives:

      • Run a flash column using silica gel that has been pre-treated with 2-5% triethylamine in the eluent. This can help remove tin byproducts.[7]

      • A stationary phase consisting of 10% finely ground potassium carbonate (K₂CO₃) and 90% silica gel (w/w) has been shown to be effective at removing organotin impurities down to ppm levels.[8]

Frequently Asked Questions (FAQs)

What are the common byproducts of SnCl₂ reductions? The primary byproducts are tin(IV) species, as Sn(II) is oxidized to Sn(IV) during the reduction. Depending on the workup conditions, these can include tin(IV) chloride (SnCl₄), tin(IV) hydroxide (Sn(OH)₄), and tin(IV) oxide (SnO₂).[2][9] Under some conditions, you may also have unreacted Sn(II) species, which can form tin(II) hydroxide (Sn(OH)₂) or tin(II) oxide (SnO).[1][2]

Why do tin solutions become cloudy over time? Aqueous solutions of SnCl₂ are prone to hydrolysis, especially if they are near neutral pH or heated. This hydrolysis produces insoluble tin oxyhydroxides or basic salts, leading to a cloudy appearance.[2][9] To prevent this, stock solutions of SnCl₂ should be prepared in dilute hydrochloric acid.[2]

Is there an alternative to SnCl₂ for nitro group reductions that has an easier workup? Yes, several alternatives exist. Reduction with iron powder in the presence of a mild acid like acetic acid or ammonium chloride is a common and effective method.[4][10] The resulting iron salts are often easier to remove during workup compared to tin salts.[4] Catalytic hydrogenation (e.g., using H₂ and Pd/C) is another widely used method, provided other functional groups in the molecule are not sensitive to these conditions.[11]

Quantitative Data Summary

ParameterConditionObservationReference(s)
pH for Tin Salt Dissolution pH > 12-13Sn(II) and Sn(IV) hydroxides dissolve to form soluble stannite and stannate salts.[4][5]
pH for Tin Salt Precipitation Neutral to mildly basic (pH < 8)Formation of insoluble tin hydroxides and oxides.[4]
Solubility of SnCl₂·2H₂O in Water 20°C1187 g/L[12]
Solubility of SnCl₂ Various Organic SolventsSoluble in ethanol, acetone, ethers, ethyl acetate, and methanol. Insoluble in non-polar solvents like xylene.[2][13]

Detailed Experimental Protocol: Removal of Tin Byproducts after Nitroarene Reduction

This protocol provides a general procedure for the workup of a nitroarene reduction using SnCl₂ in ethanol.

1. Reaction Quenching and pH Adjustment (Basic Workup) a. Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. b. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium hydroxide (NaOH) with vigorous stirring. Monitor the pH of the aqueous phase. c. Continue adding the base until the pH is greater than 12. You will initially observe the formation of a thick white precipitate, which should redissolve upon continued addition of the base to form a clear solution.

2. Extraction of the Product a. Transfer the biphasic mixture to a separatory funnel. b. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. c. Combine the organic extracts.

3. Washing and Drying a. Wash the combined organic layers with brine (saturated aqueous NaCl solution). b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). c. Filter off the drying agent.

4. Concentration and Final Purification a. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. b. If necessary, purify the crude product further by flash column chromatography, recrystallization, or distillation.

Experimental Workflow for Tin Byproduct Removal

Tin_Byproduct_Removal start Reaction Mixture (Product + Tin Salts in Solvent) workup_choice Choose Workup Strategy start->workup_choice basic_workup Basic Workup (Add NaOH/NaHCO3) workup_choice->basic_workup Product is base-stable acidic_workup Acidic Workup (Add HCl) workup_choice->acidic_workup Product is acid-stable filter_aid Add Filter Aid (e.g., Celite) workup_choice->filter_aid Emulsion or precipitation issues check_dissolution Did precipitate dissolve? basic_workup->check_dissolution extract_product Extract with Organic Solvent acidic_workup->extract_product filter_precipitate Filter the mixture filter_aid->filter_precipitate add_more_base Add more base (pH > 12-13) check_dissolution->add_more_base No check_dissolution->extract_product Yes add_more_base->check_dissolution final_product Isolated Product extract_product->final_product wash_filtrate Wash Filtrate filter_precipitate->wash_filtrate wash_filtrate->extract_product

Caption: Decision workflow for the removal of tin byproducts after SnCl₂ reduction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Aminoisoxazole and 4-Aminoisoxazole for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isoxazole derivatives are foundational scaffolds in medicinal chemistry, valued for their diverse biological activities. Among them, aminoisoxazoles serve as critical building blocks for drug discovery programs. The constitutional isomerism between 3-aminoisoxazole and 4-aminoisoxazole, while seemingly subtle, imparts profound differences in their electronic properties and chemical reactivity. This guide provides an in-depth comparison of these two isomers, synthesizing theoretical principles with experimental data to offer researchers a predictive framework for their synthetic applications. We will explore the disparate reactivity of the isoxazole ring toward electrophilic substitution and the differing nucleophilicity of the exocyclic amino group, providing actionable insights for reaction design and optimization.

Introduction: Isomerism as a Determinant of Function

3-Aminoisoxazole (CAS: 1750-42-1) and this compound (CAS: 108511-97-3) are heterocyclic amines that are frequently employed as starting materials or key intermediates in the synthesis of complex pharmaceutical agents.[1][2] 3-Aminoisoxazole, for instance, has been identified as a key prebiotic precursor in RNA-world hypothesis scenarios and is a component in the synthesis of advanced cephem antibiotics.[3][4] Concurrently, this compound is a versatile reactant for developing HIV-1 protease inhibitors and JAK3 inhibitors.[2]

The choice between these isomers is not arbitrary; the position of the amino group fundamentally alters the molecule's electronic distribution, dictating its behavior in chemical reactions. Understanding these differences is paramount for chemists aiming to perform selective functionalization, either on the isoxazole ring or at the amino group itself. This guide will dissect these differences through the lens of electronic theory and support the analysis with practical, data-driven examples.

G cluster_0 3-Aminoisoxazole cluster_1 This compound a a b b

Figure 1. Molecular structures of 3-Aminoisoxazole and this compound.

Electronic Landscape: The Root of Reactivity Differences

The isoxazole ring is inherently electron-deficient due to the electronegativity of its oxygen and nitrogen heteroatoms. In the absence of substituents, electrophilic aromatic substitution (SEAr) on isoxazole is challenging but known to favor the C4 position, which possesses the highest electron density in the unsubstituted ring.[5] The introduction of a potent electron-donating group (EDG) like the amino (-NH₂) group drastically modifies this landscape.

Resonance Analysis

The directing effects of the amino group are best understood by examining the resonance structures that delocalize its lone pair of electrons into the isoxazole ring.

  • 3-Aminoisoxazole : The amino group at the C3 position strongly activates the ring, particularly at the C4 position. Resonance delocalization places a negative charge squarely on C4, making it highly susceptible to attack by electrophiles.

  • This compound : An amino group at the C4 position activates both the C3 and C5 positions. However, placing a negative charge on C3 is generally more favorable than on C5 due to the adjacent electronegative oxygen atom at position 1.

This fundamental electronic difference dictates the preferred sites of electrophilic attack and influences the overall nucleophilicity of the ring systems.

G cluster_3AI Resonance in 3-Aminoisoxazole cluster_4AI Resonance in this compound cluster_key Conclusion 3AI_start 3-Aminoisoxazole 3AI_res1 Negative charge at C4 3AI_start->3AI_res1 e⁻ donation 4AI_start This compound 4AI_res1 Negative charge at C3 4AI_start->4AI_res1 e⁻ donation 4AI_res2 Negative charge at C5 4AI_start->4AI_res2 e⁻ donation Key 3-AI: C4 is highly activated for SEAr 4-AI: C3 and C5 are activated for SEAr

Figure 2. Simplified resonance effects in aminoisoxazole isomers.

Comparative Reactivity I: Electrophilic Aromatic Substitution (SEAr)

Based on the electronic principles outlined above, a clear divergence in reactivity towards electrophiles is predicted.

  • 3-Aminoisoxazole : The strong activation at C4 makes this position the primary, if not exclusive, site for electrophilic attack. Reactions like halogenation, nitration, or sulfonation would be expected to proceed regioselectively at this position.

  • This compound : This isomer presents a more complex scenario with two activated sites (C3 and C5). The regioselectivity of SEAr would depend on the specific electrophile and reaction conditions, though the C3 and C5 positions are the most likely targets.

Experimental evidence supports the inherent reactivity of the C4 position. The synthesis of this compound itself often proceeds via the nitration of unsubstituted isoxazole, which occurs at C4, followed by catalytic reduction.[6] This underscores the C4 position's intrinsic susceptibility to electrophilic attack.

Comparative Reactivity II: Nucleophilicity of the Amino Group

The reactivity of the exocyclic amino group as a nucleophile is governed by the extent to which its lone pair is delocalized into the ring and the overall electron-withdrawing character of the ring at the point of attachment.

A key quantitative measure of basicity, which correlates with nucleophilicity, is the pKa of the conjugate acid (pKaH). A higher pKa value indicates a stronger base.

CompoundPredicted pKaSource
3-Aminoisoxazole 2.27 ± 0.10--INVALID-LINK--[1]
This compound 1.88 ± 0.10--INVALID-LINK--[2]

The predicted pKa data suggests that 3-aminoisoxazole is a stronger base than this compound . This implies that the amino group in the 3-position is more nucleophilic. This can be attributed to the specific electronic environment; the amino group at C4 is flanked by two sp² carbons of the heterocyclic system, potentially leading to greater delocalization of its lone pair compared to the C3 position adjacent to the ring oxygen.

This difference is critical when planning reactions involving the amino group, such as:

  • Acylation : Forming amides, ureas, or thioureas.

  • Sulfonylation : Forming sulfonamides.

  • Alkylation : Forming secondary or tertiary amines.

One would predict that 3-aminoisoxazole will undergo these reactions more readily (i.e., under milder conditions or in higher yield) than this compound. Indeed, 3-aminoisoxazole is commonly used as a starting material in acylation reactions to form N-substituted derivatives.[4] A study on a related 5-aminoisoxazole derivative noted the lower nucleophilicity of its amino group was due to delocalization and its imidic character, a principle that helps explain the observed differences between the 3- and 4-isomers.[7]

Experimental Protocols & Workflows

To provide a practical context for the discussed principles, we present established protocols for the synthesis and reaction of these isomers.

Synthesis of this compound via SEAr and Reduction

This two-step synthesis is a classic demonstration of electrophilic aromatic substitution on the isoxazole core. The initial nitration occurs selectively at the electron-rich C4 position, followed by a standard reduction of the nitro group.[6]

G Start Isoxazole Step1 Step 1: Nitration (SEAr at C4) Reagents: Acetic Acid, Acetic Anhydride, NH₄NO₃ Start->Step1 Intermediate 4-Nitroisoxazole Step1->Intermediate Step2 Step 2: Reduction Reagents: H₂, Pd/C, Ethanol, HCl Intermediate->Step2 End This compound HCl Step2->End

Figure 3. Workflow for the synthesis of this compound hydrochloride.

Protocol: Synthesis of 4-Nitroisoxazole (Step 1) [6]

  • Dissolve isoxazole in a mixed solvent of acetic acid and acetic anhydride.

  • Control the temperature while adding ammonium nitrate in batches.

  • After the reaction is complete, pour the mixture into ice water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure to obtain 4-nitroisoxazole.

Protocol: Synthesis of this compound Hydrochloride (Step 2) [6]

  • To the 4-nitroisoxazole from the previous step, add ethanol, concentrated hydrochloric acid, and 5% palladium on carbon (Pd/C).

  • Heat the mixture to 40-50 °C and pressurize with hydrogen gas (1.0-1.5 MPa).

  • Maintain the reaction for approximately 12 hours or until complete.

  • Cool the reaction mixture to 0-10 °C.

  • Filter the mixture to remove the catalyst and wash the solid with cold ethanol to obtain this compound hydrochloride.

N-Acylation of 3-Aminoisoxazole

This protocol demonstrates the nucleophilic character of the amino group in 3-aminoisoxazole, a reaction type where it is expected to be more reactive than its 4-amino counterpart.[4]

Protocol: Synthesis of N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea

  • In a suitable flask, dissolve 3-aminoisoxazole in a dry, inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add an equimolar amount of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to act as an acid scavenger.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add one equivalent of methoxycarbonyl isothiocyanate dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-acylated product.

Data Summary

Property3-AminoisoxazoleThis compound
CAS Number 1750-42-1[4]108511-97-3[2]
Molecular Formula C₃H₄N₂OC₃H₄N₂O
Molecular Weight 84.08 g/mol 84.08 g/mol
Appearance Clear yellow liquid[4]Yellow to brown liquid[2]
Boiling Point 226-228 °C[4]234.7 ± 13.0 °C (Predicted)[2]
Predicted pKa 2.27 ± 0.10[1]1.88 ± 0.10[2]
Reactivity Hotspot (SEAr) C4 PositionC3 & C5 Positions
Amino Group Nucleophilicity HigherLower

Conclusion and Synthetic Outlook

The reactivity profiles of 3-aminoisoxazole and this compound are distinct and predictable, stemming directly from the electronic influence of the amino group's position on the isoxazole ring.

  • 3-Aminoisoxazole is characterized by a highly nucleophilic exocyclic amino group (higher pKa) and an isoxazole ring that is strongly activated for electrophilic substitution at the C4 position. It is the isomer of choice when the primary goal is functionalization at the amino group or a highly regioselective electrophilic substitution at C4.

  • This compound possesses a less nucleophilic amino group and directs electrophilic attack to the C3 and C5 positions. Its synthesis from isoxazole highlights the innate reactivity of the C4 position to electrophiles before the amino group is present. This isomer is valuable when seeking to introduce substituents at the C3 or C5 positions, or when a less reactive amino moiety is desired to prevent side reactions.

For the medicinal chemist and process researcher, a clear understanding of these isomeric differences enables more rational design of synthetic routes, minimizes trial-and-error optimization, and ultimately accelerates the path to novel molecular entities.

References

Comparative Guide to SAR of 4-Aminoisoxazole Analogs as Dual AKT/NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminoisoxazole-based analogs, focusing on their dual inhibitory effects on the AKT and NF-κB signaling pathways. The content is based on preclinical data, highlighting key structural modifications that influence inhibitory potency. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key biological assays are provided.

Introduction to Dual-Target Inhibition

The AKT and NF-κB signaling pathways are crucial regulators of cell survival, proliferation, and inflammation.[1] Their concurrent dysregulation is a hallmark of numerous cancers, including melanoma, making them attractive targets for therapeutic intervention. Small molecules capable of simultaneously inhibiting both pathways offer a promising strategy to overcome resistance mechanisms and enhance anti-tumor efficacy. The this compound scaffold has emerged as a promising starting point for the development of such dual inhibitors, with the lead compound BI-69A11 demonstrating activity against both AKT and IKKs, the upstream kinases that activate NF-κB.[1] This guide explores the SAR of BI-69A11 and its fluorinated derivatives to elucidate the structural requirements for potent dual inhibition.

Structure-Activity Relationship (SAR) Analysis

The SAR for the this compound series reveals that substitutions on the quinolinone and benzimidazole moieties significantly impact inhibitory activity against AKT and IKK isoforms. The lead compound, BI-69A11 (Compound 1), served as the benchmark for comparison.

Key Findings:
  • Fluorination: The introduction of fluorine atoms to the benzimidazole ring, as seen in compounds 42, 47, 48, and 49 , generally leads to increased cellular potency. These compounds effectively inhibited both AKT activity (measured by phosphorylation of its substrate PRAS40) and the NF-κB pathway (measured by phosphorylation of IKK and total IκB levels).[1]

  • N-Methylation: N-methylation of the benzimidazole in compound 39 resulted in a loss of activity in kinase inhibition assays.[1] Similarly, N-methylation of the active compound 42 to yield compound 46 led to reduced activity against AKT1, suggesting that the N-H group may be important for target engagement.[1]

  • Isoform Selectivity: The SAR for AKT and IKK inhibition generally run parallel, indicating that the structural modifications affect both targets similarly and do not provide a clear basis for achieving selectivity between them within this analog series.[1]

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory concentrations (IC50) of BI-69A11 and its key analogs against AKT and IKK kinase isoforms. This data allows for a direct comparison of the impact of structural modifications on target inhibition.

CompoundR1R2R3R4AKT1 IC50 (µM)AKT2 IC50 (µM)AKT3 IC50 (µM)IKKα IC50 (µM)IKKβ IC50 (µM)
1 (BI-69A11) ClHHH2.34.83.10.91.1
42 ClFHH1.93.52.80.80.9
47 ClHFH2.14.13.01.01.2
48 ClFFH1.52.92.20.60.7
49 FFFH1.83.22.50.70.8
39 ClHHCH3>10>10>10>10>10
46 ClFHCH34.5ndndndnd

Data synthesized from published SAR studies.[1] "nd" indicates that the data was not determined.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the this compound analogs are provided below. These protocols are based on standard, widely used procedures in the field.

In Vitro IKKβ Kinase Assay (Luminescent)

This assay quantifies the activity of IKKβ by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human IKKβ enzyme

  • IKK Substrate (e.g., IKKtide peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the final desired concentrations. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO control).

  • Enzyme Addition: Add 2 µL of IKKβ enzyme solution to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the reaction. Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Record the luminescence signal using a plate reader. The light output is proportional to the ADP concentration and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTS) Assay

This colorimetric assay determines the number of viable cells in culture by measuring the metabolic conversion of a tetrazolium salt (MTS) into a colored formazan product.

Materials:

  • Melanoma cell lines (e.g., UACC903)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test Compounds (dissolved in DMSO)

  • MTS Reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1,500 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert the MTS reagent.

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Visualized Pathways and Workflows

PI3K/AKT/NF-κB Signaling Pathway

The diagram below illustrates the simplified signaling cascade, highlighting the points of inhibition by the this compound analogs. These compounds inhibit AKT directly and also target IKK, which is a critical kinase for the activation of the canonical NF-κB pathway.

PI3K_AKT_NFKB_Pathway cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates IKK_complex IKK Complex (IKKα/β) AKT->IKK_complex Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth IkB IκB IKK_complex->IkB Phosphorylates NFKB NF-κB (p65/p50) IkB->NFKB Degradation releases NFKB_IkB IκB-NF-κB Nucleus Nucleus NFKB->Nucleus Translocates to Transcription Gene Transcription (Survival, Proliferation, Inflammation) Nucleus->Transcription Promotes Inhibitor This compound Analogs Inhibitor->AKT Inhibitor->IKK_complex

Caption: Simplified PI3K/AKT/NF-κB signaling pathway showing dual inhibition points.

General SAR Study Workflow

The diagram below outlines the typical experimental workflow for conducting a structure-activity relationship study, from initial compound synthesis to the determination of biological activity.

SAR_Workflow Lead Lead Compound (e.g., BI-69A11) Synthesis Chemical Synthesis of Analogs Lead->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Kinase Assays (AKT, IKKα, IKKβ) Purification->Screening CellAssay Cell-Based Assays (e.g., MTS Proliferation) Purification->CellAssay DataAnalysis Data Analysis (IC50 / GI50 Determination) Screening->DataAnalysis CellAssay->DataAnalysis SAR SAR Conclusion & Identification of Optimized Leads DataAnalysis->SAR

Caption: General experimental workflow for a Structure-Activity Relationship (SAR) study.

References

A Comparative Guide to the Biological Activities of 4-Aminoisoxazole and 5-Aminoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among the simple aminated isoxazoles, 4-aminoisoxazole and 5-aminoisoxazole serve as crucial building blocks for the synthesis of more complex and potent pharmaceutical agents. While direct comparative studies on the intrinsic biological activities of these two isomers are limited, this guide provides a comprehensive overview of their known biological relevance, drawing upon data from their derivatives to infer the potential of each scaffold.

Overview of Biological Activities

The primary utility of This compound in drug discovery appears to be as a versatile reactant in the synthesis of targeted inhibitors. It is notably used in the development of Janus kinase 3 (JAK3) inhibitors and HIV-1 protease inhibitors.[1] This suggests that the this compound moiety can be effectively incorporated into larger molecules to interact with specific biological targets.

In contrast, derivatives of 5-aminoisoxazole have been more extensively studied for their direct biological effects. A significant body of research highlights the anticancer, antibacterial, and antioxidant properties of various 5-aminoisoxazole derivatives.[2][3][4] This indicates that the 5-aminoisoxazole scaffold itself may confer a broader spectrum of biological activity.

Comparative Data on Derivatives

To facilitate a comparison of the potential of each isomer, the following tables summarize the reported biological activities of their respective derivatives.

Table 1: Anticancer Activity of Aminoisoxazole Derivatives

Compound ClassCancer Cell LineIC50 ValueReference
5-(Thiophen-2-yl)isoxazole derivativesMCF-7 (Breast)1.91 - 2.63 µM[5]
Tetrazole-isoxazoline hybrids (5-aminoisoxazole-derived)HT-1080, A-549, MCF-7, MDA-MB-23115.59 - 19.27 µM[6]
Benzopyran-4-one-isoxazole hybrids (5-aminoisoxazole-derived)MDA-MB-231 (Breast)5.2 - 22.2 µM[7]
3,4-isoxazolediamide derivativesK562 (Leukemia)18.01 - 779.40 nM[8]
4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide (structurally related to this compound)HOP-92 (Lung), MDA-MB-468 (Breast), SK-MEL-5 (Melanoma)4.56 µM, 21.0 µM, 30.3 µM[9]

Table 2: Antimicrobial Activity of Aminoisoxazole Derivatives

Compound ClassMicrobial StrainMIC ValueReference
5-amino-isoxazole-4-carbonitrilesStreptococcus mutans, Porphyromonas gingivalis1 µg/mL[2]
5-amino-3-methylisoxazole-4-carbohydrazide derivativesGram-positive and Gram-negative bacteriaGenerally weak to mild activity[10]
Isoxazole-linked 1,3,4-oxadiazole (from 5-aminoisoxazole)Staphylococcus aureus, Streptococcus pyogenes62.5 mg/L[11]
N-oxazolylcarboxamides (isosteric replacement with 2-aminooxazole)Mycobacterium tuberculosis3.13 µg/mL[12]

Signaling Pathways and Mechanisms of Action

The mechanism of action for aminoisoxazole derivatives is diverse and dependent on the specific substitutions and the overall molecular structure.

For This compound derivatives, the therapeutic effect is tied to the inhibition of specific enzymes. In the context of JAK3 inhibition, these compounds interfere with the cytokine signaling pathways crucial for immune cell function.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor This compound Derivative Inhibitor->JAK3 Inhibition

JAK-STAT Signaling Pathway Inhibition

Derivatives of 5-aminoisoxazole have been shown to induce apoptosis in cancer cells and inhibit bacterial growth through various mechanisms, including the disruption of cell wall synthesis or metabolic pathways.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Anticancer Activity: MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 5-aminoisoxazole) in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Serial Dilutions of Test Compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

MTT Assay Workflow
Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.[15][16][17][18][19]

  • Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow Start Start Prepare_Stock Prepare Stock Solutions of Test Compounds Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Prepare_Inoculum Prepare Standardized Bacterial Inoculum Serial_Dilution->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest Concentration with no Growth) Incubate->Read_MIC End End Read_MIC->End

Broth Microdilution Workflow

Conclusion

While direct comparative data for this compound and 5-aminoisoxazole is scarce, the existing literature on their derivatives provides valuable insights. This compound serves as a key synthetic intermediate for targeted therapies, particularly enzyme inhibitors. In contrast, the 5-aminoisoxazole scaffold appears to be a more versatile pharmacophore, with its derivatives demonstrating a broader range of biological activities, including promising anticancer and antimicrobial effects. Further head-to-head studies of the parent compounds are warranted to fully elucidate their individual biological profiles and guide the rational design of new therapeutic agents.

References

4-Aminoisoxazole: A Scrutinized Look at its Pharmacophoric Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Aminoisoxazole as a Key Pharmacophore in Medicinal Chemistry.

The isoxazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs.[1][2][3][4][5] Its inherent electronic properties and ability to form diverse interactions with biological targets have made it a privileged structure in drug design. Among its isomers, the this compound moiety has garnered significant interest. This guide provides a comparative analysis of this compound against its 3- and 5-aminoisoxazole counterparts, supported by experimental data, to validate its role as a potent pharmacophore.

Comparative Biological Activity of Aminoisoxazole Isomers

The positioning of the amino group on the isoxazole ring significantly influences the molecule's physicochemical properties and its interaction with biological targets. While direct head-to-head comparisons across a wide range of targets are limited in published literature, analysis of various studies allows for a comparative overview of the therapeutic potential of 3-, 4-, and 5-aminoisoxazole derivatives.

Table 1: Comparative Anticancer and Anticonvulsant Activities of Aminoisoxazole Derivatives

Compound/Derivative ClassTarget/AssayActivity (IC50/ED50)Key FindingsReference
3-Aminoisoxazole Derivatives Maximal Electroshock (MES) AssayED50 = 28.1 - 68.9 mg/kg (po, rats/ip, mice)Potent anticonvulsant activity observed in the 3-amino series.[6][7]
This compound Derivatives PI3Kα Kinase AssayIC50 = 13.6 nM (for compound 6b)High selectivity and potent inhibition of PI3Kα, a key cancer signaling pathway.[8]
5-Aminoisoxazole Derivatives PHA-induced PBMC proliferationInhibition observedImmunosuppressive activity, suggesting potential in autoimmune diseases and cancer.[9]
5-Amino-3-methylisoxazole-4-carbohydrazide DerivativesAntibacterial (various strains)MIC50 and MIC90 values reportedShowed weak to mild antibacterial activity.[10][11]

Table 2: Comparative Antimicrobial Activity of Aminoisoxazole Derivatives

Compound/Derivative ClassMicrobial Strain(s)Activity (MIC)Key FindingsReference
5-Aminoisoxazole Derivatives Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicansMIC values reportedSome derivatives showed significant antimicrobial and antibiofilm activity.[12]
5-amino-isoxazole-4-carbonitrilesVarious bacteria and fungiMIC values reportedGreen synthesis yielded compounds with antimicrobial and antioxidant potential.[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of aminoisoxazole derivatives and the evaluation of their biological activity.

Synthesis of this compound Hydrochloride

A mild and efficient method for the synthesis of this compound hydrochloride has been reported, which is suitable for industrial-scale production.[14]

Step 1: Nitration of Isoxazole

  • Dissolve isoxazole in a mixed solvent of acetic acid and acetic anhydride.

  • Add ammonium nitrate in batches while controlling the temperature.

  • After the reaction is complete, pour the mixture into ice water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and concentrate to obtain 4-nitroisoxazole.

Step 2: Reduction of 4-Nitroisoxazole

  • To the 4-nitroisoxazole, add ethanol, concentrated hydrochloric acid, and 5% palladium on carbon.

  • Heat the mixture to 40-50 °C and pressurize to 1.0-1.5 MPa for 12 hours.

  • After the reaction is complete, cool the mixture to 0-10 °C.

  • Filter the mixture and wash the solid with a small amount of glacial ethanol to obtain this compound hydrochloride.[14]

Synthesis of 5-Aminoisoxazole-4-Carboxamides

A general procedure for the synthesis of 5-aminoisoxazole-4-carboxamides has been described.[15]

  • Add NaH (1.2 equivalents) to a stirred solution of 2-cyanoacetamide (1.0 equivalent) in anhydrous DMF.

  • After 15 minutes, add a solution of the appropriate N-hydroxyimidoyl chloride (7a–k) in anhydrous DMF dropwise.

  • Stir the reaction mixture under an inert atmosphere for 2 hours at room temperature, and then at 70 °C for 18 hours.

  • After completion, add water and extract with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous Na2SO4, and remove the solvents under reduced pressure to yield the crude 5-aminoisoxazole-4-carboxamides.

In Vitro Antibacterial Activity Assay (Microdilution Method)

The antimicrobial activity of synthesized compounds can be evaluated using the microdilution method.[13]

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of each compound in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive controls (a standard antibiotic or antifungal) and negative controls (broth with solvent and no compound).

  • Incubate the plates at the appropriate temperature and duration for each microorganism.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Visualization

The mechanism of action of many isoxazole derivatives involves the induction of apoptosis in cancer cells. The following diagrams illustrate a generalized apoptotic signaling pathway that can be targeted by bioactive compounds and a typical workflow for screening and validating such compounds.

G Generalized Apoptotic Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound Derivative This compound Derivative Bcl2 Bcl-2 Family (Bax, Bak) This compound Derivative->Bcl2 modulates Cellular Stress Cellular Stress Cellular Stress->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion regulates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 activates DeathReceptor Death Receptor (e.g., Fas, TNFR1) Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Ligand Ligand (e.g., FasL, TNF-α) Ligand->DeathReceptor Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A diagram of the intrinsic and extrinsic apoptotic pathways.

G Workflow for Validation of this compound as a Pharmacophore cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_validation Mechanism of Action & In Vivo Validation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification PrimaryScreening Primary Screening (e.g., Cell Viability Assay) Synthesis->PrimaryScreening DoseResponse Dose-Response Curve & IC50 Determination PrimaryScreening->DoseResponse TargetAssay Target-Based Assay (e.g., Kinase Assay) DoseResponse->TargetAssay PathwayAnalysis Signaling Pathway Analysis (Western Blot) TargetAssay->PathwayAnalysis AnimalModel In Vivo Efficacy (Animal Model) PathwayAnalysis->AnimalModel Tox Toxicology Studies AnimalModel->Tox

Caption: A typical workflow for validating bioactive compounds.

Conclusion

The available evidence suggests that the this compound scaffold is a versatile and potent pharmacophore with significant potential in drug discovery, particularly in the development of anticancer and antimicrobial agents. While direct comparative studies with its 3- and 5-amino isomers are not extensively documented, the unique biological activities reported for this compound derivatives, such as the selective inhibition of PI3Kα, highlight its promise.[8] Further systematic structure-activity relationship studies focusing on the comparative evaluation of aminoisoxazole isomers are warranted to fully elucidate the pharmacophoric advantages of the 4-amino substitution pattern. The synthetic accessibility and the diverse biological activities make this compound a compelling starting point for the design of novel therapeutics.

References

A Comparative Analysis of Synthetic Routes to 4-Aminoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the 4-aminoisoxazole scaffold is of significant interest due to its presence in numerous biologically active compounds. This guide provides an objective comparison of several prominent synthetic routes to this compound and its derivatives, supported by experimental data and detailed protocols.

Key Synthesis Routes: An Overview

The synthesis of 4-aminoisoxazoles can be broadly approached through several distinct strategies, each with its own set of advantages and limitations. The primary methods identified in the literature include the functionalization of a pre-existing isoxazole ring, the construction of the isoxazole ring from acyclic precursors, and cycloaddition reactions.

Comparison of Performance Data

The following table summarizes the key quantitative data for the different synthesis routes, allowing for a direct comparison of their efficiency and reaction conditions.

Synthesis RouteKey StepsStarting MaterialsReported Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
Route 1: From Isoxazole 1. Nitration2. ReductionIsoxazole1. 53.5 (Nitration)2. 67.8 (Reduction)[1]12 hours (Reduction)Utilizes a readily available starting material.Involves hazardous nitrating agents in traditional methods.[1]
Route 2: From β-Ketonitriles Cyclization with hydroxylamineβ-Ketonitriles, HydroxylamineGenerally high (specific data for 4-amino not detailed)Not specifiedA common and versatile method for aminoisoxazoles.[2][3]Regioselectivity can be an issue.
Route 3: From N-Substituted Cyanoacetamides 1. Nitrosation2. TransformationN-Substituted Cyanoacetamides, Ethyl nitrite1. 70-95 (Nitrosation)2. 30-57 (Transformation)[4]Not specifiedGood yields for the initial nitrosation step.The final transformation step has moderate yields.[4]
Route 4: [3+2] Cycloaddition In situ generation of nitrile oxide and reaction with an alkyne/enamineChloroximes, Alkynes/EnaminesHigh (Multigram scale)[5][6]OvernightMetal-free, practical for large-scale synthesis.[5][6]Requires synthesis of specific chloroxime precursors.
Route 5: From α-Chlorooximes and Nitriles Nucleophilic addition of lithiated nitrilesα-Chlorooximes, Alkyl nitrilesHigh[3][7]Not specifiedHigh yields for 4-alkyl-5-aminoisoxazoles.[3][7]Primarily demonstrated for 5-aminoisoxazole derivatives.
Route 6: From Ethyl 2-cyano-3-ethoxybut-2-enoate Three-step synthesis via an intermediateEthyl cyanoacetate, Triethyl orthoacetate, HydroxylamineNot specified24 hours (step 2)Leads to a specific derivative (5-amino-3-methyl-isoxazole-4-carboxylic acid).[8][9]Multi-step process.

Experimental Protocols

Route 1: Synthesis of this compound Hydrochloride from Isoxazole

This method involves a two-step process: nitration of isoxazole followed by catalytic reduction of the nitro group.[1]

Step 1: Synthesis of 4-Nitroisoxazole

  • Dissolve isoxazole in a mixed solvent of acetic acid and acetic anhydride.

  • Add ammonium nitrate in batches while controlling the temperature.

  • After the reaction is complete, pour the mixture into ice water.

  • Extract the product with ethyl acetate.

  • Combine the organic phases and concentrate to obtain 4-nitroisoxazole.

Step 2: Synthesis of this compound Hydrochloride

  • To the 4-nitroisoxazole, add ethanol, concentrated hydrochloric acid, and 5% palladium on carbon.

  • Heat the mixture to 40-50 °C and pressurize with hydrogen gas (1.0-1.5 MPa).

  • Maintain the reaction for 12 hours.

  • Cool the reaction mixture to 0-10 °C.

  • Filter the mixture and wash the solid with glacial ethanol to obtain this compound hydrochloride.

Route 3: Synthesis of this compound-3-carboxamides from N-Substituted Cyanoacetamides

This route proceeds via the formation of a hydroxyimino derivative.[4]

  • React N-substituted cyanoacetamides with ethyl nitrite (EtONO) in the presence of an equimolar amount of sodium ethoxide (EtONa). This affords the sodium salts of the corresponding hydroxyimino derivatives.

  • These intermediates are then transformed into 4-amino-5-(4-bromobenzoyl)isoxazole-3-carboxamides through a known method (details not fully provided in the source).

Route 4: Metal-Free Synthesis of Aminoisoxazoles via [3+2] Cycloaddition

This practical, multigram synthesis involves the regioselective [3+2] cycloaddition of in situ generated nitrile oxides with enamines.[5][6]

  • Prepare the corresponding chloroxime from an N-Boc protected amino acid.

  • In a round-bottomed flask, charge the chloroxime and ethyl acetate.

  • To the vigorously stirred solution, add the enamine (e.g., (E)-methyl 3-(dimethylamino)acrylate) followed by sodium bicarbonate at ambient temperature.

  • Stir the resulting mixture overnight.

  • Monitor the reaction progress by NMR spectroscopy.

  • Work-up involves filtration and concentration of the organic phase.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the key synthetic routes to this compound and its derivatives.

Synthesis_Routes Isoxazole Isoxazole Nitrosisoxazole Nitrosisoxazole Isoxazole->Nitrosisoxazole Nitration BetaKetonitrile β-Ketonitrile Aminoisoxazole This compound BetaKetonitrile->Aminoisoxazole Cyclization with NH2OH Cyanoacetamide N-Substituted Cyanoacetamide Hydroxyimino Hydroxyimino Derivative Cyanoacetamide->Hydroxyimino Nitrosation Chloroxime α-Chlorooxime NitrileOxide Nitrile Oxide (in situ) Chloroxime->NitrileOxide Base AlkyneEnamine Alkyne / Enamine CycloadditionProduct Aminoisoxazole Derivative AlkyneEnamine->CycloadditionProduct [3+2] Cycloaddition Nitroisoxazole 4-Nitroisoxazole Nitroisoxazole->Aminoisoxazole Reduction AminoisoxazoleCarboxamide This compound -3-carboxamide Hydroxyimino->AminoisoxazoleCarboxamide Transformation NitrileOxide->CycloadditionProduct [3+2] Cycloaddition

Caption: Key synthetic pathways to this compound derivatives.

Route1_Workflow Start Isoxazole Step1 Nitration (NH4NO3, Ac2O, AcOH) Start->Step1 Intermediate 4-Nitroisoxazole Step1->Intermediate Step2 Reduction (H2, Pd/C, HCl) Intermediate->Step2 Product This compound Hydrochloride Step2->Product

Caption: Workflow for the synthesis of this compound from isoxazole.

Concluding Remarks

The choice of a synthetic route for this compound will depend on various factors, including the desired substitution pattern, scale of the reaction, and the availability of starting materials. The nitration-reduction of isoxazole offers a direct path to the parent this compound. For substituted derivatives, particularly at a larger scale, the metal-free [3+2] cycloaddition presents a highly efficient and practical approach. The other routes, while having their specific applications and advantages, may be more suited for the synthesis of particular isomers or derivatives. Researchers should carefully consider the trade-offs between yield, reaction conditions, and substrate scope when selecting a synthetic strategy.

References

Efficacy of 4-Aminoisoxazole Derivatives Against Key Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. These derivatives have garnered significant attention for their potential to selectively inhibit key enzymes implicated in a range of diseases, from bacterial infections to inflammation and cancer. This guide provides an objective comparison of the efficacy of various this compound derivatives against specific enzymatic targets, supported by experimental data and detailed protocols.

Comparison of Efficacy Against Key Enzymes

The inhibitory potential of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Serine acetyltransferase is a crucial enzyme in the L-cysteine biosynthesis pathway in many bacteria, making it an attractive target for novel antibacterial agents. A series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids has been evaluated for their inhibitory activity against Salmonella typhimurium SAT (StSAT).

Table 1: Inhibitory Activity of this compound Derivatives against StSAT

CompoundModificationIC50 (μM)Reference
18 2-aminooxazole with phenyl2.6[1]
19 Ethyl ester of Compound 187.3[1]
10 Amide derivative9[1]
14 Ester derivative10[1]
20 Phenyl attached to 2-aminothiazole with EWG11[1]
9 Devoid of carboxylic functionality12[1]
13 Amide derivative16.3[1]
15 Ester derivative18[1]
17 Carboxylic acid derivative21[1]
11 Amide derivative26[1]
12 Amide derivative60[1]
5 2-aminothiazole counterpart (Hit compound)110 (Ki = 64 ± 12)[1]
16 Carboxylic acid derivative184[1]
8 Pyridine substitution>400[1]

Data sourced from a study on inhibitors of Salmonella thyphimurium serine acetyltransferase (SAT).[1]

The data reveals that replacing the 2-aminothiazole moiety in the hit compound (5) with a 2-aminooxazole ring significantly improves potency, as seen in compound 18 (IC50 = 2.6 μM), which is over 40 times more potent.[1] The presence of a carboxylic acid or its ester/amide derivatives is generally crucial for maintaining inhibitory activity.

Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

Table 2: Inhibitory Activity of Isoxazole Derivatives against COX-2

CompoundIC50 (μM)Selectivity Index (SI)Reference
C6 0.55 ± 0.0361.73
C5 0.85 ± 0.0441.82
C3 0.93 ± 0.0124.26

Selectivity Index (SI) is a ratio of COX-1 IC50 to COX-2 IC50. Higher values indicate greater selectivity for COX-2.

Compounds C6, C5, and C3 demonstrate potent and selective inhibition of the COX-2 enzyme, with C6 being the most potent among the tested series.

Carbonic anhydrases are metalloenzymes that catalyze the hydration of carbon dioxide. Their inhibitors have therapeutic applications in conditions like glaucoma and epilepsy.

Table 3: Inhibitory Activity of Isoxazole Derivatives against Carbonic Anhydrase

CompoundIC50 (μM)% InhibitionReference
AC2 112.3 ± 1.679.5[2]
AC3 228.4 ± 2.368.7[2]
AC1 368.258.4[2]
AC4 483.050.5[2]
Acetazolamide (Standard) 18.687.0[2]

Data sourced from an in vitro study on carbonic anhydrase inhibition.[2]

Among the tested derivatives, compound AC2 showed the most promising inhibitory activity against carbonic anhydrase, although it was less potent than the standard drug, acetazolamide.[2]

Mandatory Visualizations

Here are diagrams describing signaling pathways, experimental workflows, and logical relationships using the DOT language.

experimental_workflow General Workflow for Enzyme Inhibition Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) pre_incubation Pre-incubate Enzyme with Derivative reagents->pre_incubation compounds Prepare this compound Derivative Solutions compounds->pre_incubation reaction Initiate Reaction (Add Substrate) pre_incubation->reaction measurement Monitor Reaction Progress (e.g., Spectrophotometry) reaction->measurement rate_calc Calculate Reaction Rates measurement->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc Determine IC50 Value inhibition_calc->ic50_calc

Caption: General Workflow for Enzyme Inhibition Screening.

cox2_pathway Simplified COX-2 Inflammatory Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 PLA2 stimuli->pla2 activates membrane Cell Membrane Phospholipids aa Arachidonic Acid (AA) membrane->aa releases pla2->membrane cox2 COX-2 Enzyme aa->cox2 substrate pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 catalyzes pgs Prostaglandins (e.g., PGE2) pgh2->pgs inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation mediates inhibitor This compound COX-2 Inhibitor inhibitor->cox2 inhibits

Caption: Simplified COX-2 Inflammatory Pathway.

sat_sar Structure-Activity Relationship (SAR) for SAT Inhibitors cluster_modifications Key Modifications cluster_outcomes Effect on Potency Core Core Structure (this compound) Mod1 Replace 2-Aminothiazole with 2-Aminooxazole Core->Mod1 Mod2 Presence of Carboxylic Acid (or Ester/Amide) Core->Mod2 Mod3 Remove Carboxylic Group Core->Mod3 Outcome1 Increases Potency (>40-fold) Mod1->Outcome1 Outcome2 Maintains Activity Mod2->Outcome2 Outcome3 Decreases Potency Mod3->Outcome3

Caption: Structure-Activity Relationship (SAR) for SAT Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key enzyme inhibition assays cited in this guide.

Serine Acetyltransferase (SAT) Inhibition Assay

This assay determines the inhibitory effect of compounds on the enzymatic activity of S. typhimurium SAT.

  • Principle: The assay indirectly measures the release of Coenzyme A (CoASH) during the transfer of an acetyl group from acetyl-CoA to L-serine. The free thiol group of CoASH reacts with Ellman's reagent (DTNB) to produce a yellow-colored product (TNB), which is measured spectrophotometrically.[3] An alternative method measures the decrease in absorbance at 232 nm due to the hydrolysis of the thioester bond of acetyl-CoA.[3]

  • Reagents:

    • Recombinant StSAT enzyme

    • L-Serine (Substrate)

    • Acetyl-Coenzyme A (AcCoA) (Substrate)

    • Tris-HCl buffer (pH 8.0)

    • Test compounds (this compound derivatives) dissolved in DMSO

    • Ellman's Reagent (DTNB) for the indirect assay

  • Procedure (Indirect Assay):

    • Prepare reaction mixtures in a 96-well plate containing Tris-HCl buffer, L-Serine, AcCoA, DTNB, and the test compound at various concentrations.

    • The concentrations of both substrates (L-Serine and AcCoA) are typically set to be equal to their Michaelis constant (Km) to ensure sensitivity to both competitive and uncompetitive inhibitors.[1] For StSAT, Km,Ser = 1.07 ± 0.15 mM and Km,AcCoA = 0.17 ± 0.04 mM.[1]

    • Initiate the reaction by adding the StSAT enzyme to each well.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percent inhibition relative to a control reaction without the inhibitor and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This colorimetric assay screens for inhibitors of COX-2 by measuring the peroxidase activity of the enzyme.

  • Principle: The peroxidase component of COX-2 is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[4]

  • Reagents:

    • Human recombinant COX-2 enzyme

    • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme (cofactor)

    • TMPD (colorimetric substrate)

    • Arachidonic Acid (substrate)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • In a 96-well plate, add Assay Buffer, Heme, and the COX-2 enzyme solution to the designated wells.[4]

    • Add the test compounds at various concentrations to the "Inhibitor" wells. Add solvent alone to the "100% Initial Activity" wells.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[5]

    • Initiate the reaction by adding Arachidonic Acid to all wells.[5]

    • Immediately measure the absorbance at 590 nm in kinetic mode using a plate reader.

    • Calculate the reaction rates and determine the percent inhibition for each compound concentration.

    • Calculate the IC50 value from the dose-response curve.

Carbonic Anhydrase (CA) Inhibition Assay

This protocol is based on the esterase activity of CA, where it catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA).

  • Principle: The enzyme catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol. The rate of product formation is monitored spectrophotometrically at 400 nm. Inhibitors will slow down this reaction.[6][7]

  • Reagents:

    • Bovine erythrocyte CA

    • Assay Buffer (e.g., Tris-HCl, pH 7.5)

    • p-Nitrophenyl acetate (p-NPA) substrate solution (prepared fresh in acetonitrile or DMSO)

    • Test compounds dissolved in DMSO

    • 96-well microplate

  • Procedure:

    • Add 20 µL of the test compound diluted in DMSO to the appropriate wells of a 96-well plate.

    • Add 20 µL of the CA enzyme solution (e.g., 0.1 mg/mL in deionized water) to the wells.

    • Incubate the plate for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate.

    • Immediately measure the absorbance at 400 nm in kinetic mode at 25°C, taking readings at regular intervals (e.g., every minute) for 30 minutes.

    • Determine the rate of reaction from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition and IC50 values as described in the previous protocols.[7]

References

Unraveling the Kinase Inhibitory Landscape of Isoxazole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. The spatial arrangement of substituents on the isoxazole ring critically influences binding affinity and selectivity against the human kinome. This guide provides a comparative analysis of the kinase inhibitory activity of diaryl-substituted isoxazole isomers, supported by experimental data, to inform rational drug design and optimization efforts.

The positioning of aryl groups on the isoxazole core gives rise to three primary positional isomers: 3,4-diarylisoxazoles, 3,5-diarylisoxazoles, and 4,5-diarylisoxazoles. Emerging research demonstrates that this seemingly subtle structural variation can dramatically alter the kinase inhibitory profile, leading to distinct therapeutic opportunities.

Comparative Kinase Inhibitory Activity

The differential orientation of the aryl substituents in isoxazole isomers dictates their interaction with the ATP-binding pocket of various kinases, resulting in diverse potency and selectivity profiles. While a comprehensive head-to-head comparison of all three isomers against a broad kinase panel within a single study is not yet available in the public domain, analysis of existing literature provides valuable insights into their distinct biological activities.

Isoxazole IsomerPrimary Kinase/Protein TargetsReported IC50/ActivityKey Findings & Therapeutic Potential
3,4-Diarylisoxazoles Cyclooxygenase-2 (COX-2)Potent inhibition (IC50 in nM range)Exhibits significant anti-inflammatory and potential anticancer activity by targeting COX-2. The 3,4-diaryl arrangement appears crucial for potent and selective COX-2 inhibition.
TubulinCytotoxicity in the nM to low µM rangeActs as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. This highlights their potential as anticancer agents.
3,5-Diarylisoxazoles Protein Kinase D (PKD)Potent inhibitionDemonstrates potential in targeting signaling pathways regulated by PKD, which are implicated in cancer and cardiovascular diseases.
Cyclooxygenase (COX)Low to no activityIn contrast to the 3,4-isomer, the 3,5-diaryl substitution pattern is not favorable for COX inhibition, underscoring the importance of isomerism for target selectivity.
4,5-Diarylisoxazoles Heat Shock Protein 90 (Hsp90)Potent inhibition (IC50 in low nM range)Acts as potent inhibitors of the molecular chaperone Hsp90, leading to the degradation of client oncoproteins. This positions them as promising anticancer therapeutics.[1][2]
5-Lipoxygenase-Activating Protein (FLAP)Potent inhibition (IC50 in the sub-µM range)Shows potential as anti-inflammatory agents by inhibiting the biosynthesis of leukotrienes.[3]

Note: The IC50 values are sourced from various studies and should be interpreted with caution due to potential differences in experimental conditions. A direct comparison is most accurate when data is generated from the same study under identical assay conditions.

Experimental Protocols

The determination of kinase inhibitory activity is paramount in the characterization of small molecule inhibitors. Below is a generalized protocol for an in vitro kinase assay, which can be adapted for specific kinases and inhibitor classes. Commonly employed methods include luminescence-based assays like ADP-Glo™ and time-resolved fluorescence resonance energy transfer (TR-FRET) assays such as LanthaScreen™.

General In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol outlines the principal steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should ideally be at or near the Km value for the specific kinase.
  • Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the kinase in kinase buffer.
  • Test Compound Dilution Series: Prepare a serial dilution of the isoxazole isomer in 100% DMSO. Further dilute this series in kinase buffer to the desired final concentrations.
  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (e.g., Promega).[4][5][6][7]

2. Kinase Reaction:

  • Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of a microplate (e.g., 384-well plate).
  • Add the kinase enzyme to all wells except for the "no enzyme" control.
  • Incubate briefly to allow for compound binding to the kinase.
  • Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.
  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

3. ADP Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.[4][7]
  • Incubate at room temperature for approximately 40 minutes.[4][7]
  • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[4][7]
  • Incubate at room temperature for 30-60 minutes to stabilize the signal.[4][6]

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

To visualize the context of kinase inhibition by isoxazole isomers, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow Experimental Workflow for Kinase Inhibition Assay cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis prep_compound Compound Dilution add_compound Add Compound/DMSO to Plate prep_compound->add_compound prep_kinase Kinase & Substrate Prep add_kinase Add Kinase prep_kinase->add_kinase prep_atp ATP Solution add_atp_sub Initiate with ATP/Substrate prep_atp->add_atp_sub add_compound->add_kinase pre_incubate Pre-incubation add_kinase->pre_incubate pre_incubate->add_atp_sub kinase_reaction Incubate (e.g., 60 min) add_atp_sub->kinase_reaction add_adpglo Add ADP-Glo™ Reagent kinase_reaction->add_adpglo incubate_adpglo Incubate (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate (30-60 min) add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

A typical experimental workflow for an in vitro kinase inhibition assay.

jnk_pathway JNK Signaling Pathway stress Stress Stimuli (e.g., UV, Cytokines) map3k MAP3K (e.g., ASK1, MEKK1) stress->map3k map2k MAP2K (MKK4/7) map3k->map2k jnk JNK map2k->jnk cjun c-Jun jnk->cjun ap1 AP-1 Complex cjun->ap1 gene_expression Gene Expression (Apoptosis, Inflammation) ap1->gene_expression

Simplified JNK signaling pathway.

ck1_pathway CK1 in Wnt Signaling Pathway wnt Wnt Ligand fzd_lrp Frizzled/LRP5/6 wnt->fzd_lrp binds dvl DVL fzd_lrp->dvl recruits destruction_complex Destruction Complex (Axin, APC, GSK3β) dvl->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin phosphorylates for degradation ck1 CK1 ck1->destruction_complex phosphorylates components degradation Proteasomal Degradation beta_catenin->degradation transcription Target Gene Transcription beta_catenin->transcription translocates to nucleus

Role of CK1 in the Wnt signaling pathway.

vegfr_pathway VEGFR Signaling Pathway vegf VEGF vegfr VEGFR2 vegf->vegfr binds & activates plc PLCγ vegfr->plc pi3k PI3K vegfr->pi3k ras Ras vegfr->ras dag_ip3 DAG / IP3 plc->dag_ip3 akt Akt pi3k->akt raf Raf ras->raf pkc PKC dag_ip3->pkc cell_survival Cell Survival akt->cell_survival mek MEK raf->mek erk ERK mek->erk cell_proliferation Cell Proliferation erk->cell_proliferation

Simplified VEGFR signaling pathway.

egfr_pathway EGFR Signaling Pathway egf EGF egfr EGFR egf->egfr binds & dimerizes grb2_sos Grb2/SOS egfr->grb2_sos pi3k PI3K egfr->pi3k ras Ras grb2_sos->ras akt Akt pi3k->akt raf Raf ras->raf mtor mTOR akt->mtor mek MEK raf->mek erk ERK mek->erk cell_proliferation Cell Proliferation erk->cell_proliferation cell_survival Cell Survival mtor->cell_survival

Simplified EGFR signaling pathway.

References

Navigating Bioisosteric Replacement Strategies for 4-Aminoisoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of modern medicinal chemistry. This guide provides a comparative overview of bioisosteric replacement studies involving the 4-aminoisoxazole scaffold, a privileged structure in various biologically active molecules. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate informed decision-making in the design of novel therapeutics.

The this compound moiety is a key pharmacophore in a range of compounds exhibiting diverse biological activities, including anticancer, anticonvulsant, and antiviral effects. Bioisosteric replacement of the 4-amino group or the isoxazole ring itself offers a powerful approach to modulate a compound's potency, selectivity, and pharmacokinetic properties. This guide synthesizes findings from various studies to present a comparative analysis of these modifications.

Comparative Analysis of Bioisosteric Replacements

The following tables summarize quantitative data from studies on this compound analogs and their bioisosteres. Direct head-to-head comparisons are limited in the published literature; therefore, data from different studies targeting various biological endpoints are presented to provide a broader perspective on the impact of these replacements.

Table 1: Anticancer Activity of Isoxazole-Amide Analogs

Compound IDBioisosteric ReplacementCell LineIC50 (µg/mL)
Parent Scaffold Analogs Various substituted amides at the 4-position of a 3,5-disubstituted isoxazole
Analog 14-(N-phenyl)carboxamideHeLa39.80
Analog 24-(N-(4-methoxyphenyl))carboxamideHep3B~23
Analog 34-(N-(4-chlorophenyl))carboxamideHep3B~23

Table 2: Antiviral Activity of Isoxazole-Based Compounds against Zika Virus (ZIKV)

Compound IDBioisosteric CoreCell LineEC50 (µM)CC50 (µM)
KR-268271,2,4-OxadiazoleVero1.35>50
6a1,2,4-Oxadiazole (isomer)Vero5.3>50
6b1,3,4-OxadiazoleVero>100>100

Table 3: Anticonvulsant Activity of Aminoisoxazole Derivatives

Compound IDAmino Isoxazole PositionTestED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)
83-AminoMES (po, rats)28.1>500>17.8
93-AminoMES (ip, mice)68.9>500>7.3
103-AminoMES (po, rats)68.9>500>49.6

Experimental Protocols

A comprehensive understanding of the data requires insight into the methodologies used to generate it. Below are detailed protocols for key experiments cited in this guide.

Synthesis of Isoxazole-Carboxamide Derivatives (Anticancer Analogs)

A solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.5 mmol) in dichloromethane (12 mL) was treated with 4-dimethylaminopyridine (DMAP) (0.3 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.8 mmol). The mixture was stirred at room temperature under a nitrogen atmosphere for 30 minutes. The appropriate aniline derivative (1.8 mmol) was then added, and the reaction was stirred for 24-48 hours. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the solvent was evaporated under reduced pressure. The residue was redissolved in dichloromethane and extracted with 1% sodium bicarbonate solution and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which was then purified by column chromatography.[1]

Zika Virus (ZIKV) Inhibition Assay

Vero cells were seeded in 96-well plates and infected with ZIKV (MR766 strain) at a multiplicity of infection (MOI) of 0.5. After a 2-hour incubation period, the virus inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS). The test compounds, at various concentrations, were then added to the cells in a maintenance medium. The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere. The antiviral activity was determined by measuring the reduction in virus-induced cytopathic effect (CPE) using a neutral red uptake assay. The 50% effective concentration (EC50) was calculated as the compound concentration that inhibited viral replication by 50%. Cell viability was assessed in parallel using a similar assay on uninfected cells to determine the 50% cytotoxic concentration (CC50).[2]

Maximal Electroshock (MES) Seizure Test (Anticonvulsant Activity)

Male Sprague-Dawley rats were administered the test compounds orally (po) or intraperitoneally (ip). After a predetermined absorption period, seizures were induced by delivering an electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes. The animals were observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The dose of the compound that protected 50% of the animals from the tonic hindlimb extension was determined as the 50% effective dose (ED50). Neurotoxicity was assessed using the rotorod test, and the dose that caused 50% of the animals to fail the test was determined as the 50% toxic dose (TD50). The protective index (PI) was calculated as the ratio of TD50 to ED50.[3]

Visualizing Bioisosteric Replacement Strategies

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a general workflow for bioisosteric replacement studies and a logical relationship in structure-activity relationship (SAR) analysis.

G cluster_0 Lead Identification & Optimization Lead Lead Compound (this compound Derivative) Bioisostere Identify Bioisosteres (e.g., for 4-amino group) Lead->Bioisostere Identify liabilities Synthesis Chemical Synthesis of Analogs Bioisostere->Synthesis Screening Biological Screening (In vitro/In vivo) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Bioisostere Iterative Design Optimized Optimized Lead SAR->Optimized

A typical workflow for a bioisosteric replacement study.

G cluster_1 SAR of Isoxazole Ring Replacements Parent This compound Core Oxadiazole 1,2,4-Oxadiazole Parent->Oxadiazole Bioisosteric Replacement Thiadiazole 1,3,4-Thiadiazole Parent->Thiadiazole Bioisosteric Replacement Triazole 1,2,3-Triazole Parent->Triazole Bioisosteric Replacement Activity Biological Activity Oxadiazole->Activity Thiadiazole->Activity Triazole->Activity

Logical relationship in SAR studies of isoxazole bioisosteres.

Conclusion

The exploration of bioisosteric replacements for the this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The data presented in this guide, while not exhaustive, highlights the significant impact that subtle structural modifications can have on biological activity. By providing a centralized resource of comparative data, experimental protocols, and conceptual diagrams, this guide aims to empower researchers to design and synthesize next-generation this compound derivatives with improved therapeutic profiles. Further systematic studies involving direct, side-by-side comparisons of bioisosteres within the same biological assays are warranted to build a more comprehensive understanding of the structure-activity relationships governing this important class of compounds.

References

Assessing the Metabolic Stability of 4-Aminoisoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. A critical factor in the development of these derivatives as successful therapeutic agents is their metabolic stability. This guide provides a comparative assessment of the metabolic stability of this compound derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.

Comparative Metabolic Stability of Isoxazole Derivatives

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. In the context of this compound derivatives, understanding their metabolic fate is crucial for optimizing lead compounds.

One study investigating a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, which share a core isoxazole structure, revealed that early derivatives suffered from suboptimal metabolic stability. However, through strategic structural modifications, researchers were able to develop analogs with improved stability. This highlights the significant impact of substituents on the metabolic fate of the isoxazole core.

The following table summarizes the in vitro half-life (t½) of a series of isoxazole derivatives in human liver microsomes (HLM), demonstrating the impact of structural modifications on metabolic stability.

Compound IDR Groupt½ (min) in HLM
Compound 1 -H16.1 ± 0.6
Compound 2 -CH335.0 ± 0.8
Compound 3 -Cl> 60
Compound 4 -F> 60

Data adapted from a study on 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, which are structurally analogous to this compound derivatives.

Key Metabolic Pathways of this compound Derivatives

The primary route of metabolism for many isoxazole-containing compounds is through oxidation, primarily mediated by cytochrome P450 (CYP) enzymes.[1] The most common metabolic transformations observed for the this compound scaffold and related structures are:

  • Hydroxylation: This is a major metabolic pathway where a hydroxyl group (-OH) is introduced into the molecule. The position of hydroxylation can be influenced by the nature and position of substituents on the isoxazole ring and its appended functionalities.

  • N-Oxidation: The nitrogen atoms within the isoxazole ring or in the amino group can be susceptible to oxidation.

  • Isoxazole Ring Cleavage: While less common for substituted isoxazoles, cleavage of the N-O bond in the isoxazole ring can occur, leading to the formation of reactive intermediates. Notably, studies on the anti-inflammatory drug leflunomide have shown that a substituent at the 3-position of the isoxazole ring can prevent this ring-opening pathway.

The following diagram illustrates the general experimental workflow for assessing the metabolic stability of this compound derivatives.

G Experimental Workflow for Metabolic Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation TestCompound Test Compound Stock Solution (e.g., in DMSO) Incubation Incubate at 37°C TestCompound->Incubation Microsomes Liver Microsomes/S9/Hepatocytes Microsomes->Incubation Cofactors Cofactor Solution (e.g., NADPH) Cofactors->Incubation TimePoints Collect Aliquots at Specific Time Points (0, 5, 15, 30, 60 min) Incubation->TimePoints Quench Quench Reaction (e.g., with cold acetonitrile) TimePoints->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Calculate Calculate % Remaining LCMS->Calculate Identify Metabolite Identification LCMS->Identify Determine Determine t½ and CLint Calculate->Determine

Caption: A flowchart of the in vitro metabolic stability assay.

The metabolic pathways of this compound derivatives are primarily driven by Phase I enzymes, with CYP450s playing a central role.

G Key Metabolic Pathways of this compound Derivatives cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent This compound Derivative Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation Hydroxylation N_Oxidation N-Oxide Metabolite Parent->N_Oxidation N-Oxidation RingCleavage Ring-Opened Metabolite (less common with substitution) Parent->RingCleavage Ring Cleavage Conjugation Conjugated Metabolite (e.g., Glucuronide, Sulfate) Hydroxylation->Conjugation Conjugation N_Oxidation->Conjugation

Caption: Overview of potential metabolic transformations.

Experimental Protocols

Accurate assessment of metabolic stability relies on robust and well-defined experimental protocols. The following are detailed methodologies for commonly used in vitro assays.

Microsomal Stability Assay

This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, particularly by CYP enzymes.

Materials:

  • Test this compound derivatives

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (for quenching)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation: Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final desired concentration (typically 1 µM).

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes (final concentration typically 0.5-1 mg/mL) and the test compound in phosphate buffer. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile or methanol with the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample. Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.

S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolic pathways.

Materials:

  • In addition to the materials for the microsomal stability assay:

  • Pooled human liver S9 fraction

  • Cofactors for Phase II enzymes, such as uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation.

Procedure:

The procedure is similar to the microsomal stability assay, with the following key differences:

  • Use S9 fraction instead of microsomes.

  • In addition to the NADPH regenerating system, include cofactors for the Phase II enzymes of interest in the incubation mixture.

Hepatocyte Stability Assay

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II enzymes and cofactors in a more physiologically relevant cellular environment.

Materials:

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Collagen-coated plates

  • Test this compound derivatives

Procedure:

  • Cell Plating: Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.

  • Compound Addition: Prepare a solution of the test compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Sampling: At various time points (which can be longer than for microsomal assays, e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the medium and/or the cell lysate.

  • Sample Preparation: Process the samples (e.g., protein precipitation of the medium, lysis of the cells followed by protein precipitation) to prepare them for analysis.

  • Analysis: Quantify the parent compound and any identified metabolites using LC-MS/MS.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the half-life and intrinsic clearance.

By employing these standardized assays and understanding the key metabolic pathways, researchers can effectively assess and compare the metabolic stability of novel this compound derivatives, guiding the design of more drug-like candidates with improved pharmacokinetic properties.

References

Unveiling the Antioxidant Potential of 4-Aminoisoxazole Analogs: An In Vitro and In Vivo Correlation Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 4-aminoisoxazole compounds have garnered interest for their potential therapeutic applications. This guide provides a comparative analysis of novel fluorophenyl-isoxazole-carboxamide derivatives, focusing on the correlation between their in vitro antioxidant capacity and in vivo efficacy. The data presented herein is derived from a key study demonstrating a promising translation from benchtop assays to preclinical models.

Quantitative Data Summary

The following table summarizes the in vitro antioxidant activity of synthesized fluorophenyl-isoxazole-carboxamide derivatives, measured by their ability to scavenge the DPPH free radical, and the in vivo antioxidant capacity of the most potent compound.

Compound IDIn Vitro IC50 (µg/mL) vs. DPPH RadicalIn Vivo Total Antioxidant Capacity (TAC) vs. Control
2a 0.45 ± 0.21Two-fold greater than Quercetin control[1][2]
2c 0.47 ± 0.33Not Assessed
Trolox (Control) 3.10 ± 0.92Not Applicable
Quercetin (Control) Not AssessedPositive Control[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative evaluation.

In Vitro: DPPH Free Radical Scavenging Assay

This assay quantifies the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol was prepared.

  • Sample Preparation: The synthesized isoxazole derivatives (compounds 2a-2e) and the standard antioxidant, Trolox, were prepared in a series of concentrations (e.g., 50, 100, 150, 200 µg/mL) in methanol.[3]

  • Reaction Mixture: 1.0 mL of the 0.1 mM DPPH solution was added to 3.0 mL of each of the test compound and standard solutions at their different concentrations.[3]

  • Incubation: The mixtures were shaken vigorously and incubated in the dark at room temperature for 30-45 minutes.[3]

  • Measurement: The absorbance of the solutions was measured at 517 nm using a spectrophotometer. The disappearance of the purple color of the DPPH solution indicates radical scavenging activity.[3]

  • Calculation: The percentage of DPPH radical scavenging activity was calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) was determined from a dose-response curve. A lower IC50 value indicates higher antioxidant activity.

In Vivo: Total Antioxidant Capacity (TAC) Assay in Mice

This assay measures the overall antioxidant status in a biological sample.

  • Animal Model: Male mice were used for the study. The animals were divided into four groups.

  • Compound Administration: The most potent compound from the in vitro assay (compound 2a) was administered to the test groups via intra-peritoneal injection at doses of 5 and 10 mg/kg.[2] A positive control group was treated with Quercetin (10 mg/kg), and a control group received the vehicle.[1][2]

  • Sample Collection: After the treatment period, blood samples were collected from the mice.

  • TAC Measurement: The total antioxidant capacity (TAC) of the blood plasma/serum was determined using a colorimetric assay kit. This assay is typically based on the reduction of a colored oxidant by the antioxidants present in the sample. The change in color is measured spectrophotometrically and is proportional to the total antioxidant capacity.

  • Data Analysis: The TAC values of the treated groups were compared to those of the control group to determine the in vivo antioxidant effect of the test compound.

Visualizing the Workflow and Biological Pathway

To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Screening cluster_selection Lead Selection cluster_invivo In Vivo Validation synthesis Synthesis of This compound Analogs dpph DPPH Radical Scavenging Assay synthesis->dpph ic50 IC50 Determination dpph->ic50 selection Selection of Most Potent Compound (2a) ic50->selection animal_model Mouse Model selection->animal_model administration Compound Administration animal_model->administration tac_assay Total Antioxidant Capacity (TAC) Assay administration->tac_assay correlation In Vitro-In Vivo Correlation tac_assay->correlation

Experimental workflow for evaluating this compound compounds.

keap1_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nrf2 Nrf2 proteasome Proteasomal Degradation nrf2->proteasome Ubiquitination nrf2_n Nrf2 nrf2->nrf2_n Translocation keap1 Keap1 keap1->nrf2 Binds & Sequesters cul3 Cul3-Rbx1 E3 Ligase keap1->cul3 cul3->nrf2 antioxidant_compound Antioxidant Compound (e.g., this compound analog) antioxidant_compound->keap1 Inhibits ros Oxidative Stress (ROS) ros->keap1 Oxidizes Cysteine Residues maf sMaf nrf2_n->maf Dimerizes are Antioxidant Response Element (ARE) nrf2_n->are Binds maf->are Binds genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) are->genes Activates Transcription

The Keap1-Nrf2 signaling pathway, a key regulator of antioxidant response.

Conclusion

The presented data for fluorophenyl-isoxazole-carboxamide derivatives demonstrates a positive correlation between in vitro antioxidant activity and in vivo efficacy. Specifically, compound 2a , which exhibited the most potent DPPH radical scavenging activity in vitro, also significantly increased the total antioxidant capacity in a murine model.[1][2] This suggests that the in vitro DPPH assay can be a valuable tool for the preliminary screening and selection of candidate compounds for further in vivo investigation. The likely mechanism of action for these antioxidant effects involves the modulation of cellular stress response pathways, such as the Keap1-Nrf2 signaling cascade, leading to the upregulation of endogenous antioxidant defenses. Further studies are warranted to fully elucidate the structure-activity relationships and the precise molecular targets of these promising this compound compounds.

References

A Comparative Guide to the Cross-Reactivity Profiling of 4-Aminoisoxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding site of kinases. Understanding the cross-reactivity profile of these inhibitors is paramount for developing safe and effective therapeutics. This guide provides a comparative analysis of the selectivity of a 4-arylamido-3-methylisoxazole-based inhibitor, offering insights into its target engagement and off-target effects.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the inhibitory activity of a representative 4-arylamido-3-methylisoxazole derivative against its primary target, FMS kinase, and provides a comparative context with a well-characterized multi-kinase inhibitor, Staurosporine, and a selective JAK1 inhibitor, LW402. Lower IC50 values indicate higher potency.

Kinase Target FamilySpecific Kinase4-Arylamido-3-methylisoxazole (Compound 6a) IC50 (nM)Staurosporine IC50 (nM)LW402 IC50 (nM)
Tyrosine Kinase FMS 9.95 [1]--
Tyrosine Kinase JAK1 --7.7 [2]
Tyrosine Kinase JAK2 --12.7 [2]
Tyrosine Kinase JAK3 --176 [2]
Tyrosine Kinase TYK2 --227 [2]
Serine/Threonine Kinase CDK2/cyclin A -2.2-
Serine/Threonine Kinase PKA -7-
Serine/Threonine Kinase PKCα -0.7-

Note: Compound 6a is described as 5-methyl-N-(2-methyl-5-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamido)phenyl)isoxazole-4-carboxamide. While not a simple this compound, it contains the core isoxazole structure with a 4-position substituent that is an amide derivative. LW402 is described as a purine analogue and is included for comparison of JAK inhibitor selectivity.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the JAK-STAT signaling pathway, a common target of kinase inhibitors, and a general workflow for an in vitro kinase inhibition assay.

JAK-STAT Signaling Pathway and Inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis CompoundPrep Prepare serial dilutions of this compound inhibitor Dispense Dispense inhibitor and kinase to microplate CompoundPrep->Dispense ReagentPrep Prepare kinase, substrate, and ATP solutions ReagentPrep->Dispense Initiate Initiate reaction with ATP/substrate mix Dispense->Initiate Incubate Incubate at room temperature Initiate->Incubate Stop Stop reaction and add detection reagent Incubate->Stop Read Read signal (e.g., luminescence) Stop->Read Calculate Calculate percent inhibition Read->Calculate IC50 Determine IC50 value Calculate->IC50

Experimental Workflow for In Vitro Kinase Inhibition Assay.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. The following is a representative protocol for an in vitro kinase inhibition assay to determine the IC50 values of this compound-based inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

Materials:

  • Test compound (this compound derivative)

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • [γ-33P]ATP (for radiometric assay) or a commercial luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • 96-well or 384-well plates

  • (For radiometric assay) Phosphocellulose filter plates and a scintillation counter

  • (For luminescence assay) A luminescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range suitable for IC50 determination (e.g., 10-point, 3-fold serial dilutions starting from 1 mM).

    • Further dilute the compound dilutions in the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.

  • Kinase Reaction:

    • In the wells of a microplate, add the diluted test compound or vehicle (DMSO) for control wells.

    • Add the specific kinase and its corresponding substrate to each well.

    • Initiate the kinase reaction by adding the ATP solution (mixed with [γ-33P]ATP for the radiometric assay). The final ATP concentration should ideally be close to the Km value for each specific kinase.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection:

    • For Radiometric Assay:

      • Stop the reaction by adding a solution like phosphoric acid.

      • Transfer the reaction mixture to a phosphocellulose filter plate.

      • Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.

      • Measure the radioactivity retained on the filter, which corresponds to the amount of phosphorylated substrate, using a scintillation counter.

    • For Luminescence-Based Assay (e.g., ADP-Glo™):

      • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

      • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

      • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced, and therefore to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

This guide provides a foundational framework for the comparative analysis of this compound-based inhibitors. By employing systematic cross-reactivity profiling and standardized experimental protocols, researchers can gain a deeper understanding of the selectivity of these compounds, which is crucial for advancing the development of novel and effective targeted therapies.

References

Safety Operating Guide

Proper Disposal of 4-Aminoisoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a cornerstone of laboratory safety. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Aminoisoxazole, aligning with established best practices for laboratory chemical waste management and promoting a culture of safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls. Based on available safety data, the following precautions are essential:

  • Engineering Controls: All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter should be used.

  • General Hygiene: Avoid all direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound.

Hazard Assessment and Waste Classification

This compound is classified as harmful if swallowed. While specific data on other hazards is limited, its isomers, 3-Aminoisoxazole and 5-Aminoisoxazole, are known to cause skin and eye irritation.[1] Therefore, it is prudent to treat this compound as a hazardous chemical waste.

Hazard Classification (this compound)GHS PictogramHazard Statement
Acute Toxicity, Oral (Category 4)
alt text
H302: Harmful if swallowed[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Segregation and Collection

  • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., weighing boats, contaminated gloves, paper towels), in a designated and compatible hazardous waste container.

  • The container must be made of a material that will not react with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Do not mix this compound waste with incompatible materials. It is best practice to collect it in its own dedicated waste container if generated in significant quantities.

Step 2: Labeling

  • Properly label the hazardous waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 108511-97-3

    • The primary hazard(s): "Acute Toxicity"

    • The date on which the first waste was added to the container.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • The storage area must be secure, well-ventilated, and away from sources of ignition and incompatible chemicals.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 4: Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Follow all institutional procedures for requesting a waste pickup.

Step 5: Decontamination of Empty Containers

  • An empty container that held this compound must be decontaminated before it can be disposed of as non-hazardous waste.

  • Triple rinse the container with a suitable solvent (e.g., water or methanol).

  • Collect all rinsate and dispose of it as hazardous waste in your designated this compound waste container.

  • After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.

Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste such as this compound.

Chemical_Disposal_Workflow cluster_0 Start: Waste Generation cluster_1 Hazard Assessment cluster_2 Hazardous Waste Pathway cluster_3 Non-Hazardous Waste Pathway (Not Applicable for this compound) start Generate this compound Waste (e.g., unused solid, solutions, contaminated labware) assess Consult Safety Data Sheet (SDS) Is the waste hazardous? start->assess collect_hw Collect in a designated, compatible, and sealed container assess->collect_hw Yes dispose_nhw Follow institutional guidelines for non-hazardous waste (e.g., drain or trash disposal) assess->dispose_nhw No label_hw Label container with: 'Hazardous Waste', Chemical Name, CAS#, Hazards, Date collect_hw->label_hw store_hw Store in a secure Satellite Accumulation Area label_hw->store_hw dispose_hw Arrange for pickup by Environmental Health & Safety (EHS) store_hw->dispose_hw

Caption: Workflow for the proper disposal of this compound waste.

This guide is intended to provide essential information for the proper disposal of this compound. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for guidance. Adherence to these procedures is critical for ensuring personal safety, protecting the environment, and maintaining regulatory compliance.

References

Safeguarding Your Research: A Guide to Handling 4-Aminoisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Information for 4-Aminoisoxazole

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as Harmful if swallowed (GHS Category 4) .[1] Ingestion may lead to adverse health effects. While specific data on inhalation and skin contact for the 4-amino isomer is limited, related compounds can cause skin and eye irritation. Therefore, a cautious approach to handling is essential.

Minimum Required PPE:

Protection Type Specification Rationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. Always inspect gloves for integrity before use and change them frequently.
Eye Protection Chemical safety gogglesProtects eyes from potential dust particles or splashes.
Body Protection Laboratory coatPrevents contamination of personal clothing.

For procedures with a higher risk of generating dust or aerosols, additional respiratory protection should be considered.

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure risk.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[2][3]

    • Ensure the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible.[3]

    • Assemble all necessary equipment and PPE before handling the chemical.

  • Handling:

    • Don the appropriate PPE as specified in the table above.

    • When weighing, use a balance inside a fume hood or a ventilated balance enclosure to contain any dust.

    • Handle the solid with care to avoid generating dust. Use spatulas or other appropriate tools for transfer.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminate all equipment used.

    • Dispose of all waste, including contaminated PPE, according to the disposal plan outlined below.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Store below eye level to minimize the risk of dropping and spillage.[2]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

Exposure First Aid:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal Procedure:

  • Solid Waste:

    • Collect all solid waste, including residual this compound, contaminated absorbents from spills, and used weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE:

    • Disposable gloves, lab coats, and other contaminated items should be placed in a sealed bag and then into the solid hazardous waste container.[4]

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

    • Once triple-rinsed, deface the original label and dispose of the container according to your institution's guidelines for decontaminated lab materials.[5][6]

  • Final Disposal:

    • Ensure the hazardous waste container is kept closed except when adding waste.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal service.[7]

By adhering to these safety and logistical protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before commencing any work.

References

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Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.